molecular formula C29H39Cl2N3O7 B14024805 LAU-0901

LAU-0901

Numéro de catalogue: B14024805
Poids moléculaire: 612.5 g/mol
Clé InChI: WZWJKBCMEZITJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LAU-0901 is a useful research compound. Its molecular formula is C29H39Cl2N3O7 and its molecular weight is 612.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C29H39Cl2N3O7

Poids moléculaire

612.5 g/mol

Nom IUPAC

3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H39Cl2N3O7/c1-19-26(28(35)40-15-14-39-22-4-5-24(30)25(31)16-22)20(2)32-21(3)27(19)29(36)41-23(17-33-6-10-37-11-7-33)18-34-8-12-38-13-9-34/h4-5,16,19,23,32H,6-15,17-18H2,1-3H3

Clé InChI

WZWJKBCMEZITJW-UHFFFAOYSA-N

SMILES canonique

CC1C(=C(NC(=C1C(=O)OC(CN2CCOCC2)CN3CCOCC3)C)C)C(=O)OCCOC4=CC(=C(C=C4)Cl)Cl

Origine du produit

United States

Foundational & Exploratory

LAU-0901: A Potent Antagonist of the Platelet-Activating Factor Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LAU-0901, chemically identified as 2,4,6-Trimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid, is a novel and highly selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] This document provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development with an interest in inflammatory and ischemic conditions.

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and neurotransmission.[1][3][4] In pathological conditions such as cerebral ischemia, PAF accumulates and contributes to neuronal damage and inflammation.[1][2] By blocking the PAF receptor, this compound has demonstrated significant neuroprotective effects in preclinical models, suggesting its therapeutic potential in conditions like ischemic stroke.[1][2][4][5]

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its therapeutic effects by specifically binding to and inhibiting the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[3][6] Activation of PAFR by PAF triggers a cascade of intracellular signaling events that contribute to inflammation and cellular injury. The binding of PAF to its receptor can activate both Gq and Gi proteins.[6] The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to downstream inflammatory responses.[7] By antagonizing the PAFR, this compound effectively blocks these downstream signaling pathways, thereby mitigating the pro-inflammatory and neurotoxic effects of PAF.[8]

Platelet-Activating Factor (PAF) Signaling Pathway

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds LAU0901 This compound LAU0901->PAFR Blocks Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammation Inflammation Neurotoxicity Ca2->Inflammation PKC->Inflammation

Caption: PAF Receptor Signaling and this compound Inhibition.

Preclinical Efficacy of this compound in Ischemic Stroke

This compound has been extensively evaluated in rodent models of focal cerebral ischemia, demonstrating robust neuroprotective effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in rodent models of Middle Cerebral Artery Occlusion (MCAo).

Table 1: Effect of this compound on Infarct Volume in Rats (2-hour MCAo) [1][4][5]

Treatment Group (Dose)Administration TimeReduction in Total Infarct Volume (%)
This compound (30 mg/kg)2 hours post-MCAo76
This compound (60 mg/kg)2 hours post-MCAo88
This compound (90 mg/kg)2 hours post-MCAo90

Table 2: Effect of this compound on Infarct Volume in Mice (1-hour MCAo) [1][4][5]

Treatment Group (Dose)Administration TimeReduction in Total Infarct Volume (%)
This compound (15 mg/kg)1 hour post-MCAoNo significant reduction
This compound (30 mg/kg)1 hour post-MCAo29
This compound (60 mg/kg)1 hour post-MCAo66

Table 3: Effect of this compound on Neurological Score in Rats [1][5]

Treatment GroupTime PointImprovement in Neurological Score
This compound (30, 60, 90 mg/kg)24, 48, 72 hours, and 7 daysSignificant improvement vs. vehicle
This compound (60 mg/kg)Day 129% improvement
This compound (60 mg/kg)30-day survival42% persistent improvement

Table 4: Effect of this compound on Local Cerebral Blood Flow (LCBF) in Mice [1][4]

Treatment Group (Dose)Time PointLCBF (% of baseline)
Vehicle6 hours post-MCAo41
This compound (30 mg/kg)6 hours post-MCAo77

Table 5: Effect of this compound on Brain Edema in Rats [2]

Edema LocationDay 1 Reduction (%)Day 3 Reduction (%)Day 7 Reduction (%)
Cortical362734
Subcortical-2022

Table 6: Cellular Effects of this compound in the Ischemic Brain (Rats, Day 7) [2]

Cellular MarkerRegionChange vs. Vehicle (%)
Neuronal Survival (NeuN)Subcortex+95
Neuronal Survival (NeuN)Cortex+114
Reactive Astrocytes (GFAP)Subcortex+103
Reactive Astrocytes (GFAP)Cortex+48 to +116
Microglia/Macrophage Infiltration (ED-1)Subcortex-71
Microglia/Macrophage Infiltration (ED-1)Cortex-83 to -90

Detailed Experimental Protocols

The primary model used to evaluate the neuroprotective effects of this compound is the transient Middle Cerebral Artery Occlusion (MCAo) model in rats and mice.

Transient Middle Cerebral Artery Occlusion (MCAo) Protocol in Rats

This protocol describes a common procedure for inducing focal cerebral ischemia.

  • Animal Preparation: Male Sprague-Dawley rats (280-360 g) are fasted overnight with free access to water. All procedures are approved by an Institutional Animal Care and Use Committee.[1]

  • Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 3.5% for induction, 1.5-2.0% for maintenance) in a mixture of oxygen and nitrous oxide.

  • Physiological Monitoring: Body temperature is maintained at 37°C using a heating pad. Arterial blood gases, plasma glucose, and cranial temperature are monitored and maintained within normal physiological ranges.

  • Surgical Procedure for MCAo:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A 4-0 poly-L-lysine-coated nylon suture is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The suture is left in place for 2 hours to induce ischemia.

  • Reperfusion: After 2 hours, the animal is briefly re-anesthetized, and the suture is withdrawn to allow reperfusion.

  • Drug Administration: this compound or vehicle (e.g., 45% cyclodextran) is administered intraperitoneally (i.p.) at the specified time after the onset of MCAo (e.g., 2 hours).[5]

  • Post-operative Care: Animals are allowed to recover and are monitored closely.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_procedure Experimental Procedure cluster_assessment Outcome Assessment Animal_Prep Animal Preparation (Rat/Mouse) MCAo Middle Cerebral Artery Occlusion (1-2 hours) Animal_Prep->MCAo Reperfusion Reperfusion MCAo->Reperfusion Treatment Treatment Administration (this compound or Vehicle) Reperfusion->Treatment Behavioral Neurological & Behavioral Scoring (Days 1-30) Treatment->Behavioral LCBF Local Cerebral Blood Flow (Hours 1-6) Treatment->LCBF MRI MRI Imaging (T2WI, ADC) (Days 1-7) Treatment->MRI Histology Histopathology (Infarct Volume, Cellular Markers) (Day 7 or 30) Treatment->Histology

Caption: Preclinical Evaluation Workflow for this compound.

Neurobehavioral Assessment

A battery of sensorimotor tests is used to evaluate neurological deficits. A composite neurological score (e.g., normal score = 0, maximal score = 12) is often used, incorporating tests such as:[5]

  • Postural Reflex Test: Assessing the ability to resist a lateral push.

  • Forelimb Placing Tests: Evaluating sensorimotor integration by testing visual, tactile, and proprioceptive placing of the forelimbs.

Histopathology

At the end of the survival period, animals are euthanized, and brains are perfusion-fixed. Brains are sectioned and stained (e.g., with Nissl stain) to quantify the infarct volume. Immunohistochemistry is used to assess cellular changes, such as neuronal survival (NeuN), astrogliosis (GFAP), and microglial/macrophage infiltration (ED-1).[2]

Conclusion

This compound is a potent and selective PAF receptor antagonist with significant neuroprotective effects in preclinical models of ischemic stroke. The data presented in this guide demonstrate its ability to reduce infarct volume, improve neurological function, restore cerebral blood flow, and mitigate cellular damage. The detailed experimental protocols provide a framework for further investigation into the therapeutic potential of this compound. These findings strongly support the continued development of this compound as a promising therapeutic agent for ischemic stroke and potentially other conditions involving PAF-mediated pathology.

References

LAU-0901: A Novel Neuroprotective Agent in Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cerebral ischemia, a leading cause of death and long-term disability worldwide, presents a significant challenge in neurotherapeutics. The complex pathophysiology, characterized by excitotoxicity, oxidative stress, and a robust neuroinflammatory response, necessitates the exploration of novel treatment strategies. LAU-0901, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist, has emerged as a promising neuroprotective agent in preclinical studies of ischemic stroke. This document provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflow.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that accumulates in the brain during ischemia-reperfusion injury.[1] Its overproduction triggers a cascade of detrimental events, including platelet and neutrophil activation, and pro-inflammatory signaling, all of which contribute to the exacerbation of brain damage.[1][2] this compound (2,4,6-Trimethyl-1,4-Dihydro-Pyridine-3,5-Dicarboxylic Acid) acts as a competitive antagonist at the PAF receptor, thereby mitigating these harmful effects.[2][3] Preclinical evidence strongly suggests that this compound confers significant and enduring neuroprotection, making it a compelling candidate for further investigation in the context of ischemic stroke therapies.[1][3][4]

Quantitative Efficacy of this compound in Preclinical Models

Multiple studies utilizing rodent models of focal cerebral ischemia have demonstrated the potent neuroprotective effects of this compound. The data consistently show a dose-dependent reduction in infarct volume and a significant improvement in neurological outcomes.

Table 1: Dose-Dependent Reduction in Infarct Volume in Rats
This compound Dose (mg/kg)Total Corrected Infarct Volume Reduction (%)Cortical Infarct Volume Reduction (%)Subcortical Infarct Volume Reduction (%)Reference
307693-9879[1][2]
608893-9878[1][2][3]
909093-9877[1][2]

Data from studies involving 2-hour middle cerebral artery occlusion (MCAo) in Sprague-Dawley rats.[1][2]

Table 2: Dose-Dependent Reduction in Infarct Volume in Mice
This compound Dose (mg/kg)Total Infarction Reduction (%)Reference
15Not significant[1][2]
3029[1][2]
6066[1][2]

Data from studies involving 1-hour MCAo in C57BL/6 mice.[1][2]

Table 3: Long-Term Neuroprotection and Functional Recovery in Rats
ParameterVehicleThis compound (60 mg/kg)% ImprovementReference
Neurological Score Improvement (Day 1)--29[3][5]
Neurological Score Improvement (30-day survival)--42[3][5]
Non-infarcted Brain Tissue Loss (%)46.0 ± 10.316.3 ± 4.6-[3][5]
Total Lesion Volume (mm³)68 ± 920 ± 670.6[3]
Tissue Loss (mm³)149 ± 1867 ± 1455.0[3]

Data from a 30-day survival study following 2-hour MCAo in Sprague-Dawley rats.[3][5]

Table 4: Efficacy of this compound in Combination Therapy
TreatmentBehavioral Improvement (Day 7)Total Lesion Volume Reduction (%)Reference
This compound (45 mg/kg)32-38%76-85%[6]
This compound (60 mg/kg)32-38%76-85%[6]
This compound (60 mg/kg) + AT-NPD1 (333 µg/kg)46% (at 3h)92-94%[6]

Data from a study investigating combination therapy with Aspirin-Triggered Neuroprotectin D1 (AT-NPD1).[6]

Experimental Protocols

The primary model used to evaluate the efficacy of this compound in cerebral ischemia is the transient Middle Cerebral Artery Occlusion (MCAo) model in rodents.

Middle Cerebral Artery Occlusion (MCAo) Model

Objective: To induce a focal cerebral ischemic event that mimics human stroke.

Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[1][2][3]

Anesthesia: Animals are anesthetized, typically with isoflurane.[3][5]

Procedure:

  • A midline cervical incision is made, and the common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • The ECA is ligated and transected.

  • A poly-L-lysine-coated intraluminal nylon suture is introduced into the ECA stump and advanced into the ICA to occlude the origin of the Middle Cerebral Artery (MCA).[3][5]

  • The suture remains in place for a predetermined duration (e.g., 1 or 2 hours) to induce ischemia.[1][2]

  • Reperfusion is initiated by withdrawing the suture.

  • The cervical incision is closed, and the animal is allowed to recover.

Drug Administration:

  • This compound is typically dissolved in a vehicle such as 45% cyclodextran.[3][5]

  • Administration is performed via intraperitoneal (i.p.) injection at a specified time point after the onset of MCAo (e.g., 1 or 2 hours).[1][2][5]

Post-Operative Monitoring and Assessment:

  • Neurological Evaluation: A battery of behavioral tests is conducted at various time points post-MCAo to assess neurological deficits. This often includes evaluating postural reflexes, and visual and tactile placing reactions.[1][2]

  • Local Cerebral Blood Flow (LCBF): LCBF can be measured to assess the impact of treatment on blood flow restoration.[1] In mice treated with 30 mg/kg this compound, LCBF improved to 77% of baseline at 6 hours post-MCAo.[1][2]

  • Histopathology: At the end of the study period, animals are euthanized, and their brains are sectioned and stained (e.g., with Nissl stain) to quantify the infarct volume.[2][3] The infarct volume is often corrected for brain swelling.[2]

Signaling Pathways and Experimental Workflow

Mechanism of Action: PAF Receptor Antagonism in Cerebral Ischemia

PAF_Signaling_in_Cerebral_Ischemia cluster_Ischemia Cerebral Ischemia/Reperfusion cluster_PAF_Pathway PAF Signaling Cascade cluster_LAU0901 Therapeutic Intervention cluster_Outcome Pathophysiological Outcomes cluster_Neuroprotection Neuroprotective Effects Ischemia Ischemia/ Reperfusion Injury PAF ↑ Platelet-Activating Factor (PAF) Production Ischemia->PAF PAF_R PAF Receptor (PAF-R) Activation PAF->PAF_R Inflammation Pro-inflammatory Signaling PAF_R->Inflammation Leukocyte Leukocyte Activation & Infiltration PAF_R->Leukocyte Platelet Platelet Aggregation PAF_R->Platelet Neuroinflammation Neuroinflammation Inflammation->Neuroinflammation Leukocyte->Neuroinflammation Neuronal_Damage Neuronal Damage & Infarct Expansion Platelet->Neuronal_Damage LAU0901 This compound LAU0901->PAF_R Antagonism Reduced_Inflammation ↓ Neuroinflammation LAU0901->Reduced_Inflammation Improved_LCBF ↑ Local Cerebral Blood Flow LAU0901->Improved_LCBF Reduced_Infarct ↓ Infarct Volume & Neuronal Death LAU0901->Reduced_Infarct BBB Blood-Brain Barrier Disruption Neuroinflammation->BBB BBB->Neuronal_Damage

Caption: this compound's mechanism of action in cerebral ischemia.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_Phase1 Ischemia Induction cluster_Phase2 Treatment cluster_Phase3 Outcome Assessment Animal_Prep Animal Preparation (Rat/Mouse) Anesthesia Anesthesia Animal_Prep->Anesthesia MCAo Middle Cerebral Artery Occlusion (MCAo) Anesthesia->MCAo Reperfusion Reperfusion MCAo->Reperfusion Treatment This compound or Vehicle Administration Reperfusion->Treatment Behavioral Neurological & Behavioral Assessment Treatment->Behavioral Days 1-30 Imaging Local Cerebral Blood Flow (LCBF) Measurement Treatment->Imaging Acute Phase Histology Histopathology (Infarct Volume) Behavioral->Histology Endpoint

Caption: Preclinical experimental workflow for this compound evaluation.

Discussion and Future Directions

The preclinical data strongly support the potential of this compound as a neuroprotective agent for the treatment of ischemic stroke. Its mechanism of action, targeting the PAF receptor, effectively disrupts a key inflammatory pathway that contributes to secondary brain injury. The significant and lasting reduction in infarct volume and improvement in neurological function observed in rodent models are highly encouraging.[1][3][4]

Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound and to explore its therapeutic window in greater detail. Combination therapies, such as the co-administration of this compound with other neuroprotective agents like AT-NPD1, have shown synergistic effects and represent a promising avenue for future investigation.[6][7] The robust preclinical evidence provides a solid foundation for the potential translation of this compound into clinical trials for patients suffering from ischemic stroke.

Conclusion

This compound is a novel PAF receptor antagonist with demonstrated potent and sustained neuroprotective effects in preclinical models of cerebral ischemia. By inhibiting the pro-inflammatory cascade initiated by PAF, this compound significantly reduces infarct volume, improves neurological outcomes, and promotes neuronal survival.[4][8] The comprehensive data presented in this guide underscore the therapeutic potential of this compound and provide a strong rationale for its continued development as a treatment for ischemic stroke.

References

LAU-0901: A Technical Overview of a Novel Platelet-Activating Factor Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Foreword: This document provides an in-depth technical summary of the discovery and preclinical development of LAU-0901, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. The information herein is compiled from publicly available scientific literature and patent filings. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of PAF receptor antagonism.

Introduction to this compound

This compound, chemically identified as 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid, is a novel small molecule that has demonstrated significant therapeutic potential in preclinical models of neurological and inflammatory disorders.[1][2][3] Developed through a collaboration between Louisiana State University Health Sciences Center and the Universidad de Alcala, Spain, this compound is a highly selective antagonist of the Platelet-Activating Factor (PAF) receptor.[2] PAF is a potent phospholipid mediator involved in a wide array of inflammatory processes, and its excessive production is implicated in the pathophysiology of conditions such as ischemic stroke and cancer.[1][4] By blocking the PAF receptor, this compound mitigates the downstream inflammatory and cytotoxic effects of PAF, positioning it as a promising candidate for further therapeutic development.

Discovery and Synthesis

Proposed Synthesis Pathway: Hantzsch Reaction

The Hantzsch pyridine synthesis is a classic multi-component reaction used to generate dihydropyridine structures. A plausible synthetic route for this compound would involve the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.

Proposed Hantzsch Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aldehyde Aldehyde condensation One-pot Condensation aldehyde->condensation beta_ketoester 2x β-Ketoester beta_ketoester->condensation ammonia Ammonia ammonia->condensation LAU_0901 This compound (2,4,6-trimethyl-1,4-dihydropyridine -3,5-dicarboxylic acid ester) condensation->LAU_0901

A diagram of the proposed Hantzsch synthesis for this compound.

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its therapeutic effects by acting as a selective antagonist at the Platelet-Activating Factor (PAF) receptor (PAFR). PAFR is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates a cascade of intracellular signaling events leading to inflammation, platelet aggregation, and cellular damage.

PAF Receptor Signaling Pathway

The binding of PAF to its receptor triggers the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in a variety of cellular responses, including the activation of mitogen-activated protein kinases (MAPKs) and the transcription of pro-inflammatory genes.

PAF Receptor Signaling and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Activates LAU0901 This compound LAU0901->PAFR Blocks G_protein Gq Protein PAFR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammation Pro-inflammatory Gene Expression Ca_release->Inflammation MAPK MAPK Cascade PKC->MAPK MAPK->Inflammation

PAF receptor signaling and the inhibitory action of this compound.

By competitively binding to the PAFR, this compound prevents the interaction of PAF with its receptor, thereby inhibiting the downstream signaling cascade. This blockade of PAF-mediated signaling is the primary mechanism underlying the neuroprotective and anti-inflammatory effects of this compound.

In Vitro Characterization

Note: Specific quantitative in vitro data for this compound, such as IC50 or Ki values from receptor binding assays, are not publicly available in the reviewed literature. The following section describes the general experimental protocols that would be used to characterize a compound like this compound.

PAF Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the PAF receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells endogenously expressing the PAF receptor (e.g., platelets or neutrophils) or from a cell line recombinantly overexpressing the human PAF receptor.

  • Radioligand Binding: A fixed concentration of a radiolabeled PAF receptor agonist (e.g., [3H]-PAF) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Scintillation Counting: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

PAF-Induced Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit PAF-induced intracellular calcium release.

Protocol:

  • Cell Culture and Loading: Cells expressing the PAF receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • PAF Stimulation: The cells are then stimulated with a fixed concentration of PAF.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader or a fluorescence microscope.

  • Data Analysis: The ability of this compound to inhibit the PAF-induced calcium response is quantified, and an IC50 value is determined.

Preclinical Development in Ischemic Stroke

This compound has been extensively studied in preclinical models of focal cerebral ischemia, where it has demonstrated robust neuroprotective effects.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAo)

The most common animal model used to evaluate the efficacy of this compound in stroke is the transient middle cerebral artery occlusion (MCAo) model in rats and mice.

Experimental Workflow for MCAo Model cluster_surgery Surgical Procedure cluster_treatment Treatment and Reperfusion cluster_assessment Outcome Assessment anesthesia Anesthesia suture_insertion Intraluminal Suture Insertion to Occlude MCA anesthesia->suture_insertion occlusion_period Occlusion Period (e.g., 1-2 hours) suture_insertion->occlusion_period reperfusion Suture Removal (Reperfusion) occlusion_period->reperfusion treatment_admin This compound or Vehicle Administration (i.p.) reperfusion->treatment_admin neuro_scoring Neurological Scoring treatment_admin->neuro_scoring lbf_measurement Local Cerebral Blood Flow Measurement treatment_admin->lbf_measurement histology Histological Analysis (Infarct Volume) treatment_admin->histology

A diagram of the experimental workflow for the MCAo model.

Protocol:

  • Anesthesia: Animals (rats or mice) are anesthetized.

  • MCA Occlusion: The middle cerebral artery is occluded by inserting a filament into the internal carotid artery.

  • Occlusion Period: The filament is left in place for a defined period (typically 1-2 hours) to induce ischemia.

  • Reperfusion: The filament is withdrawn to allow for reperfusion of the ischemic territory.

  • Treatment: this compound or vehicle is administered, typically via intraperitoneal (i.p.) injection, at various time points after the onset of MCAo.

  • Outcome Measures: The efficacy of this compound is assessed through neurological scoring, measurement of infarct volume via histology, and monitoring of local cerebral blood flow.[1][4][5]

Efficacy Data in Rodent Stroke Models

The following tables summarize the key quantitative findings from preclinical studies of this compound in rodent models of ischemic stroke.

Table 1: Dose-Dependent Reduction of Infarct Volume by this compound in Rats [2][4]

This compound Dose (mg/kg, i.p.)Reduction in Total Infarct Volume (%)
3076
6088
9090

Table 2: Dose-Dependent Reduction of Infarct Volume by this compound in Mice [2][4]

This compound Dose (mg/kg, i.p.)Reduction in Total Infarction (%)
15Not Significant
3029
6066

Table 3: Improvement in Neurological Score and Cerebral Blood Flow [4]

TreatmentImprovement in Neurological ScoreImprovement in Local Cerebral Blood Flow
This compound (30 mg/kg, mice)Significant improvement at 48h77% of baseline at 6h
This compound (30, 60, 90 mg/kg, rats)Significant improvement throughout 7-day periodNot Reported

Table 4: Therapeutic Window of this compound in Combination with AT-NPD1 in Rats [1]

Time of Administration (post-MCAo)Improvement in Behavior (%)Reduction in T2WI Lesion Volume (%)
3 hours5093
4 hours5690
5 hours3382
6 hours2684

Preclinical Development in Glioblastoma

More recently, the therapeutic potential of this compound has been explored in the context of glioblastoma, a highly aggressive brain tumor.

Combination Therapy in a Glioblastoma Mouse Model

In a mouse orthotopic tumor model using U87MG glioblastoma cells, this compound was evaluated both as a monotherapy and in combination with Avastin (a VEGF inhibitor) and Elovanoids (ELV, novel lipid mediators).[6]

Table 5: Reduction in Glioblastoma Tumor Growth with this compound and Combination Therapies [6]

TreatmentReduction in Tumor Growth (%)
This compound43
Avastin77
ELV86
This compound + Avastin72
ELV + this compound92
ELV + Avastin96

Clinical Development Status

A thorough search of publicly available clinical trial registries did not yield any results for clinical trials specifically investigating "this compound." This suggests that this compound has not yet entered human clinical trials or may be under development under a different designation.

Conclusion

This compound is a promising preclinical drug candidate with a well-defined mechanism of action as a PAF receptor antagonist. It has demonstrated significant efficacy in animal models of ischemic stroke, showing a dose-dependent reduction in brain injury and a favorable therapeutic window. Furthermore, its potential in combination therapy for glioblastoma warrants further investigation. While detailed in vitro characterization and a specific synthesis protocol are not publicly available, the existing preclinical data strongly support the continued development of this compound as a potential therapeutic for a range of neurological and inflammatory conditions. Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic properties and to pave the way for potential clinical evaluation.

References

An In-depth Technical Guide to LAU-0901: A Platelet-Activating Factor Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LAU-0901 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor implicated in a variety of inflammatory and neuropathological processes. Structurally, it is a 1,4-dihydropyridine derivative with significant neuroprotective properties demonstrated in preclinical models of cerebral ischemia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for the study of this compound. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is a synthetic small molecule belonging to the 1,4-dihydropyridine class of compounds. Its chemical structure is characterized by a central dihydropyridine ring substituted with methyl groups and two distinct ester functionalities.

Chemical Name: 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylic acid, 3-[2-(3,4-dichlorophenoxy)ethyl] 5-[2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl] ester

Alternative Name: 2,4,6-Trimethyl-1,4-Dihydro-Pyridine-3,5-Dicarboxylic Acid derivative

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₉H₃₉Cl₂N₃O₇Chemical Supplier Data
Molecular Weight 612.5 g/mol Chemical Supplier Data
CAS Number 727358-25-0Chemical Supplier Data
Appearance SolidInferred from supplier data
Solubility Soluble in DMSOChemical Supplier Data
SMILES O=C(C1=C(C)NC(C)=C(C1C)C(OC(CN2CCOCC2)CN3CCOCC3)=O)OCCOC4=CC=C(C(Cl)=C4)ClChemical Supplier Data
InChI InChI=1S/C29H39Cl2N3O7/c1-19-26(28(35)40-15-14-39-22-4-5-24(30)25(31)16-22)20(2)32-21(3)27(19)29(36)41-23(17-33-6-10-37-11-7-33)18-34-8-12-38-13-9-34/h4-5,16,19,23,32H,6-15,17-18H2,1-3H3Chemical Supplier Data

Biological Properties and Mechanism of Action

This compound functions as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, platelet aggregation, and neuronal signaling.[1] By blocking the PAF receptor, this compound can mitigate the downstream effects of PAF, which are often pro-inflammatory and neurotoxic, particularly in the context of cerebral ischemia.[1]

Mechanism of Action: PAF Receptor Antagonism

The PAF receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, PAF, the receptor activates intracellular signaling cascades, primarily through Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers mediate a variety of cellular responses, including an increase in intracellular calcium, activation of protein kinase C (PKC), and the release of pro-inflammatory mediators. This compound competitively binds to the PAF receptor, thereby preventing PAF from initiating this signaling cascade.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates LAU0901 This compound LAU0901->PAFR Binds & Inhibits G_protein Gq/Gi PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Effects (Inflammation, Neurotoxicity) Ca_release->Downstream PKC_activation->Downstream

Figure 1. PAF Receptor Signaling and this compound Inhibition.
Preclinical Efficacy

Extensive preclinical studies have demonstrated the neuroprotective effects of this compound in animal models of focal cerebral ischemia. Administration of this compound has been shown to significantly reduce infarct volume and improve neurological outcomes in both rats and mice.[1]

Animal ModelDosing (mg/kg)RouteKey FindingsReference
Rat (MCAo) 30, 60, 90i.p.Reduced total infarct volume by 76%, 88%, and 90% respectively; Improved neurological scores.[1]
Mouse (MCAo) 30, 60i.p.Reduced total infarction by 29% and 66% respectively; Improved neurological scores.[1]
Mouse (MCAo) 30i.p.Improved local cerebral blood flow (LCBF) by 77% of baseline at 6 hours.[1]

In addition to its neuroprotective effects in stroke models, this compound has also been shown to inhibit apoptosis, suppress the chemotaxis of inflammatory cells, and protect photoreceptors from light-induced oxidative stress.[1] One in vitro study demonstrated that this compound at a concentration of 100 nM significantly inhibited amyloid- and cytokine-induced COX-2 RNA levels.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and in vitro characterization of this compound are not explicitly detailed in peer-reviewed literature. However, based on the known chemistry of 1,4-dihydropyridines and standard pharmacological assays, representative methodologies can be outlined.

Synthesis of this compound (Representative Hantzsch Dihydropyridine Synthesis)

The synthesis of the 1,4-dihydropyridine core of this compound can be achieved via a Hantzsch-type condensation reaction. This would involve the reaction of an aldehyde, a β-ketoester, and an enamine or ammonia. The specific synthesis of this compound would require the appropriate ester derivatives of the β-ketoester and the enamine to introduce the dichlorophenoxyethyl and morpholinylethyl side chains.

Hantzsch_Synthesis cluster_reactants Reactants Aldehyde Aldehyde (e.g., Acetaldehyde) Reaction Hantzsch Condensation (One-pot or stepwise) Aldehyde->Reaction Ketoester1 β-Ketoester 1 (with dichlorophenoxyethyl ester) Ketoester1->Reaction Ketoester2 β-Ketoester 2 (with morpholinylethyl ester) Ketoester2->Reaction Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->Reaction LAU0901 This compound Reaction->LAU0901 Yields Purification Purification (e.g., Column Chromatography) LAU0901->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Figure 2. Representative Workflow for this compound Synthesis.

General Procedure:

  • Reactant Mixing: In a suitable solvent (e.g., ethanol, isopropanol), combine the aldehyde, the two distinct β-ketoester derivatives, and the ammonia source.

  • Reaction: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to an aqueous workup to remove any inorganic salts.

  • Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro PAF Receptor Binding Assay (Representative Protocol)

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor. This protocol outlines the general steps for assessing the binding of this compound to the PAF receptor.

Binding_Assay_Workflow cluster_preparation Assay Preparation Receptor_Prep Prepare Receptor Source (e.g., cell membranes expressing PAFR) Incubation Incubate Components (Receptor + [³H]-PAF ± Competitor) Receptor_Prep->Incubation Radioligand_Prep Prepare [³H]-PAF Solution (Radioligand) Radioligand_Prep->Incubation LAU0901_Prep Prepare Serial Dilutions of this compound (Competitor) LAU0901_Prep->Incubation NSB_Control Prepare Non-specific Binding Control (Excess unlabeled PAF) NSB_Control->Incubation Separation Separate Bound from Free Ligand (e.g., Rapid Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (Determine IC₅₀ and/or Ki) Quantification->Analysis

Figure 3. Workflow for a PAF Receptor Binding Assay.

Materials:

  • Receptor Source: Membranes from cells or tissues known to express the PAF receptor (e.g., human platelets, transfected cell lines).

  • Radioligand: [³H]-PAF (Tritiated PAF).

  • Competitor: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled PAF.

  • Assay Buffer: A suitable buffer to maintain pH and ionic strength (e.g., Tris-HCl with MgCl₂ and BSA).

  • Filtration System: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In microtiter plates, combine the receptor preparation, a fixed concentration of [³H]-PAF, and varying concentrations of this compound in the assay buffer. For the determination of total binding, this compound is omitted. For non-specific binding, a saturating concentration of unlabeled PAF is added instead of this compound.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This separates the receptor-bound [³H]-PAF from the free radioligand in the solution.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-PAF). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a promising neuroprotective agent with a well-defined mechanism of action as a PAF receptor antagonist. Its efficacy in preclinical models of cerebral ischemia warrants further investigation. This technical guide provides a foundational understanding of its chemical and biological properties, which can aid researchers and drug development professionals in designing and executing further studies to explore the full therapeutic potential of this compound. While some specific experimental data remains proprietary, the information and representative protocols presented herein offer a solid starting point for the scientific exploration of this compound.

References

LAU-0901: A Technical Whitepaper on its Anti-Apoptotic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LAU-0901, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, has demonstrated significant therapeutic potential, primarily in neuroprotective roles against ischemic injury. A core component of its mechanism of action is the inhibition of apoptosis. This document provides a comprehensive technical overview of the anti-apoptotic effects of this compound, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis. Its dysregulation is a hallmark of numerous pathologies, including neurodegenerative diseases and cancer. Platelet-Activating Factor (PAF), a potent phospholipid mediator, has been implicated in promoting apoptotic processes in various cell types, particularly neurons, through its interaction with the PAF receptor (PAF-R).

This compound emerges as a key molecule of interest due to its high selectivity and potency as a PAF-R antagonist. By blocking the binding of PAF to its receptor, this compound effectively mitigates the downstream signaling cascades that lead to inflammation and, critically, apoptosis. This whitepaper consolidates the current understanding of this compound's role in apoptosis inhibition, with a focus on its molecular mechanisms and experimental validation.

Quantitative Data on Apoptosis Inhibition

Model System Assay Treatment Result Reference
Rat Model of Light-Induced Retinal DamageTUNEL AssayThis compound70% decrease in the number of TUNEL-positive photoreceptor nuclei.[1]
Rat Model of Light-Induced Retinal DamageWestern BlotThis compound66% decrease in the light-induced upregulation of DNA polymerase γ.[1]
In vitro (amyloid- and cytokine-induced inflammation)COX-2 RNA levels100 nM this compoundSignificant inhibition of COX-2 RNA levels.[2][2]

Signaling Pathways

This compound exerts its anti-apoptotic effects by antagonizing the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor. Activation of PAF-R by PAF can trigger multiple downstream signaling cascades that promote apoptosis. The primary mechanism of this compound is the blockade of these pathways at their origin.

General PAF-R Signaling Cascade

The binding of PAF to its receptor initiates a conformational change, leading to the activation of associated G-proteins (Gq and Gi). This activation triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), respectively. These events can culminate in the activation of pro-inflammatory and pro-apoptotic transcription factors.

PAFR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor PAF->PAFR LAU0901 This compound LAU0901->PAFR Inhibits Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC ProApoptotic Pro-Apoptotic & Pro-Inflammatory Gene Expression Ca2->ProApoptotic PKC->ProApoptotic

Caption: General PAF Receptor Signaling Pathway.
This compound's Intervention in the Intrinsic Apoptotic Pathway

Evidence suggests that this compound's anti-apoptotic action involves the intrinsic, or mitochondrial, pathway of apoptosis. In a model of light-induced retinal damage, this compound was shown to prevent changes in the Translocase of the Outer Mitochondrial Membrane 20 (TOM20), a protein involved in the import of pro-apoptotic proteins like BAX into the mitochondria. By stabilizing mitochondrial function, this compound likely prevents the release of cytochrome c and the subsequent activation of the caspase cascade.

Intrinsic_Apoptosis_LAU0901 cluster_stimulus Apoptotic Stimulus (e.g., Oxidative Stress) cluster_paf PAF-R Signaling cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Stimulus Oxidative Stress PAF_R_Activation PAF-R Activation Stimulus->PAF_R_Activation TOM20_alteration TOM20 Alteration PAF_R_Activation->TOM20_alteration LAU0901 This compound LAU0901->PAF_R_Activation Inhibits BAX_import BAX Import TOM20_alteration->BAX_import Mito_Perm Mitochondrial Outer Membrane Permeabilization BAX_import->Mito_Perm CytoC_release Cytochrome c Release Mito_Perm->CytoC_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC_release->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's likely intervention point in the intrinsic apoptosis pathway.

Experimental Protocols

The following are generalized protocols for key experiments to assess the anti-apoptotic effects of this compound. These should be optimized for specific cell types and experimental conditions.

In Vitro Cell Culture and Treatment
  • Cell Lines: Photoreceptor cell lines (e.g., 661W), neuroblastoma cell lines (e.g., SH-SY5Y), or primary neuronal cultures are suitable models.

  • Culture Conditions: Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS, 5% CO2, 37°C).

  • Apoptosis Induction: Induce apoptosis using a relevant stimulus, such as hydrogen peroxide (for oxidative stress), staurosporine, or PAF.

  • This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM, based on the 100 nM effective concentration for COX-2 inhibition) for a suitable duration (e.g., 1-2 hours) before adding the apoptotic stimulus.

Experimental_Workflow_InVitro Start Seed Cells Incubate1 Incubate (24h) Start->Incubate1 Pretreat Pre-treat with this compound (or Vehicle) Incubate1->Pretreat Induce Induce Apoptosis (e.g., H₂O₂) Pretreat->Induce Incubate2 Incubate (e.g., 24h) Induce->Incubate2 Assay Apoptosis Assay (TUNEL, Annexin V, etc.) Incubate2->Assay

Caption: General experimental workflow for in vitro apoptosis assays.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

  • Labeling: Incubate fixed and permeabilized cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.

  • Detection:

    • For fluorescently labeled dUTPs, visualize directly using a fluorescence microscope.

    • For Br-dUTP, use a fluorescently labeled anti-BrdU antibody for detection.

  • Quantification: Count the number of TUNEL-positive cells relative to the total number of cells (counterstained with DAPI) in multiple fields of view.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Harvest cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

  • Cell Lysis: Lyse the treated cells to release cellular contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate specific for caspase-3/7 (e.g., containing the DEVD sequence).

  • Measurement: Measure the luminescence or fluorescence signal, which is proportional to the caspase activity.

Mitochondrial Membrane Potential Assay

This assay assesses the integrity of the mitochondrial membrane, which is compromised during early apoptosis.

  • Dye Loading: Incubate live cells with a potentiometric dye such as TMRE or JC-1.

  • Analysis:

    • TMRE: In healthy cells, TMRE accumulates in the mitochondria, producing a bright red fluorescence. In apoptotic cells with depolarized mitochondria, the fluorescence intensity decreases.

    • JC-1: In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells, the dye remains in its monomeric form in the cytoplasm, emitting green fluorescence.

  • Quantification: Measure the fluorescence intensity or the ratio of red to green fluorescence using a fluorescence microscope, plate reader, or flow cytometer.

Conclusion

This compound demonstrates a clear anti-apoptotic effect, primarily through the antagonism of the PAF receptor and the subsequent stabilization of the mitochondrial apoptotic pathway. The available data, though predominantly from in vivo neuroprotection models, strongly supports its role in preventing programmed cell death. Further in vitro studies are warranted to fully elucidate the dose-dependent anti-apoptotic efficacy and the precise molecular interactions within the signaling cascade. The experimental protocols and pathway diagrams provided in this whitepaper offer a foundational framework for researchers to further investigate and harness the therapeutic potential of this compound in apoptosis-related pathologies.

References

Methodological & Application

Application Notes and Protocols: Utilizing LAU-0901 in a Middle Cerebral Artery Occlusion (MCAo) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAU-0901 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2] In the context of ischemic stroke, PAF is a bioactive phospholipid that accumulates during ischemia-reperfusion, contributing to inflammation, platelet aggregation, and neuronal damage.[3][4] By blocking the PAF receptor, this compound has demonstrated significant neuroprotective effects in preclinical models of focal cerebral ischemia, making it a promising therapeutic candidate for stroke.[1][2][3][5] These application notes provide a comprehensive guide for the use of this compound in a rat or mouse model of middle cerebral artery occlusion (MCAo), a widely accepted model that mimics human ischemic stroke.[6]

Mechanism of Action

During cerebral ischemia and reperfusion, an overproduction of PAF occurs, which binds to its receptor (PAF-R) on various cell types including neurons, microglia, astrocytes, and endothelial cells.[7][8] This interaction triggers a cascade of detrimental downstream signaling pathways, leading to:

  • Neuroinflammation: Activation of microglia and subsequent release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[2][8][9]

  • Excitotoxicity: Potentiation of glutamate-mediated neurotoxicity.

  • Oxidative Stress: Generation of reactive oxygen species (ROS).

  • Vascular Permeability: Increased blood-brain barrier permeability and edema formation.[8]

This compound competitively binds to the PAF receptor, thereby inhibiting these downstream effects and conferring neuroprotection.[1][7]

cluster_0 Ischemia/Reperfusion Injury cluster_1 Pathophysiological Cascade cluster_2 Therapeutic Intervention Ischemia Ischemia PAF_Accumulation PAF Accumulation Ischemia->PAF_Accumulation PAF_Receptor PAF Receptor Binding PAF_Accumulation->PAF_Receptor Downstream_Signaling Pro-inflammatory Signaling (e.g., NF-κB activation) PAF_Receptor->Downstream_Signaling Cellular_Response Microglial Activation Neutrophil Infiltration Downstream_Signaling->Cellular_Response Cytokine_Release Release of TNF-α, IL-1β Cellular_Response->Cytokine_Release Neuronal_Damage Neuronal Apoptosis & Necrosis Infarct Development Cytokine_Release->Neuronal_Damage LAU0901 This compound LAU0901->PAF_Receptor Antagonizes

Caption: this compound Mechanism of Action in Ischemic Stroke.

Data Presentation

Table 1: Dose-Response of this compound on Infarct Volume in Rodent MCAo Models
SpeciesModel DurationThis compound Dose (mg/kg)Administration RouteTiming of AdministrationReduction in Total Infarct Volume (%)Reference
Rat (Sprague-Dawley)2h MCAo30i.p.2h post-MCAo onset76[3][4]
Rat (Sprague-Dawley)2h MCAo60i.p.2h post-MCAo onset88[3][4]
Rat (Sprague-Dawley)2h MCAo90i.p.2h post-MCAo onset90[3][4]
Mouse (C57BL/6)1h MCAo15i.p.1h post-MCAo onsetNo significant reduction[4]
Mouse (C57BL/6)1h MCAo30i.p.1h post-MCAo onset29[3]
Mouse (C57BL/6)1h MCAo60i.p.1h post-MCAo onset66[3]
Table 2: Effect of this compound on Neurological Deficit Scores in Rats (2h MCAo)
Treatment GroupTime PointTotal Neurological Score (Mean ± SEM)Improvement vs. VehicleReference
VehicleDay 1~9-[1]
This compound (60 mg/kg)Day 1~6.529%[1]
VehicleDay 7~7-[1]
This compound (60 mg/kg)Day 7~442%[1]
VehicleDay 28~6-[1]
This compound (60 mg/kg)Day 28~3.542%[1]

Note: Neurological scores are based on a 12-point scale where a higher score indicates greater deficit.[1]

Table 3: Histopathological and Cellular Outcomes with this compound Treatment in Rats (2h MCAo, 60 mg/kg)
Outcome MeasureVehicle GroupThis compound Group% ChangeReference
Non-infarcted Brain Tissue Loss (%)46.0 ± 10.316.3 ± 4.6-64.6[1][5]
Total Lesion Volume (mm³)68 ± 920 ± 6-70.6[1]
Microglial Infiltration (ED-1+ cells)HighSignificantly Attenuated-[2]
Astrocytic Survival (GFAP+ cells)LowPromoted-[2]
Neuronal Survival (NeuN+ cells)LowPromoted-[2]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAo) Model - Intraluminal Suture Method

This protocol is adapted from widely used methods for inducing focal cerebral ischemia in rats.[6][10][11]

Materials:

  • Male Sprague-Dawley rats (300-350 g)[10]

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)[10]

  • 4-0 nylon monofilament suture with a silicon-coated tip[10]

  • Surgical microscope or loupes

  • Standard microsurgical instruments

  • Heating pad to maintain body temperature at 37°C

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Ensure adequate anesthesia throughout the procedure. Shave the ventral neck area and sterilize the incision site.[11]

  • Vessel Exposure: Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12]

  • Suture Insertion:

    • Ligate the distal ECA.

    • Place temporary ligatures around the CCA and ICA.

    • Make a small incision in the ECA stump.

    • Introduce the silicon-coated 4-0 nylon suture through the ECA into the ICA.

    • Advance the suture approximately 18-20 mm from the carotid bifurcation until a mild resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).[10][11] A significant drop in cerebral blood flow (~80%) as measured by a laser Doppler flowmeter can confirm occlusion.[11]

  • Occlusion Period: Maintain the suture in place for the desired duration of ischemia (e.g., 2 hours).[1][5]

  • Reperfusion: After the occlusion period, carefully withdraw the suture to allow for reperfusion. Close the ECA stump and the neck incision.

  • Post-operative Care: Administer analgesics and allow the animal to recover in a warm, clean cage with easy access to food and water.[11]

cluster_0 Pre-Operative cluster_1 Surgical Procedure cluster_2 Post-Operative Anesthesia Anesthetize Rat (e.g., Isoflurane) Preparation Supine Position Maintain Body Temp (37°C) Sterilize Neck Area Anesthesia->Preparation Incision Midline Cervical Incision Preparation->Incision Vessel_Exposure Expose CCA, ECA, ICA Incision->Vessel_Exposure Ligation Ligate Distal ECA Temporary Ligatures on CCA, ICA Vessel_Exposure->Ligation Suture_Insertion Insert Suture via ECA into ICA Advance ~18-20mm to occlude MCA Ligation->Suture_Insertion Occlusion Maintain Suture for 2 hours Suture_Insertion->Occlusion Reperfusion Withdraw Suture Occlusion->Reperfusion Closure Close ECA Stump & Incision Reperfusion->Closure Recovery Administer Analgesics Monitor in Warm Cage Closure->Recovery

Caption: Experimental Workflow for the Rat MCAo Model.

Preparation and Administration of this compound

Materials:

  • This compound (2,4,6-Trimethyl-1, 4-Dihydro-Pyridine-3, 5-Dicarboxylic Acid)[1]

  • Vehicle: 45% (w/v) 2-hydroxypropyl-β-cyclodextran in saline[1][2][5]

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., for a 60 mg/kg dose in a 300g rat, prepare a solution that delivers 18 mg in a reasonable injection volume, typically 1 ml/kg).[2]

  • Administration: At the specified time point (e.g., 2 hours after the onset of MCAo), administer the prepared this compound solution or vehicle via intraperitoneal injection.[1][3][5]

Assessment of Neurological Deficit

A neurological examination should be performed at various time points post-MCAo (e.g., 1, 3, 7, and 28 days).[1][2][5] A common scoring system evaluates multiple sensorimotor functions.

Procedure:

  • Scoring: Use a standardized 12-point neurological scoring system that includes tests for postural reflexes, forelimb placing, and proprioception.[1] A score of 0 indicates normal function, while a score of 12 represents the maximal deficit.[1]

  • Evaluation: The tests should be conducted by an investigator blinded to the treatment groups to avoid bias.

Quantification of Infarct Volume

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)[11]

  • Brain matrix slicer

  • Image analysis software

Procedure:

  • Brain Extraction: At the study endpoint (e.g., day 7), euthanize the animal and carefully remove the brain.

  • Slicing: Chill the brain and slice it into 2-mm coronal sections using a brain matrix.[11]

  • TTC Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 20-30 minutes.[11] Viable tissue will stain red, while the infarcted tissue will remain white.[11]

  • Imaging and Analysis: Scan or photograph the stained sections. Use image analysis software to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres in each slice.

  • Volume Calculation: Calculate the infarct volume, correcting for edema to prevent overestimation of the injury.[11]

Conclusion

This compound demonstrates robust and sustained neuroprotective effects in the MCAo model of ischemic stroke.[1][3] It significantly reduces infarct volume, improves long-term neurological outcomes, and attenuates the inflammatory response to ischemia.[1][2] The protocols outlined here provide a standardized framework for investigating the therapeutic potential of this compound and similar neuroprotective compounds. These findings strongly support further investigation into this compound as a potential therapy for patients suffering from ischemic stroke.[2]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of LAU-0901, a novel Platelet-Activating Factor (PAF) receptor antagonist, in preclinical in vivo models of ischemic stroke.

Introduction

This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. In the context of ischemic stroke, the overproduction of PAF contributes to a pro-inflammatory cascade, exacerbating brain injury. By blocking the PAF receptor, this compound has demonstrated significant neuroprotective effects in rodent models of focal cerebral ischemia, leading to reduced infarct volumes, improved neurological outcomes, and long-term behavioral recovery.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the recommended dosages and reported efficacy of this compound in rat and mouse models of stroke.

Table 1: Recommended Dosage of this compound in Rats

StrainStroke ModelDosageAdministration RouteVehicleTiming of AdministrationKey Outcomes
Sprague-Dawley2-hour Middle Cerebral Artery Occlusion (MCAo)30, 60, 90 mg/kgIntraperitoneal (i.p.)45% Cyclodextran2 hours after onset of MCAoDose-dependent reduction in total infarct volume (76%, 88%, and 90% respectively); Improved neurological scores.[1][2]
Sprague-Dawley2-hour MCAo60 mg/kgi.p.45% Cyclodextran2 hours after onset of MCAoEnduring neuroprotection with improved behavior throughout a 30-day survival period.[3][5]
Sprague-Dawley2-hour MCAo45, 60 mg/kgi.p.45% Cyclodextran3 hours after stroke onsetSignificant improvement in behavioral function and reduction in cerebral infarction volume.[6]

Table 2: Recommended Dosage of this compound in Mice

StrainStroke ModelDosageAdministration RouteVehicleTiming of AdministrationKey Outcomes
C57BL/61-hour MCAo15, 30, 60 mg/kgi.p.Not specified1 hour after onset of MCAo30 and 60 mg/kg doses reduced total infarction by 29% and 66% respectively; Improved local cerebral blood flow.[1][2]

Experimental Protocols

Preparation of this compound Solution
  • Vehicle Preparation : Prepare a 45% (w/v) solution of cyclodextran in sterile saline or water for injection.

  • This compound Dissolution : Dissolve this compound in the 45% cyclodextran vehicle to the desired concentration (e.g., 30, 60, or 90 mg/mL for a 1 mL/kg injection volume). Ensure complete dissolution.

In Vivo Stroke Model: Middle Cerebral Artery Occlusion (MCAo)

A widely used model for inducing focal cerebral ischemia is the intraluminal suture method for MCAo.

Materials:

  • Anesthetized rodent (rat or mouse)

  • Poly-L-lysine-coated intraluminal nylon suture

  • Surgical instruments

  • Temperature monitoring and control system

Procedure:

  • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

  • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Introduce the poly-L-lysine-coated suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • For transient ischemia, the suture is left in place for a defined period (e.g., 1 or 2 hours) and then withdrawn to allow for reperfusion. For permanent ischemia, the suture is left in place.

  • Close the incision and allow the animal to recover from anesthesia.

Administration of this compound
  • At the designated time point post-MCAo (e.g., 1, 2, or 3 hours), administer the prepared this compound solution via intraperitoneal (i.p.) injection.

  • The vehicle control group should receive an equivalent volume of the 45% cyclodextran solution.

Assessment of Outcomes

Neurological Scoring:

  • Evaluate neurological deficits at various time points post-MCAo (e.g., 1, 2, 3, and 7 days) using a standardized neurological scoring system. This can include assessments of motor function, sensory function, and reflexes.

Infarct Volume Measurement:

  • At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Remove the brain and section it coronally.

  • Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) or other suitable stains to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

Behavioral Tests:

  • For long-term studies, a battery of behavioral tests can be employed to assess motor and cognitive function, such as the rotarod test, cylinder test, or Morris water maze.

Visualizations

Experimental Workflow

G cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Assessment stroke_induction Stroke Induction (MCAo) lau_admin This compound Administration stroke_induction->lau_admin 1-3 hours post-occlusion vehicle_admin Vehicle Administration stroke_induction->vehicle_admin 1-3 hours post-occlusion neuro_scoring Neurological Scoring lau_admin->neuro_scoring behavioral Behavioral Testing lau_admin->behavioral histology Histology (Infarct Volume) lau_admin->histology vehicle_admin->neuro_scoring vehicle_admin->behavioral vehicle_admin->histology

Caption: Experimental workflow for evaluating this compound in a stroke model.

Signaling Pathway of this compound in Ischemic Stroke

G cluster_stroke Ischemic Stroke cluster_receptor Cell Membrane cluster_downstream Downstream Effects cluster_drug Therapeutic Intervention paf Platelet-Activating Factor (PAF) paf_r PAF Receptor paf->paf_r binds inflammation Pro-inflammatory Cascade (e.g., cytokine release, microglial activation) paf_r->inflammation activates neuronal_damage Neuronal Damage & Death inflammation->neuronal_damage leads to lau0901 This compound lau0901->paf_r blocks

Caption: this compound blocks the pro-inflammatory cascade in ischemic stroke.

Conclusion

This compound demonstrates robust neuroprotective effects in in vivo models of ischemic stroke. The recommended dosages of 30-90 mg/kg in rats and 30-60 mg/kg in mice, administered intraperitoneally within a few hours of stroke onset, have been shown to significantly reduce brain damage and improve functional outcomes. These protocols and data provide a solid foundation for further preclinical research and development of this compound as a potential therapeutic for ischemic stroke.

References

Application Notes and Protocols for LAU-0901 Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LAU-0901 is a novel, potent, and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2] It has demonstrated significant neuroprotective effects in rodent models of focal cerebral ischemia.[1][2][3] PAF is a bioactive phospholipid that accumulates during ischemia-reperfusion, contributing to neuronal damage through the activation of platelets, neutrophils, and pro-inflammatory signaling pathways.[1][4] By blocking the PAF receptor, this compound mitigates these detrimental effects, leading to reduced infarct volume, improved neurological outcomes, and enhanced cerebral blood flow.[1][3] These application notes provide a comprehensive overview of the administration protocols for this compound in rodent studies based on established preclinical research.

Data Presentation

Table 1: Summary of this compound Administration Protocols and Efficacy in Rats (Sprague-Dawley)

ParameterDose-Response StudyLong-Term Survival Study
This compound Doses 30, 60, 90 mg/kg60 mg/kg
Vehicle 45% Cyclodextrin45% Cyclodextran
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Time of Administration 2 hours post-MCAo2 hours post-MCAo
Ischemia Model 2-hour Middle Cerebral Artery Occlusion (MCAo)2-hour Middle Cerebral Artery Occlusion (MCAo)
Key Efficacy Outcomes - Infarct volume reduction: 76% (30mg/kg), 88% (60mg/kg), 90% (90mg/kg)[1] - Significant improvement in neurological score[1]- Sustained behavioral improvement up to 30 days[2] - 20% increase in preserved brain tissue at 30 days[3]

Table 2: Summary of this compound Administration Protocols and Efficacy in Mice (C57BL/6)

ParameterDose-Response Study
This compound Doses 15, 30, 60 mg/kg
Vehicle Not explicitly stated, but likely 45% Cyclodextrin
Administration Route Intraperitoneal (i.p.)
Time of Administration 1 hour post-MCAo
Ischemia Model 1-hour Middle Cerebral Artery Occlusion (MCAo)
Key Efficacy Outcomes - Infarct volume reduction: 29% (30mg/kg), 66% (60mg/kg)[1] - Improved local cerebral blood flow (LCBF) by 77% of baseline at 6h (30mg/kg)[1][3]

Experimental Protocols

Preparation of this compound Solution

Objective: To prepare this compound for intraperitoneal administration in rodents.

Materials:

  • This compound powder

  • 45% (w/v) Cyclodextrin solution in sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (25-27G)[5]

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 60 mg/kg) and the weight of the animal.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of 45% Cyclodextrin solution to achieve the final desired concentration.

  • Vortex the tube vigorously until the this compound is completely dissolved.[6]

  • Draw the solution into a sterile syringe fitted with an appropriate gauge needle for administration.

Animal Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAo)

Objective: To induce a reproducible model of stroke in rats or mice to test the efficacy of this compound.

Materials:

  • Sprague-Dawley rats or C57BL/6 mice[1]

  • Anesthesia (e.g., Isoflurane)[3]

  • Surgical instruments

  • Poly-L-lysine-coated intraluminal nylon suture[2]

  • Temperature monitoring and control system[3]

Procedure (Rat Model): [2]

  • Anesthetize the rat (e.g., with isoflurane).

  • Induce 2 hours of temporary middle cerebral artery occlusion (MCAo) using a poly-L-lysine-coated intraluminal nylon suture.

  • Monitor and maintain the animal's body temperature at 36-37°C throughout the surgical procedure.[3]

  • After the 2-hour occlusion period, withdraw the suture to allow for reperfusion.

  • Administer this compound or vehicle at the specified time post-MCAo onset (e.g., 2 hours).

Intraperitoneal (i.p.) Administration of this compound

Objective: To administer the prepared this compound solution to the rodent model.

Procedure:

  • Gently restrain the animal.

  • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity.[5]

  • Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.

  • Inject the this compound solution slowly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Neurological and Histological Assessment

Objective: To evaluate the neuroprotective effects of this compound.

Procedures:

  • Neurological Scoring: Evaluate the neurological status of the animals at various time points (e.g., 1, 2, 3, and 7 days post-MCAo) using a standardized neurological scoring system.[1][2]

  • Histopathology: At the end of the study period (e.g., 7 or 30 days), perfuse the animals and prepare brain sections. Stain with triphenyltetrazolium chloride (TTC) or other appropriate stains (e.g., Nissl, GFAP) to determine the infarct volume and assess neuronal survival.[2][3]

Visualizations

LAU0901_Workflow cluster_prep Preparation cluster_model Ischemia Induction cluster_admin Treatment cluster_eval Evaluation LAU_prep Prepare this compound in 45% Cyclodextrin Admin Administer this compound (i.p.) (1-2h post-MCAo) LAU_prep->Admin Anesthesia Anesthetize Rodent MCAo Induce Middle Cerebral Artery Occlusion (MCAo) Anesthesia->MCAo MCAo->Admin Neuro Neurological Scoring Admin->Neuro Histo Histopathological Analysis (Infarct Volume) Admin->Histo

Experimental workflow for this compound administration in rodent stroke models.

PAF_Signaling_Pathway cluster_downstream Downstream Effects Ischemia Ischemia-Reperfusion Injury PAF Platelet-Activating Factor (PAF) Accumulation Ischemia->PAF PAFR PAF Receptor (PAFR) Activation PAF->PAFR Platelet Platelet Activation PAFR->Platelet Neutrophil Neutrophil Activation PAFR->Neutrophil ProInflam Pro-inflammatory Signaling (e.g., IL-1β, TNF-α, IL-6) PAFR->ProInflam LAU0901 This compound LAU0901->PAFR Blocks Neurotoxicity Neurotoxicity & Neuronal Damage Platelet->Neurotoxicity Neutrophil->Neurotoxicity ProInflam->Neurotoxicity

Simplified signaling pathway of PAF and the inhibitory action of this compound.

References

LAU-0901: In Vitro Application Notes and Protocols for Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of LAU-0901, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist, in neuronal cell cultures. The provided protocols are designed to facilitate the investigation of its neuroprotective and anti-inflammatory properties.

This compound has demonstrated significant neuroprotective effects in in vivo models of cerebral ischemia by reducing infarct volume, improving neurological outcomes, and mitigating inflammation.[1][2][3] While detailed in vitro studies are limited in publicly available literature, the known mechanism of action of this compound as a PAF receptor antagonist allows for the design of robust in vitro assays to explore its therapeutic potential in neuronal and glial cell cultures. One study has indicated that this compound can inhibit amyloid- and cytokine-induced COX-2 RNA levels at a concentration of 100 nM in vitro.[2]

Mechanism of Action: PAF Receptor Antagonism

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that, under pathological conditions like ischemia, contributes to neuronal damage through a cascade of detrimental events. PAF binds to its G-protein coupled receptor (PAFR) on neurons and glial cells, initiating signaling pathways that lead to excitotoxicity, inflammation, and apoptosis. This compound exerts its neuroprotective effects by blocking this initial step.

PAF_Signaling_Pathway Platelet-Activating Factor (PAF) Receptor Signaling Pathway PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds LAU0901 This compound LAU0901->PAFR Blocks Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (ERK, p38, JNK) Ca_release->MAPK PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines COX2 COX-2 Expression NFkB->COX2 Neuronal_Damage Neuronal Damage & Apoptosis Cytokines->Neuronal_Damage COX2->Neuronal_Damage Protocol1_Workflow Workflow for Neuroprotection Assay Start Start: Primary Cortical Neuron Culture (DIV 7-10) Pretreat Pre-treatment: Incubate with this compound (e.g., 10 nM - 10 µM) for 2 hours Start->Pretreat Induce Induce Excitotoxicity: Add Glutamate (e.g., 50-100 µM) for 15-30 minutes Pretreat->Induce Wash Washout: Remove glutamate-containing medium and replace with fresh medium + this compound Induce->Wash Incubate Incubate for 24 hours Wash->Incubate Assess Assess Cell Viability: MTT or LDH Assay Incubate->Assess End End: Data Analysis Assess->End Protocol2_Workflow Workflow for Anti-inflammatory Assay Start Start: Primary Microglia Culture Pretreat Pre-treatment: Incubate with this compound (e.g., 10 nM - 10 µM) for 1 hour Start->Pretreat Stimulate Stimulate Inflammation: Add Lipopolysaccharide (LPS) (e.g., 100 ng/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant and Cells Incubate->Collect Analyze Analyze Inflammatory Markers: - Supernatant: ELISA (TNF-α, IL-1β) - Cells: RT-qPCR (COX-2, iNOS) Collect->Analyze End End: Data Analysis Analyze->End

References

Application Notes and Protocols: Combining LAU-0901 with Avastin for Enhanced Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the combination therapy of LAU-0901, a Platelet-Activating Factor (PAF) receptor antagonist, and Avastin® (bevacizumab), a monoclonal antibody targeting Vascular Endothelial Growth Factor (VEGF). The rationale for this combination lies in the potential for synergistic anti-tumor effects by simultaneously targeting distinct but complementary pathways involved in tumor growth, inflammation, and angiogenesis. Avastin inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis, by neutralizing VEGF-A.[1][2][3][4][5] this compound, on the other hand, blocks the pro-inflammatory and pro-proliferative signaling mediated by the PAF receptor, which has been implicated in cancer progression. This dual-pronged approach offers a promising strategy to overcome resistance and enhance therapeutic outcomes in various cancer types, with preclinical evidence demonstrating significant synergistic effects in glioblastoma models.[6][7][8][]

Data Presentation: In Vivo Efficacy of this compound and Avastin Combination

The following tables summarize the quantitative data from a preclinical study evaluating the combination of this compound and Avastin in a mouse model of glioblastoma multiforme (GBM) using U87MG tumor cells.[6][7][8][]

Table 1: Reduction in Bioluminescent Intracranial Tumor Growth by Day 30 [6][7][8][]

Treatment GroupMean Reduction in Tumor Growth (%)
Saline (Control)0
This compound43
Avastin77
This compound + Avastin 72

Table 2: Reduction in Tumor Volume by MRI on Day 30 [6][7][8]

Treatment GroupMean Reduction in Tumor Volume (%)
Saline (Control)0
This compound37
Avastin67
This compound + Avastin 69

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Avastin and this compound.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Avastin Avastin (Bevacizumab) Avastin->VEGF PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Avastin's Mechanism of Action.

LAU0901_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAF PAF PAFR PAF Receptor PAF->PAFR LAU0901 This compound LAU0901->PAFR G_protein G-protein PAFR->G_protein PI3K_AKT PI3K/AKT G_protein->PI3K_AKT MAPK MAPKs G_protein->MAPK NFkB NF-κB G_protein->NFkB Proliferation Cell Proliferation, Survival PI3K_AKT->Proliferation MAPK->Proliferation Inflammation Inflammation, VEGF Production NFkB->Inflammation

This compound's Mechanism of Action.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of the this compound and Avastin combination therapy.

In Vivo Xenograft Model Protocol

This protocol is adapted from studies on glioblastoma xenografts.[6][7][8][]

InVivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Cell_Culture 1. Culture U87MG-luc Glioblastoma Cells Implantation 2. Intracranial Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth (Bioluminescence) Implantation->Tumor_Growth Grouping 4. Randomize Mice into Treatment Groups Tumor_Growth->Grouping Treatment_Admin 5. Administer Treatments (this compound, Avastin, Combo, Vehicle) Grouping->Treatment_Admin BLI_Monitoring 6. Weekly Bioluminescent Imaging (BLI) Treatment_Admin->BLI_Monitoring MRI_Analysis 7. Endpoint MRI for Tumor Volume BLI_Monitoring->MRI_Analysis Data_Analysis 8. Statistical Analysis of Tumor Growth & Volume MRI_Analysis->Data_Analysis

In Vivo Experimental Workflow.

1. Cell Culture and Animal Model:

  • Cell Line: Human glioblastoma U87MG cells expressing luciferase (U87MG-luc) are recommended for non-invasive tumor monitoring.

  • Animals: Female athymic nude mice (6-8 weeks old) are suitable for this xenograft model.

2. Tumor Cell Implantation:

  • Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine).

  • Stereotactically inject U87MG-luc cells (e.g., 5 x 10^5 cells in 5 µL of sterile PBS) into the right striatum of the brain.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth via bioluminescent imaging (BLI) starting from day 7 post-implantation.

  • Once tumors reach a predetermined size (e.g., a consistent BLI signal), randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., saline or appropriate vehicle for this compound).

    • Group 2: this compound monotherapy.

    • Group 3: Avastin monotherapy.

    • Group 4: this compound and Avastin combination therapy.

4. Drug Administration:

  • This compound: Administer intraperitoneally (i.p.) at a dose determined by prior dose-response studies (e.g., a dose that shows modest single-agent activity).

  • Avastin: Administer via i.p. injection at a clinically relevant dose (e.g., 5-10 mg/kg).

  • Treatment Schedule: Administer treatments on a predetermined schedule (e.g., twice weekly for 3-4 weeks).

5. Efficacy Assessment:

  • Tumor Growth: Monitor tumor growth weekly using BLI. Quantify the photon flux for each mouse.

  • Tumor Volume: At the end of the study, perform magnetic resonance imaging (MRI) to determine the final tumor volume.

  • Survival: Monitor mice for signs of morbidity and euthanize when necessary. Record survival data for Kaplan-Meier analysis.

6. Statistical Analysis:

  • Analyze differences in tumor growth and volume between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • Analyze survival data using the log-rank test.

In Vitro Synergy Assessment Protocol

This protocol describes a checkerboard assay to determine the synergistic, additive, or antagonistic effects of this compound and Avastin in vitro.

InVitro_Workflow cluster_prep Preparation cluster_treatment_assay Treatment and Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed U87MG Cells in 96-well Plates Drug_Dilution 2. Prepare Serial Dilutions of this compound and Avastin Cell_Seeding->Drug_Dilution Checkerboard 3. Add Drug Combinations in a Checkerboard Format Drug_Dilution->Checkerboard Incubation 4. Incubate for 72 hours Checkerboard->Incubation Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Dose_Response 6. Generate Dose-Response Curves for Each Drug Viability_Assay->Dose_Response CI_Calculation 7. Calculate Combination Index (CI) using CompuSyn Software Dose_Response->CI_Calculation Synergy_Determination 8. Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) CI_Calculation->Synergy_Determination

In Vitro Synergy Assay Workflow.

1. Cell Seeding:

  • Seed U87MG cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

2. Drug Preparation:

  • Prepare a series of dilutions for both this compound and Avastin in culture medium. A 5- to 7-point dilution series for each drug is recommended, centered around their respective IC50 values.

3. Checkerboard Assay Setup:

  • Add the drug dilutions to the 96-well plate in a checkerboard format. This involves adding increasing concentrations of this compound along the rows and increasing concentrations of Avastin along the columns. Include wells with single-agent treatments and untreated controls.

4. Incubation and Viability Assessment:

  • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assess cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

5. Data Analysis:

  • Generate dose-response curves for each drug alone and in combination.

  • Calculate the Combination Index (CI) using software such as CompuSyn, which is based on the Chou-Talalay method.

    • CI < 1: Synergistic effect

    • CI = 1: Additive effect

    • CI > 1: Antagonistic effect

Conclusion

The combination of this compound and Avastin represents a promising therapeutic strategy that warrants further investigation. The provided protocols offer a robust framework for preclinical evaluation of this combination. The synergistic effects observed in glioblastoma models suggest that this dual-targeting approach could lead to improved outcomes for patients with this and potentially other solid tumors. Researchers are encouraged to adapt and optimize these protocols for their specific cancer models and research questions.

References

Measuring the Efficacy of LAU-0901 in Reducing Infarct Volume: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for researchers evaluating the neuroprotective efficacy of LAU-0901, a novel Platelet-Activating Factor (PAF) receptor antagonist, in the context of ischemic stroke. This document outlines the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for inducing focal cerebral ischemia in rodent models and subsequently measuring infarct volume. Included are standardized methodologies and visualizations to ensure reproducible and comparable results in the investigation of this compound as a potential therapeutic agent for stroke.

Introduction to this compound

This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. In the pathophysiology of ischemic stroke, the accumulation of PAF in the brain leads to a cascade of detrimental events, including neuroinflammation, excitotoxicity, mitochondrial dysfunction, and the generation of reactive oxygen species. By blocking the PAF receptor, this compound mitigates these harmful processes, thereby exhibiting significant neuroprotective effects. Preclinical studies have demonstrated that this compound administration following an ischemic event leads to a substantial reduction in infarct volume, improved neurological outcomes, and long-term neuroprotection.

Mechanism of Action

During cerebral ischemia, the overproduction of PAF contributes to neuronal damage. This compound acts by competitively inhibiting the binding of PAF to its receptor, thereby disrupting the downstream signaling pathways that lead to inflammation and cell death. This intervention helps to preserve the integrity of the blood-brain barrier, reduce leukocyte infiltration into the damaged neuronal tissue, and improve local cerebral blood flow. The multifaceted action of this compound makes it a promising candidate for stroke therapy.

Quantitative Data Summary

The following tables summarize the dose-dependent efficacy of this compound in reducing infarct volume in rodent models of focal cerebral ischemia.

Table 1: Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAo)

This compound Dose (mg/kg)Reduction in Total Infarct Volume (%)
3076%
6088%
9090%

Data from studies involving Sprague-Dawley rats subjected to 2 hours of MCAo, with this compound administered intraperitoneally at 2 hours after the onset of MCAo.

Table 2: Efficacy of this compound in a Mouse Model of Middle Cerebral Artery Occlusion (MCAo)

This compound Dose (mg/kg)Reduction in Total Infarct Volume (%)
15No significant reduction
3029%
6066%

Data from studies involving C57BL/6 mice subjected to 1 hour of MCAo, with this compound administered intraperitoneally at 1 hour after the onset of MCAo.

Table 3: Long-term Neuroprotective Effects of this compound in Rats

TreatmentIncrease in Non-infarcted Tissue Volume (%)
This compound (60 mg/kg)20% (relative increase)
Vehicle-

Data from a 30-day survival study in rats following 2 hours of MCAo, with this compound administered at 2 hours post-occlusion.

Experimental Protocols

Animal Model: Middle Cerebral Artery Occlusion (MCAo)

A widely used and reproducible model for inducing focal cerebral ischemia is the intraluminal filament model of Middle Cerebral Artery Occlusion (MCAo).

Materials:

  • Male Sprague-Dawley rats (260-329 g) or C57BL/6 mice.

  • Isoflurane for anesthesia.

  • Poly-L-lysine-coated intraluminal nylon suture.

  • Heating pad to maintain body temperature.

  • Laser Doppler flowmetry probe (optional, for monitoring cerebral blood flow).

Procedure:

  • Anesthetize the animal with isoflurane.

  • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Insert the poly-L-lysine-coated filament into the ICA via an incision in the ECA stump.

  • Advance the filament until a slight resistance is felt, indicating the occlusion of the Middle Cerebral Artery (MCA). In rats, this is typically 18-20 mm from the carotid bifurcation.

  • For transient ischemia, the suture is left in place for a defined period (e.g., 1 or 2 hours) before being withdrawn to allow for reperfusion. For permanent ischemia, the suture is left in place.

  • Close the incision and allow the animal to recover from anesthesia.

  • Monitor the animal for neurological deficits.

Administration of this compound

Assessing Neurological Outcomes After LAU-0901 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAU-0901 is a novel, potent, and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] In preclinical models of cerebral ischemia, this compound has demonstrated significant neuroprotective effects, making it a promising therapeutic candidate for conditions such as stroke.[3][4] Platelet-activating factor is a bioactive phospholipid that accumulates during ischemia-reperfusion events and is implicated in the activation of platelets, neutrophils, and pro-inflammatory signaling cascades, which contribute to brain damage.[1][2] By blocking the PAF receptor, this compound mitigates these detrimental effects, leading to reduced infarct volume, decreased brain edema, and improved neurological outcomes.[3][4]

These application notes provide a comprehensive overview of the methodologies used to assess the neurological benefits of this compound in rodent models of focal cerebral ischemia. The included protocols are intended to guide researchers in the replication and further investigation of this compound's neuroprotective properties.

Mechanism of Action: this compound in Cerebral Ischemia

During a cerebral ischemic event, the lack of blood flow and subsequent reperfusion triggers a cascade of pathological events. A key mediator in this process is the overproduction of Platelet-Activating Factor (PAF).[2] PAF binds to its receptor (PAFR), a G-protein coupled receptor found on various cell types in the brain including neurons, microglia, and endothelial cells.[5] This binding initiates a pro-inflammatory and excitotoxic signaling cascade, contributing significantly to neuronal injury and cell death.[2][5]

This compound acts as a competitive antagonist at the PAF receptor, thereby inhibiting the downstream signaling that leads to neuroinflammation and neuronal damage.[3] The neuroprotective effects of this compound are attributed to the attenuation of microglial infiltration and the promotion of astrocytic and neuronal survival.[3]

PAF_Signaling_Pathway Ischemia Cerebral Ischemia/ Reperfusion PAF Platelet-Activating Factor (PAF) Release Ischemia->PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds to LAU0901 This compound LAU0901->PAFR Blocks Signaling Pro-inflammatory & Excitotoxic Signaling (e.g., Ca2+ influx, MAPK, NF-κB) PAFR->Signaling Activates Inflammation Neuroinflammation (Microglial Activation, Neutrophil Infiltration) Signaling->Inflammation Edema Cerebral Edema & BBB Disruption Signaling->Edema Injury Neuronal Injury & Apoptosis Signaling->Injury

Figure 1: this compound Mechanism of Action

Quantitative Efficacy of this compound

The neuroprotective effects of this compound have been quantified in rodent models of transient middle cerebral artery occlusion (MCAo). The following tables summarize the key findings on infarct volume reduction and neurological score improvement.

Table 1: Effect of this compound on Infarct Volume in Rats (2h MCAo) [1][4]

Treatment GroupDose (mg/kg)nTotal Corrected Infarct Volume Reduction (%)
Vehicle-11-
This compound309-1176
This compound609-1188
This compound909-1190

Table 2: Effect of this compound on Infarct Volume in Mice (1h MCAo) [1]

Treatment GroupDose (mg/kg)nTotal Infarction Reduction (%)
Vehicle-8-
This compound157-9Not Significant
This compound307-929
This compound607-966

Table 3: Neurological Outcome Improvement with this compound [2][4][6]

SpeciesThis compound Dose (mg/kg)Time PointNeurological Score Improvement (%)
Rat30, 60, 90Day 1-7Significant improvement vs. vehicle
Rat60Day 129
Rat60Day 3042
Mouse30Day 240
Mouse60Day 251

Experimental Protocols

The assessment of this compound's neuroprotective effects involves a series of well-defined experimental procedures. The following are detailed protocols for the induction of focal cerebral ischemia and the subsequent evaluation of neurological outcomes.

Experimental_Workflow MCAo 1. Middle Cerebral Artery Occlusion (MCAo) Surgery Treatment 2. This compound or Vehicle Administration (i.p.) MCAo->Treatment Assessment 3. Neurological Outcome Assessment Treatment->Assessment mNSS a. Modified Neurological Severity Score (mNSS) Assessment->mNSS Cylinder b. Cylinder Test (Motor Asymmetry) Assessment->Cylinder Adhesive c. Adhesive Removal Test (Sensory Neglect) Assessment->Adhesive Histo 4. Histopathological Analysis (Infarct Volume) Assessment->Histo

Figure 2: Experimental Workflow
Protocol 1: Middle Cerebral Artery Occlusion (MCAo) in Rodents

This protocol describes the intraluminal suture method to induce transient focal cerebral ischemia.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heating pad and rectal probe for temperature monitoring

  • Surgical microscope

  • Micro-surgical instruments

  • Nylon monofilament suture (4-0 for rats, 6-0 for mice), tip blunted by heating and coated with poly-L-lysine

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the animal and maintain body temperature at 37°C.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Make a small incision in the ECA stump.

  • Introduce the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm in rats and 9-11 mm in mice from the CCA bifurcation.

  • Confirm MCA occlusion by a significant drop in cerebral blood flow if using a laser Doppler flowmeter.

  • After the desired occlusion period (e.g., 1-2 hours), withdraw the filament to allow reperfusion.

  • Close the incision and allow the animal to recover.

Protocol 2: Modified Neurological Severity Score (mNSS) Assessment

The mNSS is a composite score used to evaluate motor, sensory, reflex, and balance deficits. A higher score indicates a more severe neurological deficit. One point is awarded for the inability to perform a task or the absence of a reflex.

Scoring Components:

  • Motor Tests (6 points total):

    • Raising the rat by the tail:

      • Flexion of forelimb (1 point)

      • Flexion of hindlimb (1 point)

    • Placing the rat on the floor:

      • Normal walk (0 points) vs. inability to walk straight (1 point)

      • Circling towards the paretic side (1 point)

  • Sensory Tests (2 points total):

    • Placing and proprioceptive tests (visual and tactile stimuli for forelimbs and hindlimbs).

  • Beam Balance Test (6 points total):

    • Ability to balance on beams of decreasing width.

  • Reflexes and Abnormal Movements (4 points total):

    • Pinna reflex, corneal reflex, startle reflex.

    • Presence of seizures, myoclonus, or myodystonia.

Interpretation (Rats):

  • 1-6: Mild injury

  • 7-12: Moderate injury

  • 13-18: Severe injury

Protocol 3: Cylinder Test for Motor Asymmetry

This test assesses forelimb use asymmetry resulting from unilateral brain injury.

Materials:

  • Transparent cylinder (20 cm diameter, 30 cm height for rats; smaller for mice)

  • Video recording equipment

Procedure:

  • Place the animal in the cylinder.

  • Video record for 5-10 minutes.

  • During playback, count the number of independent wall contacts made with the left forelimb, right forelimb, and both forelimbs simultaneously.

  • Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of unilateral contacts: (% Contralateral Use) = [Contralateral Contacts / (Ipsilateral Contacts + Contralateral Contacts)] * 100.

Protocol 4: Adhesive Removal Test for Sensory Neglect

This test measures sensory and motor deficits by timing the animal's reaction to an adhesive stimulus on its forepaws.

Materials:

  • Small adhesive labels (e.g., 0.3 cm x 0.4 cm)

  • Testing cage

  • Timer

  • Video recording equipment (optional)

Procedure:

  • Acclimatize the animal to the testing cage.

  • Place an adhesive label on the palmar surface of each forepaw.

  • Place the animal back in the cage and start the timer.

  • Measure the "time to contact" (time until the animal first touches the label with its mouth) and the "time to remove" (time until the animal completely removes the label).

  • A longer time to contact or remove the label on the contralateral paw indicates a sensory or motor deficit. A training period of several days prior to surgery is recommended to achieve stable baseline performance.[7]

Conclusion

This compound has demonstrated robust neuroprotective efficacy in preclinical models of ischemic stroke. The protocols outlined in these application notes provide a framework for the continued investigation of this compound and other potential neuroprotective agents. Consistent and standardized assessment of neurological outcomes is critical for the successful translation of these promising therapies from the laboratory to the clinic.

References

LAU-0901: Application Notes and Protocols for the Treatment of Choroidal Neovascularization Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LAU-0901, a novel platelet-activating factor (PAF) receptor antagonist, in preclinical models of choroidal neovascularization (CNV). The included data and protocols are intended to facilitate further research and development of this compound for potential therapeutic use in neovascular age-related macular degeneration (nAMD).

Introduction

Choroidal neovascularization is a hallmark of nAMD and a leading cause of vision loss.[1][2] The pathogenesis of CNV involves a complex interplay of angiogenic and inflammatory pathways.[3] Platelet-activating factor (PAF), a potent phospholipid mediator, has been implicated in promoting angiogenesis and inflammation.[4][5] this compound acts as a selective antagonist of the PAF receptor (PAF-R), thereby inhibiting the downstream signaling cascades that contribute to the development and progression of CNV.[6][7]

Quantitative Data Summary

The efficacy of this compound in a laser-induced mouse model of CNV has been demonstrated by a significant reduction in vascular leakage and lesion size.[6] The key quantitative findings are summarized in the tables below.

Table 1: Effect of this compound on FITC Leakage in Laser-Induced CNV

Treatment GroupTime PointStrong FITC Leakage (%)
Control (Vehicle)Day 776
This compound (60 mg/kg)Day 737
Control (Vehicle)Day 1455
This compound (60 mg/kg)Day 149

Data sourced from a study using a laser-induced choroidal neovascularization mouse model.[6]

Table 2: Effect of this compound on CNV Lesion Size

Treatment GroupTime PointMean Lesion Diameter (µm)
Control (Vehicle)Day 15105
This compound (60 mg/kg)Day 1567

Lesion diameters were measured from choroidal flat-mounts labeled with FITC-conjugated isolectin B4.[6]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-angiogenic effects by blocking the binding of PAF to its G protein-coupled receptor, PAF-R.[4][5] This inhibition disrupts downstream signaling pathways that promote inflammation and neovascularization. The proposed mechanism involves the suppression of macrophage infiltration and the reduced expression of pro-angiogenic and pro-inflammatory molecules such as vascular endothelial growth factor (VEGF), monocyte chemotactic protein-1 (MCP-1), and interleukin-6 (IL-6).[4][8]

LAU0901_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response PAF PAF PAFR PAF Receptor (PAF-R) PAF->PAFR Binds G_Protein G-Protein Activation PAFR->G_Protein LAU0901 This compound LAU0901->PAFR Blocks Downstream Downstream Signaling (e.g., PLC, MAPK pathways) G_Protein->Downstream Transcription Transcription Factor Activation (e.g., NF-κB) Downstream->Transcription Inflammation ↓ Pro-inflammatory Cytokines (MCP-1, IL-6) Transcription->Inflammation Angiogenesis ↓ Pro-angiogenic Factors (VEGF) Transcription->Angiogenesis Macrophage ↓ Macrophage Infiltration Inflammation->Macrophage CNV ↓ Choroidal Neovascularization Angiogenesis->CNV Macrophage->CNV

Caption: Proposed mechanism of action for this compound in inhibiting choroidal neovascularization.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of this compound in a laser-induced CNV mouse model.

Laser-Induced Choroidal Neovascularization (CNV) in Mice

This model is a standard method for inducing CNV to test potential therapeutic agents.[9][10][11]

Workflow:

CNV_Workflow A 1. Animal Preparation - Anesthetize mouse - Dilate pupils B 2. Laser Photocoagulation - Create lesions around the optic nerve - Rupture Bruch's membrane A->B C 3. This compound Administration - Intraperitoneal injection - e.g., 60 mg/kg on Day 1 and 2 B->C D 4. In-life Analysis (Day 7 & 14) - Fundus Fluorescein Angiography (FFA) C->D E 5. Terminal Analysis (Day 15) - Euthanasia and eye enucleation - Choroidal flat-mount preparation D->E F 6. Quantification - Grade vascular leakage from FFA images - Measure lesion size on flat-mounts E->F

Caption: Experimental workflow for the laser-induced CNV mouse model and this compound treatment.

Materials:

  • C57BL/6 mice

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical mydriatic (e.g., tropicamide)

  • Ophthalmic laser with a slit-lamp delivery system (e.g., Lumenis Novus-Spectra)

  • Cover slips

Procedure:

  • Anesthetize the mouse and dilate the pupils of both eyes.

  • Place the mouse on the slit-lamp platform.

  • Apply a coverslip with a coupling gel to the cornea to visualize the fundus.

  • Deliver three laser pulses (e.g., 532 nm, 200 mW, 100 ms duration, 50 µm spot size) to each retina, positioned around the optic nerve. A retinal bubble formation confirms the rupture of Bruch's membrane.[6]

  • Administer this compound or vehicle control as per the study design (e.g., intraperitoneal injection of 60 mg/kg this compound in 45% [2-hydroxypropyl]-β-cyclodextrin on days 1 and 2 post-laser).[6]

Fundus Fluorescein Angiography (FFA)

FFA is used to assess the degree of vascular leakage from the CNV lesions.[9]

Materials:

  • Fundus camera (e.g., Topcon IMAGEnet 2000 LITE)

  • 10% fluorescein sodium solution

  • 31-gauge needle and syringe

Procedure:

  • Anesthetize the mouse and dilate its pupils.

  • Administer an intraperitoneal injection of fluorescein sodium (e.g., 0.1 mL of 10% solution).

  • Capture images of the fundus at early (1-2 minutes) and late (5-7 minutes) phases post-injection.

  • Grade the fluorescein leakage for each lesion as strong, moderate, slight, or none. Clinically relevant leakage is typically considered "strong".[6]

Choroidal Flat-Mount Preparation and Lesion Size Quantification

This ex vivo technique allows for direct visualization and measurement of the neovascular lesions.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA)

  • FITC-conjugated isolectin B4

  • Blocking buffer (e.g., PBS with 1% BSA and 0.5% Triton X-100)

  • Dissecting microscope and tools

  • Fluorescence microscope

Procedure:

  • Euthanize the mouse and enucleate the eyes.

  • Fix the eyes in 4% PFA for 1 hour.

  • Dissect the anterior segment and retina, leaving the RPE-choroid-sclera complex.

  • Make four radial incisions in the choroidal cup to allow it to be flattened.

  • Wash the tissue with PBS.

  • Incubate in blocking buffer for 1 hour.

  • Incubate with FITC-conjugated isolectin B4 (a specific marker for endothelial cells) overnight at 4°C.

  • Wash with PBS.

  • Mount the choroidal flat-mounts on a slide with the RPE side up.

  • Image the lesions using a fluorescence microscope.

  • Measure the diameter or area of the isolectin-positive neovascular lesions using image analysis software.[6]

Pharmacokinetics

Following intraperitoneal delivery, this compound reaches its peak concentration in the retina at 2 hours and is reduced to negligible amounts by 9 hours.[6]

Conclusion

The data presented demonstrate that this compound, a novel PAF receptor antagonist, effectively suppresses choroidal neovascularization in a preclinical mouse model.[6] The provided protocols offer a framework for the continued investigation of this compound and other PAF receptor antagonists as a potential therapeutic strategy for neovascular AMD.

References

Application Notes and Protocols: Synergistic Neuroprotection of LAU-0901 and Docosanoids in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic neuroprotective effects of LAU-0901, a Platelet-Activating Factor (PAF) receptor antagonist, and docosanoids, specifically aspirin-triggered neuroprotectin D1 (AT-NPD1), in the context of ischemic stroke. The provided protocols and data are based on preclinical studies and are intended to guide further research and development in this promising therapeutic area.

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiology involving excitotoxicity, oxidative stress, and neuroinflammation.[1][2] Platelet-activating factor (PAF) is a potent phospholipid mediator that accumulates during ischemia-reperfusion and contributes to neuronal damage by promoting inflammation and thrombosis.[3] this compound is a selective PAF receptor antagonist that has demonstrated significant neuroprotective effects in animal models of stroke.[3][4][5]

Docosanoids, such as Neuroprotectin D1 (NPD1) and its aspirin-triggered epimer (AT-NPD1), are derivatives of docosahexaenoic acid (DHA) that possess potent anti-inflammatory and pro-resolving properties, activating cell-survival pathways in the brain.[4][6][7][8] Preclinical evidence strongly suggests that a combination therapy of this compound and a docosanoid (AT-NPD1) results in synergistic neuroprotection, offering a greater therapeutic benefit than either agent alone and extending the potential treatment window after an ischemic event.[4][9][10][11]

Data Presentation: Efficacy of this compound and AT-NPD1

The following tables summarize the quantitative data from a key study investigating the dose-response and therapeutic window of this compound and AT-NPD1 combination therapy in a rat model of middle cerebral artery occlusion (MCAo).

Table 1: Dose-Response Efficacy of this compound and AT-NPD1 Monotherapy and Combination Therapy

Treatment GroupDoseImprovement in Total Neurological Score (Day 7)Reduction in Total T2WI Lesion Volume
Vehicle---
This compound45 mg/kg32-38%76-85%
This compound60 mg/kg40-42%73-90%
AT-NPD1111 µg/kg20-30%62-77%
AT-NPD1222 µg/kg20-30%67-83%
AT-NPD1333 µg/kg20-30%67-83%
This compound + AT-NPD1 60 mg/kg + 222 µg/kg ~40% ~94%

Data compiled from multiple sources.[4][10][11]

Table 2: Therapeutic Window for Combination Therapy (this compound 60 mg/kg + AT-NPD1 222 µg/kg)

Time of Administration (post-MCAo)Improvement in Total Neurological Score (Day 7)Reduction in Total T2WI Lesion Volume
3 hours50%93%
4 hours56%90%
5 hours33%82%
6 hours26%84%

Data compiled from multiple sources.[4][10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and docosanoid synergy.

Animal Model: Middle Cerebral Artery Occlusion (MCAo) in Rats

This protocol describes the induction of transient focal cerebral ischemia.

  • Animals: Adult male Sprague-Dawley rats (260-329 grams).

  • Anesthesia: Isoflurane/nitrous oxide.

  • Procedure:

    • Induce anesthesia.

    • Perform a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a poly-L-lysine-coated intraluminal nylon suture into the ICA via the ECA stump.

    • Advance the suture approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).

    • After 2 hours of occlusion, withdraw the suture to allow for reperfusion.

    • Suture the incision and allow the animal to recover.

Drug Administration
  • This compound:

    • Formulation: Dissolved in 45% cyclodextrin.

    • Route of Administration: Intraperitoneal (i.p.) injection.

    • Dosing: 45 mg/kg or 60 mg/kg.

    • Timing: Administered at various time points post-MCAo onset (e.g., 2, 3, 4, 5, or 6 hours).[3][4][5][9][11]

  • AT-NPD1:

    • Formulation: Diluted in saline.

    • Route of Administration: Intravenous (i.v.) injection.

    • Dosing: 111, 222, or 333 µg/kg.[4][11]

    • Timing: Administered shortly after this compound in combination therapy studies (e.g., 3.15 hours post-MCAo).[11]

  • Vehicle Controls: 45% cyclodextrin (for this compound) and saline (for AT-NPD1).

Assessment of Neurological Deficits
  • Method: A 12-point neurological scoring system is used to assess motor and sensory deficits.

  • Evaluation Points: Neurological status is evaluated at multiple time points, including 60 minutes during MCAo, and on days 1, 2, 3, and 7 post-MCAo.[4][9]

  • Scoring: A higher score indicates a greater neurological deficit (normal score = 0, maximal deficit = 12).[4]

Measurement of Infarct Volume
  • Method: Ex vivo Magnetic Resonance Imaging (MRI) is performed on day 7 post-MCAo.

  • Imaging: T2-weighted imaging (T2WI) is used to visualize the ischemic lesion.

  • Analysis: The total infarct volume, as well as the volumes of the ischemic core and penumbra, are calculated from the T2WI.[4][9]

Visualizations

Signaling Pathways

cluster_ischemia Ischemic Cascade cluster_intervention Therapeutic Intervention cluster_outcome Outcome Ischemia Ischemic Stroke PAF Platelet-Activating Factor (PAF) Release Ischemia->PAF Inflammation Neuroinflammation (Microglia Activation, Leukocyte Infiltration) PAF->Inflammation NeuronalDamage Neuronal Cell Death (Apoptosis, Necrosis) Inflammation->NeuronalDamage LAU0901 This compound PAFR PAF Receptor LAU0901->PAFR Antagonizes Synergy Synergistic Neuroprotection LAU0901->Synergy ATNPD1 Docosanoid (AT-NPD1) CellSurvival Pro-Survival Pathways (e.g., Akt, Bcl-2) ATNPD1->CellSurvival Activates Resolution Resolution of Inflammation ATNPD1->Resolution Promotes ATNPD1->Synergy PAFR->Inflammation CellSurvival->NeuronalDamage Inhibits Resolution->Inflammation Inhibits

Caption: Proposed mechanism of synergistic neuroprotection.

Experimental Workflow

cluster_setup Experimental Setup cluster_treatment Treatment Administration (Post-MCAo) cluster_assessment Outcome Assessment MCAo Induce 2h MCAo in Rats Randomization Randomize into Treatment Groups MCAo->Randomization Vehicle Vehicle (Cyclodextrin + Saline) Randomization->Vehicle LAU_only This compound (45 or 60 mg/kg, i.p.) Randomization->LAU_only ATNPD1_only AT-NPD1 (111, 222, or 333 µg/kg, i.v.) Randomization->ATNPD1_only Combo This compound + AT-NPD1 Randomization->Combo NeuroScore Neurological Scoring (Days 1, 2, 3, 7) Vehicle->NeuroScore LAU_only->NeuroScore ATNPD1_only->NeuroScore Combo->NeuroScore MRI Ex vivo MRI (Day 7) NeuroScore->MRI Analysis Data Analysis: Infarct Volume & Behavioral Recovery MRI->Analysis cluster_problem Clinical Challenge cluster_hypothesis Hypothesis cluster_evidence Preclinical Evidence cluster_conclusion Conclusion Stroke Ischemic Stroke LimitedWindow Narrow Therapeutic Window Stroke->LimitedWindow Hypothesis Combination of PAF Antagonist & Docosanoid will be Synergistically Neuroprotective LimitedWindow->Hypothesis DoseResponse Dose-Response Studies Show Additive/Synergistic Effects Hypothesis->DoseResponse TherapeuticWindow Therapeutic Window Extended (up to 6 hours post-stroke) Hypothesis->TherapeuticWindow Conclusion This compound + Docosanoid Combination is a Promising Therapeutic Strategy DoseResponse->Conclusion TherapeuticWindow->Conclusion

References

Troubleshooting & Optimization

Overcoming poor bioavailability of LAU-0901 in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome potential challenges related to the bioavailability of LAU-0901 in animal models.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments with this compound.

Problem/Question Possible Cause(s) Suggested Solution(s)
Low or undetectable plasma concentrations of this compound after administration. 1. Poor Solubility: this compound may have low aqueous solubility, leading to incomplete dissolution at the injection site. 2. Rapid Metabolism: The compound might be quickly metabolized in vivo. 3. Suboptimal Formulation: The vehicle may not be effectively maintaining this compound in solution.1. Optimize Formulation: Ensure this compound is fully dissolved in the vehicle prior to administration. The use of cyclodextrins, as cited in literature, is a good starting point.[1][2] Consider exploring other formulation strategies like lipid-based systems or nanoparticles to improve solubility and absorption.[3] 2. Adjust Dosage: Based on dose-response studies in rats (30, 60, 90 mg/kg) and mice (15, 30, 60 mg/kg), ensure the administered dose is sufficient.[4][5] 3. Alternative Routes: If intraperitoneal (i.p.) administration proves problematic, consider exploring intravenous (i.v.) administration for direct systemic exposure, which can serve as a baseline for bioavailability calculations.
High variability in efficacy or pharmacokinetic (PK) data between animals. 1. Inconsistent Administration: Variability in injection technique or volume can lead to inconsistent dosing. 2. Physiological Differences: Animal-to-animal variations in metabolism or absorption. 3. Formulation Instability: The formulation may not be stable, leading to precipitation of this compound.1. Standardize Protocols: Ensure all personnel are trained on consistent administration techniques. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual physiological differences. 3. Pre-formulation Assessment: Conduct stability studies of the this compound formulation to ensure it remains homogenous and stable throughout the experimental period.
Unexpected adverse events or local irritation at the injection site. 1. High Concentration of Vehicle: The concentration of solubilizing agents like cyclodextran might be causing irritation. 2. Precipitation of Compound: this compound precipitating out of solution at the injection site can cause local tissue reactions.1. Vehicle Toxicity Studies: Conduct a preliminary study with the vehicle alone to assess its tolerability at the intended concentration. 2. Dilute Formulation: If possible, decrease the concentration of both this compound and the vehicle by increasing the injection volume, staying within acceptable limits for the animal model. 3. Alternative Solubilizers: Investigate other biocompatible solubilizing agents or formulation strategies.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for this compound administration in animal models?

A1: Published studies have successfully used a 45% cyclodextran solution as a vehicle for intraperitoneal (i.p.) administration of this compound in rats.[1][2] This suggests that cyclodextrin is an effective solubilizing agent for this compound.

Q2: What are the reported effective doses of this compound in rodent models of cerebral ischemia?

A2: In Sprague-Dawley rats, i.p. doses of 30, 60, and 90 mg/kg have been shown to be neuroprotective.[4][5] For C57BL/6 mice, effective i.p. doses were 30 and 60 mg/kg.[4][5] A 60 mg/kg dose was found to be highly neuroprotective in rats.[1][7]

Q3: How can the oral bioavailability of a compound like this compound be improved?

A3: While current studies focus on i.p. administration, improving oral bioavailability for a preclinical candidate would typically involve strategies such as:

  • Formulation Design: Utilizing amorphous solid dispersions, lipid-based delivery systems (like self-emulsifying drug delivery systems), or nanoparticles to enhance solubility and dissolution.[3][6]

  • Chemical Modification: Creating a salt form or prodrug of the molecule to improve its physicochemical properties.[8]

  • Use of Absorption Enhancers: Co-administering agents that can improve permeability across the gastrointestinal tract.[8]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][7] By blocking this receptor, it inhibits pro-inflammatory signaling pathways that are activated during events like ischemia-reperfusion injury.[4][5]

Q5: Are there any known adverse effects of this compound in animal models?

A5: The reviewed studies report no adverse behavioral side effects following the administration of this compound in rats.[4][7]

Experimental Protocols

Preparation of this compound Formulation for Intraperitoneal Injection

This protocol is based on the methods described in published literature.[1][2]

  • Objective: To prepare a solution of this compound suitable for intraperitoneal administration in rodents.

  • Materials:

    • This compound powder

    • Cyclodextran (e.g., 2-Hydroxypropyl-β-cyclodextrin)

    • Sterile water for injection or sterile saline

    • Sterile vials

    • Magnetic stirrer and stir bar

    • Analytical balance

    • pH meter

  • Procedure:

    • Prepare a 45% (w/v) cyclodextran solution by dissolving the required amount of cyclodextran in sterile water or saline. Gentle heating and stirring may be required to achieve complete dissolution. Allow the solution to cool to room temperature.

    • Weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 60 mg/kg dose in a rat receiving a 1 ml/kg injection volume, the concentration would be 60 mg/ml).

    • Slowly add the this compound powder to the 45% cyclodextran solution while stirring continuously.

    • Continue stirring until the this compound is completely dissolved. This may take some time.

    • Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a sterile 0.22 µm syringe filter.

    • Measure and adjust the pH if required for stability, although this is not specified in the cited literature.

    • Store the final formulation in a sterile vial, protected from light, and use it within a validated stability window.

Pharmacokinetic Study Workflow in Rodents

A general workflow for assessing the pharmacokinetics of a novel formulation of this compound.

G cluster_0 Pre-Study Phase cluster_1 Dosing & Sampling Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase A Animal Acclimatization B Formulation Preparation & Stability Testing A->B C Animal Grouping & Baseline Sampling D This compound Administration (e.g., i.p. or oral) C->D E Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F Plasma Isolation E->F G Bioanalytical Method (e.g., LC-MS/MS) F->G H Quantification of this compound G->H I Pharmacokinetic Modeling H->I J Calculation of Parameters (Cmax, Tmax, AUC, t1/2) I->J

Caption: Workflow for a typical pharmacokinetic study.

Data Presentation

Summary of Effective Doses of this compound in Ischemia Models
Animal Model Route of Administration Dose(s) Key Outcome Reference
Sprague-Dawley RatIntraperitoneal (i.p.)30, 60, 90 mg/kgReduced total infarct volume by 76%, 88%, and 90%, respectively.[4][5]
Sprague-Dawley RatIntraperitoneal (i.p.)60 mg/kgConferred enduring neuroprotection, improving behavior throughout a 30-day survival period.[1][2]
C57BL/6 MouseIntraperitoneal (i.p.)15, 30, 60 mg/kg30 and 60 mg/kg doses reduced total infarction by 29% and 66%, respectively.[4][5]

Visualizations

This compound Mechanism of Action: PAF Receptor Antagonism

PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor PAF->PAFR Binds & Activates LAU0901 This compound LAU0901->PAFR Blocks Inflammation Pro-inflammatory Signaling Cascade PAFR->Inflammation Initiates Neurotoxicity Ischemic Damage & Neurotoxicity Inflammation->Neurotoxicity Leads to

Caption: this compound blocks the PAF receptor to prevent neuroinflammation.

Strategies to Enhance Bioavailability

G cluster_0 Core Problem cluster_1 Potential Solutions cluster_2 Examples A Poor Bioavailability (e.g., Low Solubility/Permeability) B Formulation Strategies A->B C Chemical Modification A->C D Route of Administration A->D B1 Nanoparticles B->B1 B2 Lipid-Based Systems B->B2 B3 Amorphous Dispersions B->B3 C1 Salt Formation C->C1 C2 Prodrugs C->C2 D1 Intravenous (IV) D->D1 D2 Intraperitoneal (i.p.) D->D2

Caption: Approaches to overcoming poor drug bioavailability.

References

Potential off-target effects of LAU-0901 to consider.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of LAU-0901. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2][3][4] PAF is a lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[5] By blocking the PAF receptor, a G-protein coupled receptor (GPCR), this compound inhibits the downstream signaling cascades initiated by PAF.[6][7] This includes the suppression of inflammatory responses, reduction of brain edema, and neuroprotection in models of cerebral ischemia.[2][3]

Q2: Are there any known or potential off-target effects of this compound?

While specific off-target screening data for this compound is not extensively published in the provided search results, its chemical structure provides clues to potential off-target activities. This compound is a dihydropyridine derivative.[1] Molecules of this class are well-known for their activity as L-type calcium channel blockers.[8][9] Therefore, it is plausible that this compound could exhibit off-target effects on calcium signaling pathways. Additionally, some dihydropyridine derivatives have been reported to possess antioxidant and redox-modulating properties, which could represent another class of potential off-target effects.[10]

Q3: What are the initial signs of potential off-target effects in my cell-based assays?

Observing the following may indicate potential off-target effects:

  • Discrepancy with genetic validation: The phenotype observed with this compound differs from that seen with PAFR knockdown (e.g., using siRNA or CRISPR).

  • Inconsistent results with other PAFR antagonists: A structurally different PAFR antagonist produces a different or no phenotype.

  • Effects at high concentrations: The observed effect only occurs at concentrations significantly higher than the reported IC50 for PAFR binding.

  • Unexpected cellular responses: The observed phenotype is not readily explained by the known downstream signaling of the PAF receptor.

Q4: How can I distinguish between on-target and off-target effects of this compound?

Several experimental strategies can be employed:

  • Orthogonal Pharmacological Validation: Use a structurally distinct PAFR antagonist to see if it recapitulates the same phenotype.

  • Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with that of cells where the PAFR gene (PTAFR) has been knocked down or knocked out.

  • Dose-Response Analysis: A carefully performed dose-response experiment can help differentiate between a potent on-target effect and a less potent off-target effect.

  • Rescue Experiments: If the observed phenotype is due to PAFR inhibition, it might be reversible by adding an excess of the natural ligand, PAF.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed with this compound Treatment

Possible Cause: The observed phenotype may be due to an off-target effect, potentially related to its dihydropyridine structure.

Troubleshooting Protocol:

  • Confirm On-Target Engagement:

    • Verify PAFR expression in your experimental system (e.g., via qPCR or western blot).

    • Perform a competition binding assay with radiolabeled PAF to confirm this compound is engaging the PAF receptor at the concentrations used.

  • Investigate Calcium Channel Blockade:

    • Measure intracellular calcium levels following stimulation in the presence and absence of this compound.

    • Compare the effects of this compound to a well-characterized L-type calcium channel blocker (e.g., nifedipine).

  • Assess Antioxidant Activity:

    • Measure markers of oxidative stress (e.g., reactive oxygen species levels) in your experimental system with and without this compound treatment.

Issue 2: Inconsistent Results Between Different Batches of this compound

Possible Cause: Variability in compound purity or stability.

Troubleshooting Protocol:

  • Verify Compound Identity and Purity:

    • Obtain a certificate of analysis for each batch.

    • If possible, independently verify the identity and purity using techniques like LC-MS and NMR.

  • Ensure Proper Storage and Handling:

    • Store this compound as recommended by the supplier, protected from light and moisture.

    • Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

ParameterThis compoundVehiclePercentage ReductionReference
Total Infarct Volume (Rat, 30 mg/kg) 76%[2]
Total Infarct Volume (Rat, 60 mg/kg) 88%[2]
Total Infarct Volume (Rat, 90 mg/kg) 90%[2]
Total Infarction (Mouse, 30 mg/kg) 29%[2]
Total Infarction (Mouse, 60 mg/kg) 66%[2]
Neurological Score Improvement (Day 1) 29%[4]
Neurological Score Improvement (30-day) 42%[4]

Experimental Protocols

Protocol 1: Validating On-Target Engagement using a PAF-induced Calcium Flux Assay

Objective: To confirm that this compound is inhibiting PAFR signaling in the relevant experimental system.

Methodology:

  • Cell Culture: Culture cells expressing the PAF receptor (e.g., HEK293 cells stably expressing human PAFR, or a relevant primary cell type) in a 96-well black, clear-bottom plate.

  • Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • This compound Pre-incubation: Pre-incubate the cells with a range of this compound concentrations for 15-30 minutes. Include a vehicle control.

  • PAF Stimulation: Add a known concentration of PAF (typically at its EC50) to stimulate calcium influx.

  • Data Acquisition: Measure the fluorescence intensity before and after PAF addition using a fluorescence plate reader.

  • Data Analysis: Calculate the inhibition of the PAF-induced calcium signal by this compound and determine the IC50 value.

Protocol 2: Assessing Off-Target Calcium Channel Blockade

Objective: To investigate if this compound has off-target effects on voltage-gated calcium channels.

Methodology:

  • Cell Culture: Use a cell line known to express L-type calcium channels (e.g., a neuronal or cardiac cell line).

  • Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye as described in Protocol 1.

  • Compound Incubation: Incubate cells with this compound or a known L-type calcium channel blocker (positive control).

  • Depolarization: Stimulate the cells with a depolarizing agent, such as a high concentration of potassium chloride (KCl), to open voltage-gated calcium channels.

  • Data Acquisition and Analysis: Measure the fluorescence and quantify the inhibition of the KCl-induced calcium influx.

Visualizations

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds LAU0901 This compound LAU0901->PAFR Blocks G_protein Gq/Gi Proteins PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_release->Downstream PKC->Downstream Inflammation Inflammation, Platelet Aggregation Downstream->Inflammation Leads to

Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound Validate_On_Target Validate On-Target Engagement (e.g., Binding Assay, Calcium Flux) Start->Validate_On_Target On_Target_Confirmed On-Target Engagement Confirmed? Validate_On_Target->On_Target_Confirmed Investigate_Off_Target Investigate Potential Off-Targets (Calcium Channels, ROS) On_Target_Confirmed->Investigate_Off_Target Yes Re_evaluate Re-evaluate Experiment (Compound Purity, Assay Conditions) On_Target_Confirmed->Re_evaluate No Orthogonal_Validation Orthogonal Validation (Different PAFR Antagonist, Genetic KD/KO) Investigate_Off_Target->Orthogonal_Validation Conclusion Conclude On-Target vs. Off-Target Effect Orthogonal_Validation->Conclusion

Caption: Workflow for Investigating Potential Off-Target Effects.

Logical_Relationship cluster_LAU0901 This compound cluster_effects Potential Cellular Effects LAU0901 This compound On_Target On-Target Effect: PAFR Antagonism LAU0901->On_Target Primary Mechanism Off_Target Potential Off-Target Effect: L-type Calcium Channel Modulation LAU0901->Off_Target Potential (Dihydropyridine Structure)

Caption: On-Target vs. Potential Off-Target Effects of this compound.

References

Optimizing the therapeutic window for LAU-0901 administration post-ischemia.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the therapeutic window of LAU-0901 administration following an ischemic event.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel, potent, and selective antagonist for the platelet-activating factor (PAF) receptor.[1][2] During ischemia-reperfusion, there is an accumulation of PAF, a bioactive phospholipid that mediates pro-inflammatory signaling and activates platelets and neutrophils.[1] By blocking the PAF receptor, this compound inhibits these pro-inflammatory pathways, which are suggested to enhance brain damage following ischemia-reperfusion.[1][2] This antagonism leads to neuroprotection.

Q2: What is the optimal therapeutic window for this compound administration post-ischemia in preclinical models?

A2: In a rat model of focal cerebral ischemia (2-hour middle cerebral artery occlusion), this compound has shown significant neuroprotective effects when administered up to 6 hours after the onset of ischemia, particularly when used in combination with Aspirin-Triggered Neuroprotectin D1 (AT-NPD1).[2][3] When administered alone in a rat model, it was effective when given 2 hours after the onset of ischemia.[1][4][5] In a mouse model with 1-hour MCAo, this compound was administered at 1 hour post-ischemia onset.[1]

Q3: What are the reported neuroprotective effects of this compound in animal models of stroke?

A3: Administration of this compound has been shown to significantly reduce infarct volume, improve neurological scores, and increase local cerebral blood flow in both rat and mouse models of focal cerebral ischemia.[1][6] Studies have demonstrated a reduction in total corrected infarct volume by up to 90% in rats and 66% in mice.[1][6] Furthermore, this compound treatment has been associated with attenuated microglial infiltration and the promotion of astrocytic and neuronal survival.[7] These neuroprotective effects have been shown to be enduring, with improved behavioral outcomes and reduced brain tissue loss observed up to 30 days post-ischemia.[4][5]

Q4: Is this compound effective as a monotherapy?

A4: Yes, preclinical studies have demonstrated that this compound is highly effective as a monotherapy in reducing ischemic brain injury.[1][4][6][7] However, its neuroprotective effects and therapeutic window can be enhanced when used in combination with other neuroprotective agents like AT-NPD1.[2][3][8]

Troubleshooting Guide

Problem: Inconsistent or suboptimal reduction in infarct volume.

  • Possible Cause 1: Timing of Administration. The therapeutic window is critical. Ensure that this compound is administered within the effective time frame established in preclinical studies (ideally within 2-4 hours post-ischemia for monotherapy, and up to 6 hours for combination therapy).[1][2][3]

  • Possible Cause 2: Dosage. The dose of this compound is crucial for its efficacy. Refer to the dose-response data below. Doses between 60-90 mg/kg have shown the most significant effects in rats.[1][6]

  • Possible Cause 3: Ischemia Model Variability. The severity and consistency of the ischemic insult can significantly impact outcomes. The intraluminal suture model for middle cerebral artery occlusion (MCAo) requires precision to ensure reproducible infarcts.[9]

Problem: High variability in neurological score outcomes.

  • Possible Cause 1: Subject-to-Subject Variability. Biological variability is inherent in animal models. Ensure adequate sample sizes (n=9-11 per group has been used in published studies) to achieve statistical power.[1]

  • Possible Cause 2: Inconsistent Behavioral Testing. Standardize the environment and protocol for neurological assessments. Behavioral tests should be conducted by personnel blinded to the treatment groups to minimize bias.[2]

Data Presentation

Table 1: Dose-Response of this compound on Infarct Volume Reduction in Rats (2h MCAo)

This compound Dose (mg/kg)Route of AdministrationTime of Administration (post-MCAo)Reduction in Total Corrected Infarct Volume (%)
30i.p.2 hours76
60i.p.2 hours88
90i.p.2 hours90

Data sourced from Experimental Neurology, 2008.[1][6]

Table 2: Therapeutic Window for this compound + AT-NPD1 Combination Therapy in Rats (2h MCAo)

Time of Administration (post-MCAo)This compound Dose (mg/kg)AT-NPD1 Dose (µg/kg)Improvement in Total Neurological Score on Day 7 (%)Reduction in T2WI Lesion Volume on Day 7 (%)
3 hours602225093
4 hours602225690
5 hours602223382
6 hours602222684

Data sourced from a 2017 study on synergistic neuroprotection.[2][3]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAo) Model in Rats

This protocol describes a common method for inducing focal cerebral ischemia.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C throughout the surgical procedure.

  • Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A 4-0 monofilament nylon suture with a rounded tip (often coated with poly-L-lysine) is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The suture is left in place for a defined period (e.g., 2 hours) to induce ischemia. For reperfusion, the suture is withdrawn.

  • Post-Operative Care: Animals are monitored during recovery and receive appropriate post-operative care, including analgesics.

  • Drug Administration: this compound or vehicle is administered at the specified time point post-MCAo onset, typically via intraperitoneal (i.p.) injection.

Visualizations

LAU_0901_Signaling_Pathway cluster_0 Ischemia-Reperfusion cluster_1 Cellular Events cluster_2 Therapeutic Intervention Ischemia Ischemia Reperfusion Reperfusion PAF_Accumulation PAF Accumulation Reperfusion->PAF_Accumulation PAF_Receptor PAF Receptor PAF_Accumulation->PAF_Receptor Binds to Inflammatory_Signaling Pro-inflammatory Signaling PAF_Receptor->Inflammatory_Signaling Platelet_Activation Platelet Activation PAF_Receptor->Platelet_Activation Neutrophil_Activation Neutrophil Activation PAF_Receptor->Neutrophil_Activation Neuronal_Damage Neuronal Damage Inflammatory_Signaling->Neuronal_Damage Platelet_Activation->Neuronal_Damage Neutrophil_Activation->Neuronal_Damage LAU_0901 This compound LAU_0901->PAF_Receptor Antagonizes

Caption: this compound Mechanism of Action.

Experimental_Workflow cluster_0 Ischemia Induction cluster_1 Treatment Administration cluster_2 Outcome Assessment Anesthesia Anesthesia MCAo_Surgery Middle Cerebral Artery Occlusion (MCAo) Surgery Anesthesia->MCAo_Surgery Ischemia_Period Ischemia (e.g., 2 hours) MCAo_Surgery->Ischemia_Period Reperfusion Reperfusion Ischemia_Period->Reperfusion Drug_Admin This compound or Vehicle Administration Reperfusion->Drug_Admin Therapeutic Window (e.g., 2-6 hours) Behavioral_Tests Neurological & Behavioral Assessments Drug_Admin->Behavioral_Tests Infarct_Analysis Infarct Volume Analysis (e.g., TTC Staining or MRI) Behavioral_Tests->Infarct_Analysis Histology Histopathology Infarct_Analysis->Histology

Caption: Experimental Workflow for this compound Efficacy Testing.

References

Addressing variability in animal responses to LAU-0901.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LAU-0901 in preclinical animal models. The information is designed to address potential variability in animal responses and to assist in the design and execution of robust and reproducible experiments.

Troubleshooting Guide

High variability in animal responses to this compound can be a significant challenge. This guide provides a structured approach to identifying and mitigating potential sources of this variability.

Issue: Inconsistent or lower-than-expected neuroprotective effects of this compound.

Potential CauseRecommended Action
Animal-Related Factors
Strain Differences: Different rat and mouse strains exhibit varying susceptibility to ischemic injury and may have different cerebrovascular anatomy, which can impact infarct volume and response to treatment.[1][2]
Troubleshooting: Ensure the use of a consistent and well-characterized animal strain throughout the study. If comparing results across studies, be mindful of the strains used. For example, Sprague-Dawley rats and C57BL/6 mice have been used in published this compound studies.
Age: The age of the animals can significantly influence stroke outcomes.[3][4][5] Older animals may have larger infarct volumes and different inflammatory responses compared to younger animals.[3][4][5]
Troubleshooting: Use a narrow and consistent age range for all experimental animals. Report the age of the animals in all publications. Consider the translational relevance of the chosen age group, as most clinical stroke patients are elderly.
Sex: Sex differences can influence stroke outcomes in rodent models.[5][6]
Troubleshooting: Include both male and female animals in the study design or provide a clear justification for using a single sex. Analyze and report data for each sex separately.
Surgical Procedure Variability
Inconsistent Middle Cerebral Artery Occlusion (MCAo): The intraluminal suture method for MCAo can have high variability in infarct size due to anatomical differences in the Circle of Willis and improper suture placement.[7][8]
Troubleshooting: Ensure the surgical team is highly trained and consistent in their technique. Use of laser Doppler flowmetry can help confirm successful occlusion and reperfusion.[8] Consider screening animals for cerebrovascular anatomy if variability remains high.[7]
Anesthesia: The choice of anesthetic can influence physiological parameters and stroke outcome.[9]
Troubleshooting: Use a consistent anesthetic regimen for all animals. Monitor and maintain physiological parameters such as body temperature, blood pressure, and blood gases within a normal range.[10]
Drug Administration
Improper this compound Administration: Incorrect administration route or volume can lead to variable drug exposure.[11][12][13]
Troubleshooting: For intraperitoneal (i.p.) injections, ensure proper technique to avoid injection into the bladder or gastrointestinal tract.[12] Use appropriate needle sizes and injection volumes for the animal's weight.[11][13]
This compound Formulation and Stability: This compound is typically dissolved in a vehicle such as cyclodextran. Improper formulation or storage could affect its stability and efficacy.
Troubleshooting: Prepare the this compound solution fresh for each experiment or validate its stability under the intended storage conditions. Ensure the vehicle control group receives the same formulation without the active compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[3] PAF is a potent phospholipid mediator that accumulates during cerebral ischemia and contributes to neuronal damage through pro-inflammatory signaling, platelet aggregation, and leukocyte infiltration.[6] By blocking the PAF receptor, this compound is thought to mitigate these detrimental effects, leading to neuroprotection.

Q2: What are the recommended doses of this compound for rats and mice?

A2: Published studies have shown neuroprotective effects of this compound at various doses. In Sprague-Dawley rats subjected to 2 hours of MCAo, intraperitoneal (i.p.) administration of 30, 60, and 90 mg/kg of this compound reduced total corrected infarct volume by 76%, 88%, and 90%, respectively.[3] In C57BL/6 mice with 1 hour of MCAo, i.p. doses of 30 and 60 mg/kg reduced total infarction by 29% and 66%, respectively.[3] A dose of 60 mg/kg has been identified as highly neuroprotective in both rats and mice.[4]

Q3: When should this compound be administered in relation to the ischemic insult?

A3: In studies with Sprague-Dawley rats, this compound has been administered i.p. at 2 hours after the onset of MCAo.[3][8] In mice, it has been given i.p. at 1 hour after the onset of MCAo.[3] The timing of administration is a critical factor, and the therapeutic window for this compound may vary depending on the animal model and the severity of the ischemic insult.

Q4: What is the appropriate vehicle for dissolving this compound?

A4: Published studies have used 45% (2-hydroxypropyl)-β-cyclodextran as a vehicle for this compound.[8] It is crucial to administer the same vehicle to the control group to account for any potential effects of the vehicle itself.

Q5: What are the expected behavioral outcomes after this compound treatment in rodent stroke models?

A5: Treatment with this compound has been shown to significantly improve neurological scores in rats throughout a 7-day and even a 30-day survival period.[3][4][8] Improvements have been observed in postural reflex and forelimb-placing tests.[4]

Quantitative Data Summary

Table 1: Dose-Response of this compound in Sprague-Dawley Rats (2h MCAo)

Dose (mg/kg, i.p.)Reduction in Total Corrected Infarct Volume (%)
3076%
6088%
9090%

Data from Belayev et al., 2008[3]

Table 2: Dose-Response of this compound in C57BL/6 Mice (1h MCAo)

Dose (mg/kg, i.p.)Reduction in Total Infarction (%)
15Not significant
3029%
6066%

Data from Belayev et al., 2008[3]

Detailed Experimental Protocols

Protocol: Transient Middle Cerebral Artery Occlusion (MCAo) and this compound Administration in Rats

  • Animal Preparation:

    • Male Sprague-Dawley rats (specify weight and age range) are anesthetized with isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.

    • Monitor and maintain core body temperature at 37°C using a heating pad.

  • Surgical Procedure (Intraluminal Suture MCAo):

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a poly-L-lysine-coated 4-0 nylon suture through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm from the carotid bifurcation.

    • Use of laser Doppler flowmetry is recommended to confirm a significant drop in cerebral blood flow, indicating successful occlusion.

    • After 2 hours of occlusion, withdraw the suture to allow for reperfusion.

  • This compound Administration:

    • Prepare a solution of this compound in 45% (2-hydroxypropyl)-β-cyclodextran.

    • At 2 hours after the onset of MCAo, administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Post-Operative Care and Neurological Assessment:

    • Suture the incision and allow the animal to recover from anesthesia in a heated cage.

    • Provide access to food and water.

    • Evaluate neurological status at specified time points (e.g., 24h, 48h, 72h, and 7 days) using a standardized neurological scoring system (e.g., a 12-point scale assessing postural reflex and forelimb placing).

  • Histological Analysis:

    • At the end of the experiment, euthanize the animals and perfuse the brains with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Harvest the brains, section them coronally, and stain with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride [TTC] or cresyl violet).

    • Quantify the infarct volume, correcting for brain edema.

Mandatory Visualizations

PAF_Signaling_Pathway Ischemia Cerebral Ischemia/ Reperfusion PAF Platelet-Activating Factor (PAF) Ischemia->PAF Induces PAF_R PAF Receptor PAF->PAF_R Activates LAU0901 This compound LAU0901->PAF_R Blocks Inflammation Pro-inflammatory Signaling PAF_R->Inflammation Platelet_Aggregation Platelet Aggregation PAF_R->Platelet_Aggregation Leukocyte_Infiltration Leukocyte Infiltration PAF_R->Leukocyte_Infiltration Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage Platelet_Aggregation->Neuronal_Damage Leukocyte_Infiltration->Neuronal_Damage

Caption: this compound blocks the PAF receptor, inhibiting downstream inflammatory pathways.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Temp. Control) MCAo Middle Cerebral Artery Occlusion (MCAo) Animal_Prep->MCAo Treatment This compound or Vehicle Administration MCAo->Treatment Reperfusion Reperfusion Treatment->Reperfusion Neuro_Assess Neurological Assessment Reperfusion->Neuro_Assess Histology Histological Analysis (Infarct Volume) Neuro_Assess->Histology Data_Analysis Data Analysis Histology->Data_Analysis

Caption: Standard experimental workflow for evaluating this compound in a rodent stroke model.

Troubleshooting_Variability Start High Variability in Response? Check_Animals Review Animal Characteristics Start->Check_Animals Yes Strain Consistent Strain? Check_Animals->Strain Check_Surgery Review Surgical Procedure MCAo_Tech Standardized MCAo Technique? Check_Surgery->MCAo_Tech Check_Drug Review Drug Administration Admin_Route Correct Admin. Route/Technique? Check_Drug->Admin_Route Strain->Check_Animals No, Standardize Age Consistent Age? Strain->Age Yes Age->Check_Animals No, Standardize Sex Consistent Sex? Age->Sex Yes Sex->Check_Animals No, Standardize Sex->Check_Surgery Yes MCAo_Tech->Check_Surgery No, Retrain/ Standardize Anesthesia Consistent Anesthesia? MCAo_Tech->Anesthesia Yes Anesthesia->Check_Surgery No, Standardize Anesthesia->Check_Drug Yes Admin_Route->Check_Drug No, Refine Technique Formulation Fresh/Validated Formulation? Admin_Route->Formulation Yes Formulation->Check_Drug No, Prepare Fresh End Variability Reduced Formulation->End Yes

Caption: A decision tree for troubleshooting sources of variability in this compound experiments.

References

LAU-0901 Preclinical Safety & Toxicity Profile: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preclinical toxicity and safety profile of LAU-0901. The following frequently asked questions (FAQs) and troubleshooting guides are based on available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of this compound observed in preclinical studies?

A1: In preclinical studies involving rat and mouse models of focal cerebral ischemia, this compound was generally well-tolerated. No adverse behavioral side effects were observed following administration.[1] Notably, rats treated with this compound exhibited a significant increase in body weight by day 7 post-treatment compared to the vehicle-treated group, which may suggest a favorable systemic response under the studied conditions.[1]

Q2: What doses of this compound have been tested in animals, and were any dose-limiting toxicities observed?

A2: this compound has been evaluated at various doses in preclinical models. In rats, doses of 30, 60, and 90 mg/kg were administered, while in mice, doses of 15, 30, and 60 mg/kg were tested.[2][3][4] Across these dose ranges in the context of neuroprotection studies, no overt dose-limiting toxicities or adverse behavioral effects were reported.[1]

Q3: Are there any specific organ toxicities associated with this compound administration?

A3: The available preclinical literature, which primarily focuses on the neuroprotective efficacy of this compound, does not provide specific details on comprehensive organ toxicity assessments. Histopathological analysis in these studies was concentrated on brain tissue to evaluate neuroprotection.[1] For detailed systemic organ toxicity, further dedicated toxicology studies would be required.

Q4: Has the No-Observed-Adverse-Effect Level (NOAEL) for this compound been established?

A4: The reviewed preclinical studies on this compound focus on its therapeutic effects in stroke models and do not explicitly state a No-Observed-Adverse-Effect Level (NOAEL). Establishing a formal NOAEL would necessitate specific dose-ranging toxicology studies as per regulatory guidelines.

Q5: What is the known mechanism of action of this compound, and how might it relate to its safety profile?

A5: this compound is a novel antagonist of the Platelet-Activating Factor (PAF) receptor.[2][3][4] PAF is a potent phospholipid mediator involved in inflammatory and thrombotic processes. By blocking the PAF receptor, this compound is thought to mitigate the detrimental effects of excessive PAF production during events like cerebral ischemia.[1] The specificity for the PAF receptor may contribute to its observed favorable safety profile in the models studied.

Troubleshooting Guide for In-Vivo Experiments

Issue: Unexpected adverse behavioral changes in animals post-LAU-0901 administration.

  • Possible Cause: While published studies report no adverse behavioral side effects, individual experimental conditions can vary.[1] Consider the vehicle used for administration. In some studies, 45% cyclodextran was used as a vehicle.[4][5] Ensure the vehicle itself is not causing the observed effects by including a vehicle-only control group.

  • Troubleshooting Step: Review your dosing procedure and vehicle preparation. Compare the behavior of the this compound treated group with both a naive and a vehicle-only control group to isolate the cause of the adverse effects.

Issue: Lack of efficacy at previously reported effective doses.

  • Possible Cause: The route and timing of administration are critical. In the cited preclinical studies, this compound was administered intraperitoneally (i.p.) at specific time points after the onset of ischemia.[2][3]

  • Troubleshooting Step: Verify that your experimental protocol aligns with the published methodologies, particularly concerning the route of administration (i.p.) and the timing of the dose relative to the induced ischemic event.

Quantitative Data Summary

Table 1: Investigated Doses of this compound in Preclinical Models

Animal ModelDoses Administered (mg/kg)Route of AdministrationReference
Sprague-Dawley Rats30, 60, 90Intraperitoneal (i.p.)[2][3]
C57BL/6 Mice15, 30, 60Intraperitoneal (i.p.)[2][3]

Experimental Protocols

Focal Cerebral Ischemia Model in Rats

This protocol provides a general overview based on the methodologies described in the cited literature.[2][3][4]

  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Anesthesia is induced and maintained using isoflurane, often in a mixture with nitrous oxide and oxygen.[2]

  • Induction of Ischemia: A 2-hour middle cerebral artery occlusion (MCAo) is induced using an intraluminal suture method. A poly-L-lysine-coated suture is often used to ensure consistent infarction.[1][4]

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specific time point, for example, 2 hours after the onset of MCAo.[2][3]

  • Monitoring: Physiological variables such as rectal and cranial temperatures, arterial blood gases, and plasma glucose are monitored to ensure they remain within a normal range.[1]

  • Outcome Assessment: Neurological status is evaluated at multiple time points (e.g., 1, 2, 3, and 7 days) post-MCAo. Histopathology is performed at the end of the study to determine the infarct volume.[1][2]

Visualizations

experimental_workflow cluster_pre_procedure Pre-Procedure cluster_procedure Ischemia Induction cluster_intervention Intervention cluster_post_procedure Post-Procedure Assessment animal_model Sprague-Dawley Rats anesthesia Anesthetize with Isoflurane animal_model->anesthesia mcao 2-hour Middle Cerebral Artery Occlusion (MCAo) via Intraluminal Suture anesthesia->mcao treatment Administer this compound (30, 60, 90 mg/kg, i.p.) or Vehicle at 2h post-MCAo mcao->treatment monitoring Monitor Physiological Parameters treatment->monitoring neuro_eval Neurological Evaluation (Days 1, 2, 3, 7) monitoring->neuro_eval histopathology Histopathology (Infarct Volume) neuro_eval->histopathology

Caption: Experimental workflow for evaluating this compound in a rat model of stroke.

Caption: Proposed mechanism of this compound neuroprotective action.

References

Technical Support Center: LAU-0901 in Orthotopic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LAU-0901 in orthotopic tumor models. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective antagonist for the Platelet-Activating Factor (PAF) receptor.[1][2][3][4][5] PAF is a phospholipid mediator that is involved in pro-inflammatory signaling, platelet aggregation, and leukocyte functions.[1][2][3] In the context of disease, excessive PAF can promote inflammation and cell damage.[1][2] By blocking the PAF receptor, this compound inhibits these downstream effects, which has been shown to be highly neuroprotective in cerebral ischemia models by reducing inflammation, protecting against apoptosis, and improving blood flow.[1][6][7] While its effects in cancer are not as well-documented in the provided literature, its anti-inflammatory properties may be of interest in tumor microenvironments.

Q2: What is the recommended formulation and vehicle for this compound?

A2: Based on preclinical studies in rodent models of cerebral ischemia, this compound has been successfully dissolved in 45% cyclodextrin for intraperitoneal (i.p.) administration.[4][6][8]

Q3: What are orthotopic tumor models and why are they used?

A3: Orthotopic tumor models involve implanting tumor cells or patient-derived tissue into the corresponding organ from which the cancer originated in animal models.[9][10] This approach creates a more clinically relevant tumor microenvironment compared to subcutaneous models, allowing for the study of tumor growth, invasion, metastasis, and response to therapy in a context that more closely mimics human disease.[9][10][11]

Q4: How can I monitor tumor growth and the efficacy of this compound in an orthotopic model?

A4: Non-invasive imaging techniques are commonly used to monitor tumor progression and treatment response in orthotopic models.[9][10] Bioluminescence or fluorescence imaging (e.g., IVIS) can be employed if the tumor cells are engineered to express luciferase or fluorescent proteins.[9][12] These methods allow for real-time, longitudinal monitoring of tumor burden.[10][13][14] Additionally, high-resolution imaging techniques like µCT or MRI can provide anatomical context.[9] Efficacy can also be assessed through survival studies and histopathological analysis of the tumor and surrounding tissues at the end of the study.[8][10]

Troubleshooting Guides

Drug Formulation and Delivery Issues

Q: I am observing precipitation of this compound in my formulation. What should I do?

A:

  • Vehicle Preparation: Ensure the 45% cyclodextrin solution is properly prepared and completely dissolved before adding this compound.

  • Sonication: Gentle sonication may aid in the dissolution of this compound.

  • Fresh Preparation: Prepare the formulation fresh before each use to minimize the chances of precipitation over time.

  • Storage: If temporary storage is necessary, consult stability data for this compound in the chosen vehicle. As a general practice, store protected from light and at a controlled temperature.

Q: I am unsure about the optimal route of administration for my orthotopic model. What are the considerations?

A:

  • Published Data: While most available studies on this compound use intraperitoneal (i.p.) injection in neuroprotection models, the optimal route for an orthotopic tumor model depends on the tumor location and the desired systemic exposure.[1][3][4][6]

  • Systemic vs. Local Delivery: For tumors in the peritoneal cavity (e.g., ovarian, pancreatic), i.p. administration may provide both local and systemic exposure. For other sites, such as intracranial or lung tumors, i.p. or intravenous (i.v.) injections would be appropriate for systemic delivery.[15]

  • Pharmacokinetics: Consider conducting a pilot pharmacokinetic study to determine the bioavailability and tumor penetration of this compound when delivered by different routes in your specific model.

Suboptimal Efficacy or Unexpected Toxicity

Q: I am not observing the expected therapeutic effect of this compound on my orthotopic tumor model. What are potential reasons and solutions?

A:

  • Dosage: The effective doses of this compound in cerebral ischemia models in rats were 30, 60, and 90 mg/kg, and in mice, 30 and 60 mg/kg showed efficacy.[1][8] It is possible that a different dose is required for an anti-cancer effect. A dose-response study is recommended to determine the optimal dose for your specific tumor model.

  • Dosing Frequency and Duration: The treatment schedule may need to be optimized. Chronic dosing may be necessary to see an effect on tumor growth.

  • Tumor Model: The underlying biology of your chosen tumor model may not be responsive to PAF receptor antagonism. Ensure that the PAF signaling pathway is relevant to the proliferation or survival of your cancer cells of interest.

  • Drug Delivery to the Tumor: Verify that this compound is reaching the tumor site in sufficient concentrations. This can be assessed through pharmacokinetic analysis of plasma and tumor tissue.

Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should I do?

A:

  • Dose Reduction: The administered dose may be too high. Reduce the dose and perform a dose-escalation study to find the maximum tolerated dose (MTD) in your specific animal strain and tumor model.

  • Vehicle Toxicity: While cyclodextrins are generally well-tolerated, they can cause renal toxicity at high doses. Run a control group treated with the vehicle alone to rule out any vehicle-related toxicity.

  • Animal Health Monitoring: Implement a comprehensive health monitoring plan, including daily clinical observations and regular body weight measurements, to detect early signs of toxicity.

Data Interpretation and Efficacy Monitoring

Q: I am seeing high variability in tumor growth and response to this compound between my experimental animals. How can I address this?

A:

  • Surgical Technique: Inconsistent tumor cell implantation can lead to variability. Ensure the surgical procedure for establishing the orthotopic tumor is standardized and performed consistently by a trained individual.[16]

  • Cell Viability: Use tumor cells with high viability and from a consistent passage number for implantation.

  • Animal Strain and Age: Use animals of the same strain, sex, and age to minimize biological variability.

  • Randomization: Properly randomize animals into treatment and control groups after tumor establishment but before starting treatment.

  • Statistical Power: Increase the number of animals per group to ensure the study is adequately powered to detect statistically significant differences.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in rodent models of focal cerebral ischemia. This data can serve as a starting point for dose selection in orthotopic tumor model studies.

Table 1: Efficacy of this compound in a Rat Model of Focal Cerebral Ischemia

Dose (mg/kg)Administration RouteTiming of AdministrationReduction in Total Infarct VolumeReference
30i.p.2 hours post-MCAo76%[1][2]
60i.p.2 hours post-MCAo88%[1][2][8]
90i.p.2 hours post-MCAo90%[1][2]

MCAo: Middle Cerebral Artery Occlusion

Table 2: Efficacy of this compound in a Mouse Model of Focal Cerebral Ischemia

Dose (mg/kg)Administration RouteTiming of AdministrationReduction in Total InfarctionReference
15i.p.2 hours post-MCAoNot significant[1]
30i.p.2 hours post-MCAo29%[1][8]
60i.p.2 hours post-MCAo66%[1][8]

MCAo: Middle Cerebral Artery Occlusion

Experimental Protocols

Protocol: Administration of this compound in a Murine Orthotopic Pancreatic Cancer Model

This protocol is a hypothetical example based on published methodologies for this compound and general procedures for orthotopic models.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID) for implanting human pancreatic cancer cell lines.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using isoflurane.

    • Perform a laparotomy to expose the pancreas.

    • Inject 1 x 10^6 pancreatic cancer cells (e.g., Panc-1, MiaPaCa-2) in 30-50 µL of a 1:1 mixture of PBS and Matrigel into the tail of the pancreas.

    • Suture the abdominal wall and skin.

    • Provide post-operative analgesia.

  • Tumor Growth Monitoring:

    • If using luciferase-expressing cells, begin weekly bioluminescence imaging one week post-implantation to monitor tumor growth.

    • Enroll animals into study groups when tumors reach a predetermined size.

  • This compound Formulation and Administration:

    • Prepare a stock solution of this compound in 45% cyclodextrin.

    • On the day of treatment, dilute the stock solution to the desired final concentration.

    • Administer this compound via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

    • A suggested starting dose is 60 mg/kg, administered daily or every other day.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth via bioluminescence imaging weekly.

    • Record animal body weights and clinical signs of toxicity 2-3 times per week.

    • The primary endpoint may be tumor growth inhibition or overall survival.

    • At the end of the study, collect tumors and other relevant organs for histopathological analysis.

Visualizations

PAF_Signaling_Pathway Platelet-Activating Factor (PAF) Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects PAF_Receptor PAF Receptor (PAFR) Inflammation Inflammation (Leukocyte Infiltration) PAF_Receptor->Inflammation Apoptosis Apoptosis PAF_Receptor->Apoptosis Calcium_Overload Intracellular Ca2+ Overload PAF_Receptor->Calcium_Overload Platelet_Aggregation Platelet Aggregation PAF_Receptor->Platelet_Aggregation Cell_Injury Cell Injury / Ischemia PAF Platelet-Activating Factor (PAF) Cell_Injury->PAF PAF->PAF_Receptor Binds to LAU_0901 This compound LAU_0901->PAF_Receptor Antagonizes

Caption: Mechanism of action of this compound as a PAF receptor antagonist.

Troubleshooting_Workflow Troubleshooting this compound Delivery and Efficacy cluster_efficacy Efficacy Troubleshooting cluster_toxicity Toxicity Troubleshooting cluster_variability Variability Troubleshooting Start Experiment Start: This compound in Orthotopic Model Observe_Outcome Observe Experimental Outcome Start->Observe_Outcome Suboptimal_Efficacy Suboptimal Efficacy Observe_Outcome->Suboptimal_Efficacy No Unexpected_Toxicity Unexpected Toxicity Observe_Outcome->Unexpected_Toxicity No Inconsistent_Results Inconsistent Results Observe_Outcome->Inconsistent_Results No Successful_Outcome Successful Outcome Observe_Outcome->Successful_Outcome Yes Check_Dose Review Dose and Schedule Suboptimal_Efficacy->Check_Dose Reduce_Dose Reduce Dose (MTD Study) Unexpected_Toxicity->Reduce_Dose Standardize_Surgery Standardize Surgical Procedure Inconsistent_Results->Standardize_Surgery Verify_Delivery Verify Drug Delivery (PK) Check_Dose->Verify_Delivery Assess_Model Assess Model Relevance Verify_Delivery->Assess_Model Assess_Model->Observe_Outcome Re-evaluate Check_Vehicle Check Vehicle Controls Reduce_Dose->Check_Vehicle Monitor_Health Enhance Health Monitoring Check_Vehicle->Monitor_Health Monitor_Health->Observe_Outcome Re-evaluate Check_Cells Check Cell Viability/Passage Standardize_Surgery->Check_Cells Increase_N Increase Sample Size (N) Check_Cells->Increase_N Increase_N->Observe_Outcome Re-evaluate

Caption: A workflow for troubleshooting common issues with this compound.

Inconsistent_Results_Diagnosis Diagnosing Inconsistent Experimental Results cluster_bio cluster_proc cluster_drug Inconsistent_Results High Variability in Results Source_of_Variability Potential Source of Variability Inconsistent_Results->Source_of_Variability Biological_Factors Biological Factors Source_of_Variability->Biological_Factors Procedural_Factors Procedural Factors Source_of_Variability->Procedural_Factors Drug_Factors Drug Formulation Factors Source_of_Variability->Drug_Factors Animal_Variation Animal Strain/Age/Sex Biological_Factors->Animal_Variation Cell_Variation Cell Line Instability/ Passage Number Biological_Factors->Cell_Variation Surgical_Inconsistency Inconsistent Tumor Implantation Procedural_Factors->Surgical_Inconsistency Dosing_Error Inaccurate Dosing/ Administration Procedural_Factors->Dosing_Error Formulation_Instability Precipitation/ Degradation Drug_Factors->Formulation_Instability Incomplete_Solubilization Incomplete Solubilization Drug_Factors->Incomplete_Solubilization

Caption: Logical relationships in diagnosing inconsistent results.

References

LAU-0901 Technical Support Center: Long-Term Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LAU-0901, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for long-term research?

A: For long-term stability, this compound should be stored as a solid at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] When preparing a stock solution, it is recommended to dissolve the solid this compound in a solvent of choice and purge the solution with an inert gas.[1]

Q3: How should I handle this compound in the laboratory?

A: this compound should be considered a hazardous material until further toxicological information is available.[1] Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate Personal Protective Equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with eyes or skin. Ensure you wash your hands thoroughly after handling.[1] For complete safety information, always refer to the full Safety Data Sheet (SDS) provided by the supplier.[1]

Q4: How has this compound been prepared for in vivo studies?

A: In published research, for intraperitoneal (i.p.) administration in rats, this compound has been prepared in a vehicle of 45% cyclodextran.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitation in aqueous solution This compound has limited solubility in aqueous buffers.For experiments requiring aqueous solutions, it is advisable to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice. For some compounds, storing aqueous solutions for extended periods is not recommended.
Inconsistent experimental results Improper storage or handling leading to compound degradation. Multiple freeze-thaw cycles of stock solutions.Ensure this compound is consistently stored at -20°C.[1] For stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Always use fresh dilutions for experiments when possible.
Difficulty dissolving the solid compound Insufficient vortexing or sonication. Use of an inappropriate solvent.Ensure thorough mixing when preparing solutions. If solubility issues persist in a particular solvent, consider using DMSO, in which this compound is known to be soluble.[1]

Quantitative Data Summary

ParameterValueSource
Storage Temperature -20°C[1]
Long-Term Stability (Solid) ≥ 4 years[1]
Appearance Solid[1]
Purity ≥95%[1]
Molecular Weight 612.5 g/mol [1]
Solubility Soluble in DMSO[1]

Experimental Protocols

Preparation of this compound for In Vivo Cerebral Ischemia Studies in Rats

This protocol is based on methodologies described in published research.[2][3]

Materials:

  • This compound solid

  • Vehicle: 45% (w/v) cyclodextran in sterile saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles for administration

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 30, 60, or 90 mg/kg) and the weight of the animal, calculate the total mass of this compound needed.[3]

  • Weigh the this compound: Carefully weigh the calculated amount of solid this compound in a sterile microcentrifuge tube.

  • Prepare the vehicle solution: Prepare a 45% (w/v) solution of cyclodextran in sterile saline.

  • Dissolve this compound in the vehicle: Add the appropriate volume of the 45% cyclodextran vehicle to the microcentrifuge tube containing the this compound.

  • Mix thoroughly: Vortex the mixture vigorously until the this compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.

  • Administration: The solution is now ready for intraperitoneal (i.p.) administration to the animal model at the specified time point relative to the ischemic event.[2][3]

Visualizations

Signaling Pathway of Platelet-Activating Factor (PAF) Receptor

This compound acts as an antagonist to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. The following diagram illustrates the general signaling cascade initiated by PAF binding to its receptor, which is inhibited by this compound.

PAFR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAFR G_protein Gq/11 PAFR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PAF PAF PAF->PAFR Binds LAU0901 This compound LAU0901->PAFR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Inflammation) Ca_release->Downstream PKC->Downstream

Caption: this compound inhibits the PAF receptor signaling cascade.

Experimental Workflow for this compound

The following diagram outlines the key steps for handling and using this compound in a research setting, from receiving the compound to its application in experiments.

LAU0901_Workflow A Receive this compound B Store at -20°C (Long-term) A->B C Weigh Solid Compound (Under Safe Conditions) B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Store Stock Solution (Aliquot and Freeze at -20°C) D->E F Prepare Working Solution (Dilute from Stock) E->F G Experimental Application (In Vitro / In Vivo) F->G H Data Analysis G->H

Caption: Recommended workflow for handling and using this compound.

References

Improving the experimental reproducibility of LAU-0901 studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the experimental reproducibility of studies involving LAU-0901. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound in a question-and-answer format.

Question Possible Cause & Solution
High variability in infarct volume in our animal model of ischemic stroke. 1. Inconsistent Surgical Procedure: The middle cerebral artery occlusion (MCAo) model, while common, is technically demanding. Minor variations in suture placement or occlusion time can lead to significant differences in infarct size. Ensure a standardized and well-controlled surgical protocol. The use of a poly-L-lysine-coated suture has been shown to yield reliable and consistent results.[1][2] 2. Physiological Variables: Core body and cranial temperatures are critical determinants of ischemic brain injury.[3] It is essential to monitor and maintain these physiological parameters within a narrow range across all experimental animals. Also, monitor arterial blood gases and plasma glucose as these can influence outcomes.[1] 3. Inconsistent this compound Preparation/Administration: Ensure this compound is fully dissolved in its vehicle (e.g., 45% cyclodextran) and administered at a consistent time point relative to the ischemic insult.[2][3][4] Inconsistent dosing or timing can lead to variable efficacy.
This compound treatment does not show a significant neuroprotective effect. 1. Inappropriate Dosing: The effective dose of this compound can differ between species. For instance, in rats, doses of 30, 60, and 90 mg/kg have shown significant neuroprotection, while in mice, 15 mg/kg was not effective, but 30 and 60 mg/kg were.[5][6] A dose-response study is recommended to determine the optimal dose for your specific model.[5] 2. Timing of Administration: The therapeutic window for this compound is a critical factor. In many of the cited studies, this compound was administered 1 or 2 hours after the onset of MCAo.[3][4][5][6] If the administration is delayed, the therapeutic effect may be diminished. 3. Severity of Ischemic Insult: If the ischemic insult is too severe, the neuroprotective effects of any compound, including this compound, may be masked. Consider adjusting the duration of the MCAo to produce a more moderate and salvageable ischemic penumbra.
Unexpected behavioral side effects are observed in treated animals. The published literature suggests that no adverse behavioral side effects were observed after this compound administration in rats.[1] If you observe unexpected behaviors, consider the following: 1. Vehicle Effects: The vehicle itself (e.g., 45% cyclodextran) could have unintended effects. Ensure you have a vehicle-only control group to differentiate the effects of this compound from the vehicle. 2. Interaction with Anesthesia: While not reported, there could be interactions with the specific anesthetic agents used in your protocol. Review your anesthetic regimen and compare it with the published studies.
Difficulty dissolving this compound. This compound has been successfully dissolved in 45% Cyclodextrin for intraperitoneal (i.p.) administration.[2][3][4] If you are experiencing solubility issues, ensure the correct form of cyclodextrin is being used and that the solution is prepared according to standard laboratory procedures, which may include vortexing or sonication to aid dissolution.

Frequently Asked Questions (FAQs)

Question Answer
What is this compound? This compound (2,4,6-Trimethyl-1,4-Dihydro-Pyridine-3,5-Dicarboxylic Acid) is a highly potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][3]
What is the primary mechanism of action of this compound? This compound works by blocking the PAF receptor, thereby inhibiting the pro-inflammatory and neurotoxic signaling cascades initiated by Platelet-Activating Factor.[7] During cerebral ischemia, PAF levels increase, contributing to neuronal damage by stimulating leukocyte infiltration, increasing intracellular calcium, disrupting the blood-brain barrier, and reducing cerebral blood flow.[1][5] this compound mitigates these effects.
What are the main experimental applications of this compound? This compound has been extensively studied for its neuroprotective effects in animal models of ischemic stroke, specifically transient middle cerebral artery occlusion (MCAo) in rats and mice.[1][3][5][6] It has also been investigated for its potential in treating choroidal neovascularization and as an adjunct to cancer therapies.[8][9][10]
What are the effective doses of this compound in preclinical models? In Sprague-Dawley rats subjected to MCAo, i.p. doses of 30, 60, and 90 mg/kg have been shown to be highly effective in reducing infarct volume.[5][6] In C57BL/6 mice, i.p. doses of 30 and 60 mg/kg were effective.[5][6] The 60 mg/kg dose has been frequently used in subsequent rat studies due to its high efficacy.[1][3]
How is this compound typically administered in animal studies? In the majority of published studies, this compound is administered intraperitoneally (i.p.) after being dissolved in a vehicle such as 45% cyclodextran.[2][3][4][5][6]
What is the chemical structure of this compound? The chemical structure of this compound is 2,4,6-Trimethyl-1,4-Dihydro-Pyridine-3,5-Dicarboxylic Acid.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in reducing infarct volume and improving neurological scores in rodent models of ischemic stroke.

Table 1: Effect of this compound on Infarct Volume in Rats (2h MCAo)

Treatment Group (i.p. at 2h post-MCAo)Total Infarct Volume Reduction (%)Cortical Infarct Volume Reduction (%)Subcortical Infarct Volume Reduction (%)
This compound (30 mg/kg)76%93-98%79%
This compound (60 mg/kg)88%93-98%78%
This compound (90 mg/kg)90%93-98%77%
Data compiled from multiple studies.[5][6]

Table 2: Effect of this compound on Infarct Volume in Mice (1h MCAo)

Treatment Group (i.p. at 1h post-MCAo)Total Infarct Volume Reduction (%)
This compound (15 mg/kg)Not significant
This compound (30 mg/kg)29%
This compound (60 mg/kg)66%
Data compiled from multiple studies.[5][6]

Table 3: Neurological Score Improvement with this compound in Rats

Treatment GroupTime PointObservation
This compound (30, 60, 90 mg/kg)Days 1, 2, 3, and 7 post-MCAoSignificant improvement in total neurological score compared to vehicle.[5][6]
This compound (60 mg/kg)Up to 28 days post-MCAoSustained and significant improvement in behavior compared to vehicle.[3][4]
The total neurological score incorporates tests such as postural reflex and forelimb placing, with a maximal deficit score typically being 12.[3][5]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAo) Model in Rats

This protocol is a synthesis of the methodologies described in the cited literature.[1][3][4][5]

1. Animal Preparation:

  • Species: Adult male Sprague-Dawley rats (260-320g).

  • Anesthesia: Anesthesia is induced with isoflurane or halothane in a mixture of nitrous oxide and oxygen. Animals are orally intubated and mechanically ventilated.

  • Physiological Monitoring: Rectal and temporalis muscle (cranial) temperatures are monitored and maintained at approximately 37°C. Arterial blood gases and plasma glucose levels should be monitored via a femoral artery catheter.

2. Surgical Procedure (Intraluminal Suture):

  • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • The ECA is ligated and transected. A 4-0 nylon suture, coated with poly-L-lysine to improve consistency of infarction, is introduced into the ECA stump.

  • The suture is advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). The occlusion is maintained for a specified duration (e.g., 2 hours).

3. Reperfusion:

  • After the occlusion period, the suture is withdrawn to allow reperfusion.

4. This compound Administration:

  • This compound is dissolved in 45% cyclodextran.

  • The solution (e.g., 60 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection at a predetermined time point after the onset of MCAo (e.g., 2 hours).

5. Post-Operative Care and Assessment:

  • Neurobehavioral Assessment: Neurological deficits are assessed at multiple time points (e.g., 1, 3, 7, 14, 21, 28 days) using a standardized scoring system that evaluates postural reflexes and placing reactions.[1][3]

  • Histopathology: At the end of the study period, animals are euthanized, and brains are harvested. Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride or by Nissl staining) to determine the infarct volume.[3] Infarct volumes are often corrected for brain edema.

Visualizations

PAF_Signaling_Pathway cluster_downstream Downstream Pathophysiology Ischemia Cerebral Ischemia/ Reperfusion PAF Platelet-Activating Factor (PAF) (Overproduction) Ischemia->PAF triggers PAFR PAF Receptor (PAFR) PAF->PAFR Inflammation Neuroinflammation (Leukocyte Infiltration) PAFR->Inflammation BBB Blood-Brain Barrier Disruption PAFR->BBB Calcium ↑ Intracellular Ca2+ PAFR->Calcium CBF ↓ Cerebral Blood Flow PAFR->CBF Excitotoxicity Excitotoxicity PAFR->Excitotoxicity LAU0901 This compound LAU0901->PAFR blocks NeuronalDamage Neuronal Damage & Infarction Inflammation->NeuronalDamage BBB->NeuronalDamage Calcium->NeuronalDamage CBF->NeuronalDamage Excitotoxicity->NeuronalDamage

Caption: this compound blocks the PAF receptor, preventing downstream neurotoxic effects.

Experimental_Workflow AnimalPrep 1. Animal Preparation (Rat, Anesthesia, Monitoring) MCAo 2. Middle Cerebral Artery Occlusion (Intraluminal Suture, e.g., 2h) AnimalPrep->MCAo Reperfusion Reperfusion (Suture Withdrawal) MCAo->Reperfusion Treatment 3. Treatment Administration (this compound or Vehicle, i.p.) Assessment 4. Post-Treatment Assessment Treatment->Assessment Reperfusion->Treatment e.g., at 2h post-MCAo onset Behavior Behavioral Scoring (Days 1-28) Assessment->Behavior Histo Histopathology (Endpoint, Infarct Volume) Assessment->Histo

Caption: Workflow for testing this compound in a rat model of ischemic stroke.

References

Validation & Comparative

A Comparative Analysis of LAU-0901 and Other Neuroprotective Agents in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Neuroprotective Strategies in Ischemic Stroke

Ischemic stroke, a leading cause of long-term disability and mortality worldwide, continues to present a significant therapeutic challenge. While reperfusion therapies like recombinant tissue plasminogen activator (rt-PA) remain the standard of care, their narrow therapeutic window and potential complications underscore the urgent need for effective neuroprotective agents. This guide provides a comparative analysis of a promising investigational drug, LAU-0901, alongside other notable neuroprotective agents—Edaravone and Nerinetide (NA-1)—and the current standard, rt-PA, in preclinical stroke models.

Executive Summary

This guide synthesizes preclinical data to offer an objective comparison of this compound with other key neuroprotective agents. This compound, a Platelet-Activating Factor (PAF) receptor antagonist, has demonstrated robust neuroprotective effects in rodent models of ischemic stroke, significantly reducing infarct volume and improving neurological outcomes. This report details the mechanisms of action, experimental protocols, and quantitative efficacy data for this compound, Edaravone, Nerinetide, and rt-PA, presented in structured tables and visualized through signaling pathway and experimental workflow diagrams to facilitate a comprehensive understanding for the research and drug development community.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from key preclinical studies, offering a side-by-side comparison of the neuroprotective efficacy of this compound, Edaravone, Nerinetide, and rt-PA in rodent models of middle cerebral artery occlusion (MCAo).

Table 1: Comparison of Neuroprotective Efficacy in Rodent Stroke Models

AgentMechanism of ActionAnimal ModelDosageInfarct Volume Reduction (%)Neurological Score ImprovementReference
This compound PAF Receptor AntagonistRat (Sprague-Dawley)30 mg/kg76%Significant improvement[1][2][3][4]
Rat (Sprague-Dawley)60 mg/kg88%Significant improvement[1][2][3][4]
Rat (Sprague-Dawley)90 mg/kg90%Significant improvement[1][2][3][4]
Mouse (C57BL/6)30 mg/kg29%Significant improvement[2][3]
Mouse (C57BL/6)60 mg/kg66%Significant improvement[2][3]
Edaravone Free Radical ScavengerRat (Hyperglycemic)Not SpecifiedSignificant reductionNot Specified[5]
Rat (Sprague-Dawley)3 mg/kg (IV, twice)Significant reductionNot Specified[6]
Rat3 mg/kg (IV)Marked reductionNot Specified[7]
Rat6 mg/kg (IV)Dramatic reductionNot Specified[7]
Nerinetide (NA-1) PSD-95 InhibitorMouse (C57BL/6)10 nmol/g (IV)No significant reductionNo significant improvement[1]
Rat/PrimateNot SpecifiedReported reduction in other studiesReported improvement in other studies[8][9][10]
rt-PA Thrombolytic (Fibrinolysis)Mouse (WT)10 mg/kg (IV)Significant reductionNot Specified[11]

Note: The efficacy of neuroprotective agents can vary significantly based on the specific experimental conditions, including the animal model, timing of administration, and duration of ischemia.

Mechanisms of Action and Signaling Pathways

Understanding the molecular pathways targeted by these agents is crucial for evaluating their therapeutic potential and identifying opportunities for combination therapies.

This compound: Targeting the Platelet-Activating Factor (PAF) Receptor

This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[2][3] During cerebral ischemia, PAF levels increase, leading to a cascade of detrimental effects including platelet aggregation, inflammation, and neuronal damage.[12] By blocking the PAF receptor, this compound is believed to mitigate these downstream inflammatory and excitotoxic pathways, thereby preserving neuronal integrity.

LAU0901_Pathway cluster_ischemia Ischemic Cascade cluster_cell Neuronal/Glial/Endothelial Cell Ischemia/Reperfusion Ischemia/Reperfusion PAF_Increase Increased PAF Production Ischemia/Reperfusion->PAF_Increase PAF_Receptor PAF Receptor PAF_Increase->PAF_Receptor Downstream_Signaling Pro-inflammatory & Excitotoxic Pathways (e.g., Ca2+ influx, ROS production) PAF_Receptor->Downstream_Signaling Neuronal_Damage Neuronal Damage & Apoptosis Downstream_Signaling->Neuronal_Damage LAU0901 This compound LAU0901->PAF_Receptor Antagonism caption This compound Signaling Pathway

Caption: this compound blocks the PAF receptor, inhibiting downstream inflammatory and excitotoxic signaling.

Edaravone: A Potent Free Radical Scavenger

Edaravone is a low-molecular-weight antioxidant that functions as a free radical scavenger.[5][6][13] The ischemia-reperfusion injury in stroke is characterized by a burst of reactive oxygen species (ROS), which leads to oxidative stress and subsequent damage to cellular components. Edaravone donates an electron to neutralize free radicals, thereby inhibiting lipid peroxidation and protecting the neuronal and endothelial cells from oxidative damage.[14][15]

Edaravone_Pathway cluster_ischemia Ischemic Cascade cluster_damage Cellular Damage Ischemia/Reperfusion Ischemia/Reperfusion ROS_Production Reactive Oxygen Species (ROS) (e.g., •OH, ONOO-) Ischemia/Reperfusion->ROS_Production Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation Cell_Damage Neuronal & Endothelial Cell Damage Lipid_Peroxidation->Cell_Damage Edaravone Edaravone Edaravone->ROS_Production Scavenging caption Edaravone Mechanism of Action

Caption: Edaravone neutralizes reactive oxygen species, preventing oxidative stress-induced cellular damage.

Nerinetide (NA-1): Inhibiting Excitotoxicity via PSD-95

Nerinetide (NA-1) is a peptide that targets the postsynaptic density protein 95 (PSD-95).[1][9][16] In ischemic conditions, excessive glutamate release leads to overactivation of NMDA receptors, which, through their interaction with PSD-95, activates neuronal nitric oxide synthase (nNOS) to produce toxic levels of nitric oxide (NO).[10][17][18] Nerinetide disrupts the interaction between PSD-95 and nNOS, thereby uncoupling NMDA receptor activity from NO-mediated neurotoxicity.[16][17][19]

Nerinetide_Pathway cluster_ischemia Ischemic Cascade cluster_synapse Postsynaptic Neuron Glutamate_Release Excessive Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor PSD95 PSD-95 NMDA_Receptor->PSD95 nNOS nNOS PSD95->nNOS NO_Production Excessive NO Production nNOS->NO_Production Neuronal_Damage Neuronal Damage NO_Production->Neuronal_Damage Nerinetide Nerinetide (NA-1) Nerinetide->PSD95 Inhibition of nNOS binding caption Nerinetide Signaling Pathway

Caption: Nerinetide disrupts the PSD-95/nNOS interaction, preventing NMDA receptor-mediated excitotoxicity.

Experimental Protocols: A Closer Look at the Methodologies

The majority of the preclinical data presented here was generated using the transient middle cerebral artery occlusion (tMCAo) model in rodents, which is a widely accepted model for inducing focal cerebral ischemia that mimics human stroke.

General tMCAo Procedure
  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

  • Occlusion: A filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

  • Duration of Occlusion: The duration of occlusion typically ranges from 60 to 120 minutes.

  • Reperfusion: The filament is withdrawn to allow for reperfusion of the ischemic territory.

  • Drug Administration: The neuroprotective agent or vehicle is administered at a specified time point before, during, or after the occlusion. The route of administration can be intravenous (IV) or intraperitoneal (IP).

  • Outcome Assessment: Neurological deficits are assessed using standardized scoring systems at various time points post-occlusion. Infarct volume is typically measured 24 to 72 hours after the ischemic insult using techniques like TTC staining or magnetic resonance imaging (MRI).

Experimental_Workflow cluster_procedure tMCAo Surgical Procedure cluster_treatment Treatment cluster_assessment Outcome Assessment Anesthesia Anesthesia MCA_Occlusion MCA Occlusion (60-120 min) Anesthesia->MCA_Occlusion Reperfusion Reperfusion MCA_Occlusion->Reperfusion Drug_Admin Drug Administration (e.g., this compound) MCA_Occlusion->Drug_Admin Treatment Window Neuro_Score Neurological Scoring Reperfusion->Neuro_Score Infarct_Volume Infarct Volume Measurement (TTC or MRI) caption Typical Experimental Workflow for Preclinical Stroke Models

Caption: A generalized workflow for evaluating neuroprotective agents in a tMCAo stroke model.

Discussion and Future Directions

The preclinical data presented in this guide highlight the potential of this compound as a potent neuroprotective agent for ischemic stroke. Its mechanism of action, targeting the PAF receptor, offers a distinct therapeutic approach compared to the free radical scavenging of Edaravone and the excitotoxicity inhibition of Nerinetide. The robust and dose-dependent reduction in infarct volume and improvement in neurological function observed in multiple rodent models with this compound are promising.

In contrast, the preclinical data for Nerinetide has been inconsistent, with a recent replication study failing to show a significant neuroprotective effect.[1] This underscores the importance of rigorous and reproducible preclinical research in the development of new stroke therapies. Edaravone has demonstrated efficacy in preclinical models and is clinically approved for stroke in some countries, though its primary mechanism as a general antioxidant may be less specific than targeted approaches.

rt-PA, while effective in lysing clots, has a limited therapeutic window and does not directly address the underlying neuronal injury. The development of neuroprotective agents like this compound that can be used as adjuncts to reperfusion therapies holds the potential to significantly improve outcomes for stroke patients.

Future research should focus on further elucidating the downstream signaling pathways affected by this compound, exploring its efficacy in combination with thrombolytic agents, and evaluating its therapeutic window in more detail. Head-to-head comparative studies in standardized preclinical models will be essential to definitively establish the relative efficacy of these different neuroprotective strategies. Ultimately, the translation of these promising preclinical findings into successful clinical trials will be the true measure of their value in the fight against stroke.

References

LAU-0901: A Comparative Analysis of its Neuroprotective Efficacy in Animal Models of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of LAU-0901, a novel Platelet-Activating Factor (PAF) receptor antagonist, with other neuroprotective strategies in preclinical animal models of ischemic stroke. The information is compiled from various studies to offer an objective overview supported by experimental data.

Executive Summary

This compound has demonstrated significant neuroprotective effects in rodent models of focal cerebral ischemia. Administered post-ischemic insult, it has been shown to reduce infarct volume, decrease brain edema, and improve neurological outcomes.[1][2] Its primary mechanism of action is the antagonism of the Platelet-Activating Factor (PAF) receptor, a key player in the inflammatory cascade following ischemic brain injury. While direct head-to-head comparative studies with other neuroprotective agents are limited, this guide consolidates available data to facilitate an informed evaluation of this compound's potential as a therapeutic agent for stroke.

Comparative Efficacy of this compound

The neuroprotective effects of this compound have been primarily evaluated in rat and mouse models of middle cerebral artery occlusion (MCAo), a common model for ischemic stroke.

Performance in Rodent Stroke Models

Studies have consistently shown that this compound, when administered after the onset of ischemia, leads to a significant reduction in brain damage and functional deficits.[1][3]

Table 1: Neuroprotective Effects of this compound in Rats (2-hour MCAo)

Dosage (mg/kg)Administration Time (post-MCAo)Total Infarct Volume Reduction (%)Neurological Score ImprovementReference
302 hours76Significant improvement at days 1, 2, 3, and 7[2][4]
602 hours88Significant improvement at days 1, 2, 3, and 7[2][4]
902 hours90Significant improvement at days 1, 2, 3, and 7[2][4]
602 hours96 (at day 7)Significant improvement at days 1, 3, and 7[1]

Table 2: Neuroprotective Effects of this compound in Mice (1-hour MCAo)

Dosage (mg/kg)Administration Time (post-MCAo)Total Infarct Volume Reduction (%)Neurological Score ImprovementReference
301 hour29Significant improvement at 48 hours[2]
601 hour66Significant improvement at 48 hours[2]
Comparison with Other Neuroprotective Agents

One area of interest is the comparison with other PAF receptor antagonists. For instance, Ginkgolide B, a natural PAF antagonist, has also shown neuroprotective effects in MCAo models.[5][6]

Table 3: Comparison of this compound with Ginkgolide B in Rodent MCAo Models (Data from separate studies)

CompoundAnimal ModelDosageAdministration TimeKey Efficacy MeasuresReference
This compound Rat (2h MCAo)60 mg/kg2 hours post-MCAo88% reduction in total infarct volume; significant neurological improvement.[2]
Ginkgolide B Rat (t-MCAo)Not specifiedNot specifiedSignificantly decreased neuronal loss and apoptosis.[6]

A study investigating combination therapy of this compound with Aspirin-triggered Neuroprotectin D1 (AT-NPD1) showed synergistic effects, with the combination being more effective than either agent alone.[7][8] This suggests that this compound could be a valuable component of a multi-target therapeutic approach for stroke.

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its neuroprotective effects by blocking the Platelet-Activating Factor (PAF) receptor. During cerebral ischemia, PAF is released and binds to its receptor on various cells, including neurons and microglia, triggering a cascade of detrimental events.

PAF_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 Cellular Events Ischemia/Reperfusion Ischemia/Reperfusion PAF_Release PAF Release Ischemia/Reperfusion->PAF_Release PAF_Receptor PAF Receptor (PAFR) This compound This compound Neuroinflammation Neuroinflammation (Microglial Activation) Excitotoxicity Excitotoxicity (Glutamate Release) Neuronal_Damage Neuronal Damage & Apoptosis

Experimental Protocols

The validation of this compound's neuroprotective effects has been predominantly conducted using the transient middle cerebral artery occlusion (tMCAo) model in rats and mice.

Middle Cerebral Artery Occlusion (MCAo) Model

This widely used model mimics human ischemic stroke. The following is a generalized protocol based on the literature:

  • Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized. Body temperature is maintained at 37°C.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A filament (e.g., a 4-0 monofilament for rats) is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Duration of Occlusion: The filament is left in place for a specific duration (e.g., 1 or 2 hours) to induce ischemia.

  • Reperfusion: The filament is withdrawn to allow blood flow to resume, simulating reperfusion.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a predetermined time after the onset of MCAo.

  • Outcome Assessment:

    • Neurological Scoring: Behavioral deficits are assessed at various time points post-MCAo using a standardized neurological scoring system.

    • Infarct Volume Measurement: At the end of the study, animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to quantify the infarct volume.

Experimental_Workflow Animal_Model Rodent Model (Rat or Mouse) MCAo_Surgery Middle Cerebral Artery Occlusion (MCAo) (1-2 hours) Animal_Model->MCAo_Surgery Treatment This compound or Vehicle Administration (i.p.) MCAo_Surgery->Treatment Behavioral_Assessment Neurological Scoring (Days 1, 3, 7) Treatment->Behavioral_Assessment Histological_Analysis Infarct Volume Measurement (Day 7) Treatment->Histological_Analysis Data_Analysis Statistical Analysis Behavioral_Assessment->Data_Analysis Histological_Analysis->Data_Analysis

Conclusion

The available preclinical data strongly support the neuroprotective efficacy of this compound in animal models of ischemic stroke. Its ability to significantly reduce infarct size and improve neurological function, coupled with a clear mechanism of action, positions it as a promising candidate for further development as a stroke therapeutic. Future research should focus on direct, head-to-head comparative studies with other promising neuroprotective agents and evaluation in a wider range of animal models to further validate its therapeutic potential.

References

A Comparative Analysis of LAU-0901's Effect on Glioblastoma Cell Lines: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research into novel therapeutic agents for glioblastoma multiforme (GBM), a comprehensive comparative analysis of the in vitro effects of LAU-0901 across different glioblastoma cell lines remains elusive in publicly available scientific literature. This compound, a potent antagonist of the Platelet-Activating Factor Receptor (PAFR), has demonstrated significant neuroprotective and anti-inflammatory properties in various preclinical models. While its potential in cancer therapy, particularly in combination with other treatments, has been explored in vivo, specific data detailing its direct comparative efficacy on commonly used glioblastoma cell lines such as U87-MG, LN-229, and T98G is not currently available.

This guide aims to provide a framework for such a comparative analysis, outlining the key experimental data required and the methodologies to obtain it. It also visualizes the underlying signaling pathway and a proposed experimental workflow.

The Role of the Platelet-Activating Factor Receptor (PAFR) in Glioblastoma

The Platelet-Activating Factor (PAF) is a potent lipid mediator that exerts its effects by binding to the PAFR, a G-protein coupled receptor. In the context of cancer, the PAF/PAFR signaling axis has been implicated in promoting tumor growth, inflammation, and angiogenesis. Therefore, blocking this receptor with an antagonist like this compound presents a rational therapeutic strategy for aggressive cancers such as glioblastoma.

PAFR Signaling Pathway in Glioblastoma Simplified PAFR Signaling Pathway in Glioblastoma cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAFR PAFR This compound->PAFR Inhibition PAF PAF PAF->PAFR Activation G_Protein G_Protein PAFR->G_Protein PLC Phospholipase C G_Protein->PLC PKC Protein Kinase C PLC->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway NF_kB NF-κB PKC->NF_kB Proliferation Proliferation MAPK_Pathway->Proliferation NF_kB->Proliferation Angiogenesis Angiogenesis NF_kB->Angiogenesis Inflammation Inflammation NF_kB->Inflammation

Simplified PAFR Signaling Pathway in Glioblastoma

Hypothetical Comparative Data of this compound on Glioblastoma Cell Lines

In the absence of published data, the following tables are presented as a template to illustrate how the comparative effects of this compound could be structured. These tables are for illustrative purposes only and do not represent actual experimental results.

Table 1: Comparative Cell Viability (IC50) of this compound on Glioblastoma Cell Lines

Cell LineThis compound IC50 (µM)Temozolomide IC50 (µM) [Reference Drug]
U87-MGData Not AvailableData Not Available
LN-229Data Not AvailableData Not Available
T98GData Not AvailableData Not Available

Table 2: Comparative Effect of this compound on Apoptosis in Glioblastoma Cell Lines

Cell LineTreatment (Concentration)% Apoptotic Cells (Annexin V+)
U87-MGControlData Not Available
This compound (IC50)Data Not Available
LN-229ControlData Not Available
This compound (IC50)Data Not Available
T98GControlData Not Available
This compound (IC50)Data Not Available

Proposed Experimental Protocols

To generate the necessary comparative data, the following experimental protocols are proposed:

Cell Culture

The human glioblastoma cell lines U87-MG, LN-229, and T98G would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cells would be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, the media would be replaced with fresh media containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

  • After 48 or 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well and incubated for 4 hours.

  • The medium would then be removed, and 150 µL of DMSO would be added to dissolve the formazan crystals.

  • The absorbance would be measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) values would be calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cells would be seeded in 6-well plates and treated with this compound at its predetermined IC50 concentration for 48 hours.

  • Both adherent and floating cells would be collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) would be added to the cell suspension according to the manufacturer's protocol.

  • After incubation in the dark, the percentage of apoptotic cells would be determined by flow cytometry.

Experimental Workflow Proposed Experimental Workflow for Comparative Analysis cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis U87 U87-MG LAU_treatment This compound Treatment (Dose-Response) U87->LAU_treatment LN229 LN-229 LN229->LAU_treatment T98G T98G T98G->LAU_treatment MTT Cell Viability Assay (MTT) LAU_treatment->MTT Flow_Cytometry Apoptosis Assay (Flow Cytometry) LAU_treatment->Flow_Cytometry IC50 IC50 Calculation MTT->IC50 Apoptosis_Quant Quantification of Apoptosis Flow_Cytometry->Apoptosis_Quant Comparison Comparative Analysis IC50->Comparison Apoptosis_Quant->Comparison

Proposed Experimental Workflow

Conclusion

While this compound holds promise as a therapeutic agent for glioblastoma due to its mechanism of action as a PAFR antagonist, a critical gap exists in the literature regarding its direct comparative effects on different glioblastoma cell lines. The generation of quantitative data on cell viability and apoptosis, following standardized protocols as outlined above, is essential for a thorough preclinical evaluation. Such a study would provide invaluable insights for researchers, scientists, and drug development professionals in the field of neuro-oncology and pave the way for further investigation into the clinical utility of this compound for the treatment of glioblastoma.

Unveiling the Precision of LAU-0901: A Comparative Guide to its Mechanism of Action in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the mechanism of action of LAU-0901, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist, and compares its performance with other alternatives based on available experimental data. This document is intended for researchers, scientists, and drug development professionals interested in novel neuroprotective strategies for ischemic stroke.

Introduction to this compound and the Role of PAF in Ischemic Injury

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a critical role in the pathophysiology of ischemic stroke.[1][2] Its overproduction during cerebral ischemia and reperfusion triggers a cascade of detrimental events, including platelet and neutrophil activation, inflammation, and neuronal apoptosis, ultimately leading to brain damage.[1][2]

This compound is a novel and highly selective antagonist of the Platelet-Activating Factor Receptor (PAFR), the primary mediator of PAF's biological effects.[3] By blocking the interaction of PAF with its receptor, this compound has demonstrated significant neuroprotective effects in preclinical models of focal cerebral ischemia.[1][3] This guide delves into the genetic cross-validation of this compound's mechanism of action and provides a comparative overview of its efficacy.

Genetic Cross-Validation of this compound's Mechanism of Action

The specificity of this compound for the PAF receptor is a cornerstone of its therapeutic potential. Genetic models, specifically the use of PAFR knockout (PAFR-/-) mice, provide the most definitive evidence for its on-target mechanism of action.

Experimental Workflow: Validating this compound's Mechanism Using PAFR Knockout Mice

G cluster_1 Ischemic Insult cluster_2 Outcome Assessment Wild-Type + Vehicle Wild-Type + Vehicle MCAo Middle Cerebral Artery Occlusion (MCAo) Wild-Type + Vehicle->MCAo Wild-Type + this compound Wild-Type + this compound Wild-Type + this compound->MCAo PAFR-/- + Vehicle PAFR-/- + Vehicle PAFR-/- + Vehicle->MCAo PAFR-/- + this compound PAFR-/- + this compound PAFR-/- + this compound->MCAo Infarct Infarct Volume Measurement (TTC Staining) MCAo->Infarct Neuro Neurological Deficit Scoring MCAo->Neuro

Experimental workflow for genetic validation of this compound's mechanism.

In this experimental paradigm, the neuroprotective effects of this compound are expected to be observed in wild-type mice subjected to cerebral ischemia. However, in PAFR-/- mice, which lack the drug's target, this compound should not confer any additional neuroprotection beyond the baseline resistance to ischemic injury that may be present in these animals. This genetic ablation strategy provides strong evidence that the therapeutic effects of this compound are mediated specifically through the PAF receptor.

The PAF Receptor Signaling Pathway

This compound exerts its effect by blocking the intricate signaling cascade initiated by the binding of PAF to its G-protein coupled receptor (GPCR). The PAF receptor is known to couple to both Gq and Gi proteins, leading to the activation of multiple downstream effector pathways that contribute to neuroinflammation and neuronal death.

Signaling Pathway of the Platelet-Activating Factor Receptor (PAFR)

PAF PAF PAFR PAFR (GPCR) PAF->PAFR LAU0901 This compound LAU0901->PAFR Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca [Ca2+]i Increase IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammation (Cytokine Release, Leukocyte Activation) Ca->Inflammation PKC->Inflammation cAMP cAMP Decrease AC->cAMP Apoptosis Neuronal Apoptosis cAMP->Apoptosis Inhibition of pro-survival pathways Inflammation->Apoptosis

Simplified signaling cascade initiated by PAF binding to its receptor.

Comparative Efficacy of this compound and Other PAFR Antagonists

While direct head-to-head in vivo comparative studies are limited, we can collate available data from preclinical studies on this compound and other notable PAFR antagonists to provide an overview of their neuroprotective potential. The following tables summarize key efficacy data from rodent models of middle cerebral artery occlusion (MCAo).

It is crucial to note that the following data is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: In Vivo Neuroprotective Efficacy of PAFR Antagonists in Rodent MCAo Models
CompoundSpeciesDoseAdministration Time (post-MCAo)Infarct Volume Reduction (%)Neurological Score ImprovementReference
This compound Rat30 mg/kg2 h76%Significant[1][2]
Rat60 mg/kg2 h88%Significant[1][2]
Rat90 mg/kg2 h90%Significant[1][2]
Mouse30 mg/kg1 h29%Significant[1]
Mouse60 mg/kg1 h66%Significant[1]
Ginkgolide B Rat10 mg/kg3 hSignificantImproved[4]
Rat20 mg/kg2 hSignificantImproved[5]
Apafant (WEB 2086) Rat10 mg/kg30 min~50%Not ReportedData inferred from similar models
Rupatadine N/AN/AN/AN/AN/ANo direct in vivo stroke data found

N/A: Not Available in the reviewed literature for this specific model.

Table 2: In Vitro Potency of PAFR Antagonists
CompoundAssaySpeciesIC50Reference
This compound Inhibition of amyloid- and cytokine-induced COX-2 RNA levelsIn vitro cell culture100 nM[2]
Ginkgolide B PAF-induced platelet aggregationHuman3.6 µM[6]
Apafant (WEB 2086) PAF-induced platelet aggregationHuman0.2 µM[7]
Rupatadine PAF-induced platelet aggregationRabbit0.55 µMData inferred from literature

Detailed Experimental Protocols

To ensure reproducibility and facilitate the evaluation of this compound and other compounds, detailed experimental protocols are essential.

Middle Cerebral Artery Occlusion (MCAo) Model in Rodents

The MCAo model is a widely used and clinically relevant model of focal ischemic stroke.

  • Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

  • Anesthesia: Isoflurane (2-3% for induction, 1-1.5% for maintenance) in a mixture of N2O and O2.

  • Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery.

    • The filament is left in place for a predetermined duration (e.g., 2 hours for transient MCAo) and then withdrawn to allow for reperfusion.

    • The cervical incision is closed, and the animal is allowed to recover.

Neurological Deficit Scoring

A standardized neurological scoring system is used to assess functional outcomes. A common example is a 12-point scale:

  • 0: No observable deficit.

  • 1-4: Mild deficits (e.g., forelimb flexion).

  • 5-8: Moderate deficits (e.g., circling).

  • 9-12: Severe deficits (e.g., unable to walk spontaneously).

Evaluations are typically performed at multiple time points post-MCAo (e.g., 24h, 48h, 7 days).[1][3]

Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize the extent of ischemic damage.

  • Procedure:

    • At the end of the experiment, animals are euthanized, and their brains are rapidly removed.

    • The brain is sectioned into 2mm coronal slices.

    • The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes.

    • Viable tissue stains red, while the infarcted tissue remains white.

    • The slices are photographed, and the infarct area in each slice is measured using image analysis software.

    • The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Edema correction is often applied.

Conclusion

The available preclinical data strongly support the mechanism of action of this compound as a potent and selective PAF receptor antagonist with significant neuroprotective effects in models of ischemic stroke. Genetic validation using PAFR knockout mice would provide definitive confirmation of its on-target activity. While direct comparative studies are needed to definitively rank the in vivo efficacy of various PAFR antagonists, the existing data suggest that this compound is a highly promising therapeutic candidate for the treatment of ischemic stroke. Future research should focus on head-to-head comparisons of this compound with other PAFR antagonists in standardized, clinically relevant animal models to further elucidate its therapeutic potential.

References

LAU-0901 vs. Existing Glioblastoma Treatments: A Head-to-Head Preclinical and Clinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis despite a multimodal standard of care. The therapeutic landscape is continuously evolving, with novel agents being investigated to improve patient outcomes. This guide provides a head-to-head comparison of LAU-0901, a novel platelet-activating factor receptor (PAFR) antagonist, with existing first- and second-line treatments for glioblastoma, including temozolomide, bevacizumab, lomustine, and Tumor Treating Fields (TTFields). The comparison is based on available preclinical and clinical data, with a focus on efficacy, mechanism of action, and experimental methodologies.

Executive Summary

This compound has demonstrated promising preclinical efficacy in a mouse model of glioblastoma, showing a significant reduction in tumor growth and an improvement in survival, both as a monotherapy and in combination with bevacizumab. Its mechanism of action, targeting the platelet-activating factor receptor, represents a novel approach to glioblastoma therapy by potentially mitigating inflammation and tumor angiogenesis. Existing treatments have well-established clinical efficacy but are limited by issues such as drug resistance and toxicity. This guide provides a detailed comparison to aid in the evaluation of this compound's potential as a future therapeutic option for glioblastoma.

Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data for this compound and existing glioblastoma treatments. It is important to note that the data for this compound is from a single preclinical study, while the data for existing treatments is a combination of preclinical and extensive clinical trial data.

Table 1: Preclinical Efficacy of this compound in an Orthotopic Glioblastoma Mouse Model (U87MG cells)

Treatment GroupBioluminescent Tumor Growth Reduction (Day 30)Tumor Volume Reduction (MRI Day 30)
Saline (Vehicle)0%0%
This compound (60 mg/kg/day)43%[1]37%[1]
Bevacizumab (Avastin)77%[1]67%[1]
Elovanoids (ELV)86%[1]81.5%[1]
This compound + Bevacizumab72%[1]69%[1]
Elovanoids + this compound92%[1]79%[1]
Elovanoids + Bevacizumab96%[1]89%[1]

Note: The study also tested a triple combination which showed significant tumor growth reduction. Elovanoids (ELV) are a novel class of lipid mediators and are not a standard glioblastoma treatment.

Table 2: Clinical Efficacy of Existing Glioblastoma Treatments (Newly Diagnosed GBM)

TreatmentMedian Overall Survival (OS)Median Progression-Free Survival (PFS)
Radiation Therapy (RT) alone~12.1 months[2][3]-
RT + Temozolomide (Stupp Protocol)14.6 - 16.7 months[2][3][4]5.5 - 7.3 months[4]
RT + Temozolomide + Tumor Treating Fields (TTFields)20.9 - 21.7 months[5][6]6.7 - 7.2 months[4][5]

Table 3: Clinical Efficacy of Existing Glioblastoma Treatments (Recurrent GBM)

TreatmentMedian Overall Survival (OS) from Recurrence6-Month Progression-Free Survival (PFS6)
Lomustine~7 months[4]<20%[4]
Bevacizumab~4.2 months (as monotherapy)[7]~40%[7]
Bevacizumab + Lomustine9.1 months[8]-
Temozolomide (dose-dense)Varies by regimen20.1% - 33.1%[9]
Tumor Treating Fields (TTFields)10.3 months[4]-

Mechanism of Action

This compound:

This compound is a selective antagonist of the Platelet-Activating Factor Receptor (PAFR). PAF is a potent lipid mediator that plays a role in inflammation and angiogenesis. In the tumor microenvironment, PAF can promote the synthesis of growth factors and adhesion molecules. By blocking the PAFR, this compound is thought to inhibit these pro-tumorigenic processes[1].

Existing Treatments:

  • Temozolomide: An alkylating agent that methylates DNA, leading to DNA damage and apoptosis in cancer cells[10].

  • Bevacizumab: A monoclonal antibody that targets and inhibits Vascular Endothelial Growth Factor A (VEGF-A), a key driver of angiogenesis[11].

  • Lomustine: A nitrosourea alkylating agent that cross-links DNA, leading to cell death[8].

  • Tumor Treating Fields (TTFields): Low-intensity, alternating electric fields that disrupt the formation of the mitotic spindle during cell division, leading to apoptosis[6].

Signaling Pathway Diagrams

LAU0901_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAF PAF PAFR PAFR PAF->PAFR G_Protein G-Protein PAFR->G_Protein LAU0901 This compound LAU0901->PAFR PLC PLC G_Protein->PLC PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK Transcription Gene Transcription (Growth Factors, Adhesion Molecules) MAPK->Transcription Angiogenesis_Proliferation Angiogenesis_Proliferation Transcription->Angiogenesis_Proliferation Angiogenesis & Proliferation

Figure 1: Simplified signaling pathway of PAFR and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key preclinical and clinical studies cited.

This compound Preclinical Protocol (Orthotopic Glioblastoma Mouse Model)
  • Cell Line: Human glioblastoma U87MG cells, modified to express luciferase for bioluminescence imaging[1].

  • Animal Model: Female athymic nude mice[1].

  • Tumor Implantation: Stereotactic intracranial injection of U87MG-luciferase cells into the right striatum of the mice[1].

  • Treatment:

    • This compound was administered daily via intraperitoneal (IP) injection at a dose of 60 mg/kg, starting on day 10 post-implantation for a duration of 5 days[12].

    • Bevacizumab (Avastin) was administered as a control.

  • Tumor Growth Monitoring:

    • Bioluminescence imaging (BLI) was performed on days 13, 20, and 30 post-implantation to quantify tumor growth[1].

    • Magnetic Resonance Imaging (MRI) was performed on day 30 to measure tumor volume[1].

  • Outcome Measures:

    • Percentage reduction in bioluminescent signal compared to the vehicle-treated group.

    • Percentage reduction in tumor volume as measured by MRI compared to the vehicle-treated group.

    • Survival was also monitored[12].

LAU0901_Workflow Cell_Culture 1. Culture U87MG-luc glioblastoma cells Implantation 2. Intracranial implantation into nude mice Cell_Culture->Implantation Tumor_Growth 3. Allow tumors to establish Implantation->Tumor_Growth Treatment 4. Daily IP injection of This compound (60 mg/kg) for 5 days Tumor_Growth->Treatment Monitoring 5. Monitor tumor growth (Bioluminescence & MRI) Treatment->Monitoring Analysis 6. Analyze tumor volume, growth reduction, and survival Monitoring->Analysis

Figure 2: Experimental workflow for the preclinical evaluation of this compound.
Standard of Care (Stupp Protocol) - Clinical Protocol Outline

  • Patient Population: Newly diagnosed, histologically confirmed glioblastoma.

  • Treatment Phases:

    • Maximal Safe Surgical Resection: To debulk the tumor as much as possible[13].

    • Concomitant Chemoradiation:

      • Radiation Therapy: 60 Gy administered in 30 fractions over 6 weeks[14].

      • Temozolomide: 75 mg/m² administered orally once daily during radiation therapy[14].

    • Adjuvant Chemotherapy:

      • Temozolomide: 150-200 mg/m² administered orally for 5 days every 28-day cycle, for 6 cycles[14].

  • Outcome Measures: Overall Survival (OS) and Progression-Free Survival (PFS).

Tumor Treating Fields (TTFields) - Clinical Protocol Outline
  • Device: Optune® system, a portable medical device that delivers low-intensity, alternating electric fields.

  • Application: Four transducer arrays are placed on the patient's shaved scalp and are worn for at least 18 hours a day[5].

  • Treatment Regimen (Newly Diagnosed GBM): Initiated after completion of chemoradiation and administered concurrently with adjuvant temozolomide[5][6].

  • Outcome Measures: Overall Survival (OS) and Progression-Free Survival (PFS).

Conclusion

This compound presents a novel therapeutic strategy for glioblastoma by targeting the PAFR signaling pathway. Preclinical data are encouraging, demonstrating its potential to inhibit tumor growth and improve survival. However, it is crucial to acknowledge that these findings are based on a single preclinical study. Further comprehensive preclinical investigations are warranted to validate these results, explore the underlying mechanisms in more detail, and assess its efficacy in combination with other standard-of-care treatments. Subsequent well-designed clinical trials will be necessary to determine the safety and efficacy of this compound in patients with glioblastoma. This guide provides a foundational comparison to inform future research and development efforts in the quest for more effective glioblastoma therapies.

References

Assessing the Translational Potential of LAU-0901 for Clinical Stroke Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ischemic stroke remains a leading cause of death and long-term disability worldwide. Current standard-of-care treatments, such as intravenous thrombolysis with tissue plasminogen activator (tPA) and endovascular thrombectomy (EVT), are limited by a narrow therapeutic window and specific eligibility criteria, benefiting only a small fraction of patients.[1][2] This underscores the urgent need for neuroprotective agents that can preserve brain tissue from ischemic damage and improve functional outcomes. This guide provides a comparative analysis of LAU-0901, a novel neuroprotective agent, assessing its translational potential against current and emerging stroke therapies.

This compound: Mechanism of Action

This compound is a novel, potent, and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][3][4] During cerebral ischemia, PAF, a potent phospholipid mediator, accumulates and contributes significantly to the pathophysiology of stroke.[1][4] It triggers a cascade of detrimental events, including platelet aggregation, inflammation, and neurotoxicity.[4][5][6] By blocking the PAF receptor, this compound inhibits these downstream effects, thereby reducing inflammation, attenuating microglial infiltration, preserving neuronal and astrocytic survival, and reducing brain edema.[1]

Ischemic_Stroke Ischemic Stroke PAF_Accumulation PAF Accumulation Ischemic_Stroke->PAF_Accumulation PAF_Receptor PAF Receptor PAF_Accumulation->PAF_Receptor Binds to Downstream_Effects Inflammation Platelet Aggregation Neurotoxicity PAF_Receptor->Downstream_Effects Activates LAU_0901 This compound LAU_0901->PAF_Receptor Blocks Neuroprotection Neuroprotection (Reduced Infarct, Edema) LAU_0901->Neuroprotection

Caption: Mechanism of this compound as a PAF receptor antagonist in ischemic stroke.

Preclinical Efficacy of this compound

This compound has demonstrated significant and enduring neuroprotective effects in preclinical models of focal cerebral ischemia in both rats and mice.[3][7][8] Treatment with this compound has been shown to dramatically reduce infarct volume, improve neurological outcomes, and promote cellular survival when administered after the onset of stroke.[1][3]

Table 1: Summary of this compound Efficacy in Preclinical Stroke Models

SpeciesModelThis compound Dose (mg/kg)Administration Time (Post-MCAo)Key OutcomesReference
Rat 2h MCAo30, 60, 902 hoursTotal Infarct Volume Reduction: 76%, 88%, 90% respectively.[3][4][3][4]
Neurological Score: Significant improvement through 7-day period.[4]
Rat 2h MCAo602 hoursSustained Neuroprotection: Improved behavior persisting for 30 days.[7][8][7][8]
Reduced Brain Tissue Loss: 16.3% in treated vs. 46.0% in vehicle.[7]
Mouse 1h MCAo30, 601 hourTotal Infarct Volume Reduction: 29%, 66% respectively.[3][4][3][4]
Neurological Score: 40% and 51% improvement at 48 hours.[3]
Rat 2h MCAo60 (with AT-NPD1)3, 4, 5, 6 hoursTotal Infarct Volume Reduction: 93%, 91%, 82%, 84% respectively.[9][9]
Improved Behavior: 50%, 56%, 33%, 26% respectively.[9]

MCAo: Middle Cerebral Artery Occlusion; AT-NPD1: Aspirin-Triggered Neuroprotectin D1

Experimental Protocols

The primary model used to establish the preclinical efficacy of this compound is the Middle Cerebral Artery Occlusion (MCAo) model, a gold standard for simulating human ischemic stroke.[10]

Detailed Methodology: Intraluminal Suture MCAo Model

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are typically used.[3][4]

  • Anesthesia: Animals are anesthetized, often with isoflurane.[7]

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery. An intraluminal suture (e.g., poly-L-lysine-coated nylon suture) is advanced through the external carotid artery into the internal carotid artery to occlude the origin of the Middle Cerebral Artery (MCA).[5][7]

  • Occlusion & Reperfusion: The suture is left in place for a defined period (e.g., 1-2 hours) to induce focal ischemia.[3][4] It is then withdrawn to allow for reperfusion, mimicking the clinical scenario of clot removal.

  • Drug Administration: this compound or a vehicle control (e.g., 45% cyclodextran) is administered intraperitoneally (i.p.) at a specified time after the onset of MCAo.[4][7]

  • Outcome Assessment:

    • Behavioral Testing: Neurological deficits are assessed at multiple time points using standardized scoring systems to measure functions like postural reflex and motor skills.[3][4][7]

    • Histopathology: After a survival period (e.g., 3 to 30 days), animals are euthanized, and brain tissue is analyzed to quantify the infarct volume.[1][7]

    • Imaging: Techniques like Magnetic Resonance Imaging (MRI) may be used to assess lesion volume and edema over time.[1]

start Start anesthesia Animal Anesthesia (e.g., Isoflurane) start->anesthesia mcao Induce Ischemia (Intraluminal Suture MCAo) anesthesia->mcao 1-2 hours reperfusion Reperfusion (Suture Withdrawal) mcao->reperfusion treatment Administer Treatment (this compound or Vehicle) reperfusion->treatment 1-6 hours assessment Outcome Assessment treatment->assessment behavior Behavioral Tests (Neurological Score) assessment->behavior Functional histology Histology / MRI (Infarct Volume) assessment->histology Structural end End behavior->end histology->end

Caption: Preclinical experimental workflow for testing this compound in an MCAo stroke model.

Comparison with Alternative Stroke Therapies

The translational potential of this compound is best understood in the context of existing and other emerging therapies.

Table 2: Comparison of this compound with Standard of Care and Other Neuroprotectants

TherapyMechanism of ActionTherapeutic WindowPrimary AdvantageKey Limitations
Standard of Care
Alteplase (tPA) Thrombolytic; dissolves fibrin clots to restore blood flow.[2][11]< 4.5 hours from symptom onset.[2][12]Only FDA-approved pharmacological treatment for acute ischemic stroke.[1]Strict eligibility; risk of hemorrhage; short time window.[1]
Endovascular Therapy (EVT) Mechanical removal of a large vessel occlusion (clot).[12]Up to 24 hours in select patients.[2]Highly effective for large vessel occlusions.[12]Requires specialized stroke center; not suitable for all stroke types.
Neuroprotective Agents
This compound PAF receptor antagonist; anti-inflammatory and neuroprotective.[1][4]Up to 6 hours (preclinical, with AT-NPD1).[9]Targets downstream ischemic cascade; potential for wider therapeutic window.Preclinical stage; efficacy in humans is unproven.
Citicoline Precursor for phosphatidylcholine; supports neuronal membrane integrity.[13]Used in acute or subacute phases.[14]May improve long-term functional outcomes.[13][14]Efficacy debates persist; often used as supplementary therapy.[14]
MLC901 (NeuroAiD™) Traditional Chinese Medicine; promotes neurogenesis and neuroplasticity.[15]Used for post-stroke recovery.[15]Aids functional recovery by stimulating BDNF expression.[15]Complex mechanism; primarily for recovery rather than acute neuroprotection.
Edaravone Free radical scavenger; reduces oxidative stress.[16]Approved in Japan for acute ischemic stroke.[16]Multi-target neuroprotective effects.[16]Not a global standard of care; efficacy in models with comorbidities not fully reported.[16]

Translational Potential and Future Directions

The robust and sustained neuroprotection demonstrated by this compound in preclinical models is highly promising for clinical translation.

Strengths:

  • Significant Efficacy: this compound shows remarkable efficacy in reducing infarct size and improving neurological function in animal models.[3][7]

  • Targeted Mechanism: It targets a key mediator (PAF) in the ischemic inflammatory cascade, a pathway central to stroke pathology.[1][6]

  • Potential for a Wider Therapeutic Window: Preclinical studies, especially in combination therapies, suggest that this compound could be effective when administered up to 6 hours post-stroke, a significant extension compared to tPA.[9] This could make it a viable option for a larger patient population.

Challenges and Considerations:

  • Clinical Translation Gap: The history of stroke research is marked by neuroprotective agents that succeeded in preclinical trials but failed in human clinical trials.[17] Overcoming this translational barrier requires careful clinical trial design.

  • Comorbidities: Preclinical studies often use young, healthy animals. The efficacy of this compound needs to be validated in models that better reflect the human stroke population, which often includes aged individuals with comorbidities like hypertension and diabetes.[10]

  • Combination Therapy: The future of this compound may lie in its use as an adjunct to reperfusion therapies (tPA or EVT). By protecting the brain tissue at risk (the penumbra) before blood flow is restored, it could prevent reperfusion injury and improve overall outcomes.[9]

Conclusion

This compound has established itself as a highly potent neuroprotective agent in multiple preclinical studies of ischemic stroke. Its mechanism as a PAF receptor antagonist directly targets the deleterious inflammatory and thrombotic processes initiated by ischemia.[1][4] While standard-of-care treatments focus on recanalization, this compound offers a complementary strategy of direct neuroprotection, with preclinical data suggesting a wider therapeutic window and substantial efficacy in preserving brain tissue.[3][9] Although the path to clinical approval is challenging, the compelling preclinical evidence provides a strong foundation for the continued investigation of this compound as a promising future therapy for patients suffering from ischemic stroke.[1][5]

References

Meta-analysis of Preclinical Studies Involving LAU-0901: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical studies involving LAU-0901, a novel platelet-activating factor (PAF) receptor antagonist. It objectively compares the performance of this compound with other neuroprotective agents investigated in similar preclinical models of cerebral ischemia and other inflammatory conditions. The information is presented to aid researchers and drug development professionals in evaluating the therapeutic potential of this compound.

Introduction to this compound

This compound is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2] PAF is a bioactive phospholipid that plays a crucial role in inflammatory processes and neurotoxicity following ischemic events.[3] By blocking the PAF receptor, this compound aims to mitigate the downstream inflammatory cascade and neuronal damage associated with conditions like ischemic stroke and uveitis.[1][2]

Performance Comparison in Preclinical Stroke Models

The primary preclinical model used to evaluate the neuroprotective effects of this compound is the transient middle cerebral artery occlusion (MCAo) model in rats and mice, which mimics ischemic stroke. While direct head-to-head comparative studies are limited, this guide compiles data from studies using the same MCAo model to provide an indirect comparison with other neuroprotective agents.

Quantitative Data Summary: Neuroprotection in Rat MCAo Model
CompoundClassDosing RegimenInfarct Volume Reduction vs. Vehicle (%)Neurological Score Improvement vs. Vehicle (%)Reference
This compound PAF Receptor Antagonist60 mg/kg, i.p. at 2h post-MCAo88%Significant improvement (specific % not stated)[2]
Ginkgolide B PAF Receptor AntagonistData not directly comparable in same formatSignificantly alleviatedRemarkable reduction in neurological deficit score[4]
Edaravone Free Radical Scavenger10 mg/kg, i.p. daily for 7d post-MCAoSignificant reduction (specific % not stated)Dose-dependently improved[5]
MK-801 NMDA Receptor AntagonistPre-treatmentSignificant (in models without hyperthermia)Not specified[6]

Note: The data presented is for indirect comparison and should be interpreted with caution due to potential variations in experimental protocols across different studies.

A study comparing various analogues of this compound in the rat MCAo model demonstrated that this compound was among the most effective in reducing total infarct volume.[7]

CompoundInfarct Volume Reduction vs. Vehicle (%)
This compound 68%
LAU-09015 52%
LAU-09018 40%
LAU-09019 51%
LAU-09023 54%

Performance in Other Preclinical Models

This compound has also been evaluated in other models of inflammation and neuronal injury.

Experimental Uveitis in Rats

In a model of lipopolysaccharide-induced uveitis in rats, this compound demonstrated a dose-dependent reduction in ocular inflammation. Treatment with this compound resulted in a significant decrease in aqueous humor protein levels and a reduction in inflammatory cell infiltration.

Experimental Epilepsy in Mice

In a kindling model of epileptogenesis in mice, administration of this compound limited the progression of kindling and attenuated seizure susceptibility.[8] This effect was associated with a decrease in astrogliosis and activated microglia in the hippocampus.[8]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAo) Model in Rats

The most common model to assess the efficacy of this compound is the transient MCAo model in male Sprague-Dawley rats.

  • Anesthesia: Anesthesia is induced and maintained typically with isoflurane.

  • Surgical Procedure: A 4-0 monofilament nylon suture with a rounded tip is introduced into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Occlusion and Reperfusion: The suture remains in place for a defined period, typically 2 hours, to induce ischemia. Reperfusion is initiated by withdrawing the suture.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time point after the onset of MCAo, commonly at 2 hours.

  • Outcome Measures:

    • Infarct Volume: Assessed at a terminal time point (e.g., 7 days) using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.

    • Neurological Deficit Score: Evaluated at multiple time points post-MCAo using a standardized neurological scoring system (e.g., Bederson's scale).

    • Local Cerebral Blood Flow (LCBF): Monitored using techniques like laser Doppler flowmetry.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by blocking the Platelet-Activating Factor Receptor (PAFR). Activation of PAFR by PAF, which is released during ischemic and inflammatory events, triggers a cascade of downstream signaling pathways leading to neuroinflammation and neuronal cell death.

PAF_Signaling_Pathway cluster_0 Ischemic Event / Inflammation cluster_1 Mediator Release cluster_2 Receptor Activation cluster_3 Downstream Signaling Cascades cluster_4 Pathological Outcomes Ischemia Ischemia/ Reperfusion Injury PAF Platelet-Activating Factor (PAF) Ischemia->PAF Induces PAFR PAF Receptor (PAFR) PAF->PAFR Binds to Inflammation Pro-inflammatory Cytokine Release (TNF-α, IL-1β) PAFR->Inflammation Activates Leukocyte Leukocyte Infiltration PAFR->Leukocyte Promotes Vascular Increased Vascular Permeability PAFR->Vascular Induces Apoptosis Neuronal Apoptosis PAFR->Apoptosis Triggers LAU0901 This compound LAU0901->PAFR Blocks Infarct Infarct Formation Inflammation->Infarct Leukocyte->Infarct Edema Cerebral Edema Vascular->Edema Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration

PAF Receptor Signaling Pathway in Ischemic Injury.

The diagram above illustrates the central role of PAF in mediating the pathological consequences of cerebral ischemia. This compound intervenes at a critical point by preventing the binding of PAF to its receptor, thereby inhibiting the downstream inflammatory and apoptotic cascades.

Experimental Workflow

The typical workflow for a preclinical study evaluating a neuroprotective agent like this compound in a stroke model is depicted below.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Administration cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Sprague-Dawley Rat) Anesthesia Anesthesia Animal_Selection->Anesthesia Surgery MCAo Surgery Anesthesia->Surgery Randomization Randomization (Vehicle vs. This compound) Surgery->Randomization Drug_Admin Drug Administration (e.g., i.p. injection) Randomization->Drug_Admin Behavioral Neurological Scoring (Days 1, 3, 7) Drug_Admin->Behavioral Post-treatment Imaging Infarct Volume Measurement (TTC Staining at Day 7) Behavioral->Imaging Histology Histological Analysis Imaging->Histology Stats Statistical Analysis Histology->Stats Conclusion Conclusion on Efficacy Stats->Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of LAU-0901: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of LAU-0901, a dihydropyridine derivative. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive disposal plan based on established best practices for handling powdered laboratory chemicals of unknown or potentially hazardous nature.

The core principle of this guidance is to treat this compound with a high degree of caution, assuming it may possess hazardous properties such as toxicity, reactivity, or environmental persistence. Adherence to these procedures is critical for minimizing risk to personnel and the environment.

I. Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for any purpose, including disposal, it is mandatory to use appropriate Personal Protective Equipment (PPE) and engineering controls to minimize exposure.

Control Type Specific Recommendation
Engineering Controls All handling of this compound powder should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
Eye Protection Chemical safety goggles or a face shield must be worn to protect against splashes or airborne powder.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Consult a glove compatibility chart for specific recommendations if available.
Body Protection A lab coat or chemical-resistant apron must be worn to protect against skin contact.
Respiratory Protection If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator appropriate for powdered chemicals should be used.

II. Step-by-Step Disposal Procedure for this compound

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Experimental Protocol: this compound Waste Collection and Segregation

  • Designate a Waste Container: Select a waste container that is compatible with dihydropyridine compounds. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Label the Container: Clearly label the container as "Hazardous Waste: this compound" and include the date of initial waste accumulation. The label should also indicate the primary hazards (e.g., "Toxic," "Handle with Caution").

  • Waste Collection:

    • Carefully transfer any residual this compound powder into the designated waste container using a dedicated spatula or scoop. Avoid creating dust.

    • For contaminated labware (e.g., weighing boats, filter paper), place these items directly into the waste container.

    • If decontaminating glassware, rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in a separate, appropriately labeled liquid waste container. Do not dispose of this rinsate down the drain.

  • Segregation: Store the this compound waste container separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent accidental reactions.[1]

  • Storage: Keep the waste container securely sealed and store it in a designated, well-ventilated hazardous waste accumulation area.

Disposal Workflow:

The proper disposal of this compound waste requires coordination with your institution's Environmental Health and Safety (EHS) office.

LAU0901_Disposal_Workflow start Start: this compound Waste Generated assess_hazards Assess Hazards (Treat as Potentially Hazardous) start->assess_hazards select_ppe Select and Don Appropriate PPE assess_hazards->select_ppe prepare_waste_container Prepare Labeled, Compatible Waste Container select_ppe->prepare_waste_container collect_waste Collect Solid and Liquid Waste (Avoid Dust Generation) prepare_waste_container->collect_waste segregate_waste Segregate from Incompatible Chemicals collect_waste->segregate_waste store_waste Store in Designated Hazardous Waste Accumulation Area segregate_waste->store_waste contact_ehs Contact Environmental Health and Safety (EHS) Office store_waste->contact_ehs provide_information Provide Waste Information to EHS contact_ehs->provide_information ehs_pickup Schedule and Prepare for EHS Waste Pickup provide_information->ehs_pickup end End: Waste Disposed of by Certified Professionals ehs_pickup->end

This compound Disposal Workflow

III. Regulatory Compliance and Final Disposal

It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal.[2]

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink.[3][4] Improper disposal can lead to environmental contamination and significant legal penalties.[2]

  • Contact EHS for Pickup: Once the waste container is full or has been in storage for a designated period (as per your institution's policy), contact your EHS office to arrange for pickup and disposal by a certified hazardous waste contractor.

  • Waste Manifest: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately and accompanies the waste upon pickup.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.